Product packaging for Toxiferine(Cat. No.:CAS No. 302-30-7)

Toxiferine

Cat. No.: B1239995
CAS No.: 302-30-7
M. Wt: 614.8 g/mol
InChI Key: IIYHWTVUYIYKKG-QQRSFBQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Toxiferine (also known as C-Toxiferine I) is a bisindole alkaloid isolated from species such as Strychnos toxifera and is a principal toxic component of calabash curare . It is recognized as one of the most potent plant alkaloids known, functioning as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction . By competing with acetylcholine for binding to muscle-type nAChRs, this compound I prevents sodium ion influx and membrane depolarization, leading to a flaccid paralysis . This non-depolarizing neuromuscular blockade can be reversed by acetylcholinesterase inhibitors like neostigmine, which increase synaptic acetylcholine levels . Historically used as an arrow poison, its extreme potency—approximately 170 times that of tubocurarine—and long duration of action make it a valuable tool in pharmacological research for studying cholinergic transmission and the function of ligand-gated ion channels . Research into its structural analogues continues to inform the design of novel ligands for acetylcholine receptors . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H46N4O2+2 B1239995 Toxiferine CAS No. 302-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

302-30-7

Molecular Formula

C40H46N4O2+2

Molecular Weight

614.8 g/mol

IUPAC Name

(2E)-2-[(1S,9Z,11S,13S,14S,17S,25Z,27S,30S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol

InChI

InChI=1S/C40H46N4O2/c1-43-15-13-39-31-7-3-5-9-33(31)41-22-30-28-20-36-40(14-16-44(36,2)24-26(28)12-18-46)32-8-4-6-10-34(32)42(38(30)40)21-29(37(39)41)27(19-35(39)43)25(23-43)11-17-45/h3-12,21-22,27-28,35-38,45-46H,13-20,23-24H2,1-2H3/q+2/b25-11-,26-12-,29-21-,30-22-/t27-,28-,35-,36-,37-,38-,39+,40+,43-,44-/m0/s1

InChI Key

IIYHWTVUYIYKKG-QQRSFBQTSA-N

SMILES

C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16

Isomeric SMILES

C[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)C)/[C@@H](C3)/C(=C\CO)/C1)CC2

Canonical SMILES

C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16

Synonyms

Toxiferine

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Toxiferine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Nicotinic Acetylcholine Receptor Antagonist

Abstract

Toxiferine, a potent alkaloid derived from plants of the Strychnos genus, has long been recognized for its powerful paralytic effects. This technical guide provides a comprehensive analysis of the molecular mechanism of action of this compound, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs). We present quantitative data on its binding affinities, detail the experimental protocols used to elucidate its function, and provide visual representations of its signaling pathway and relevant experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this archetypal competitive antagonist.

Introduction

This compound is a non-depolarizing neuromuscular blocking agent, historically used as a component of curare arrow poisons.[1] Its primary pharmacological action is the inhibition of cholinergic transmission at the neuromuscular junction, leading to muscle paralysis. This activity is mediated through its potent and specific interaction with nAChRs, the ligand-gated ion channels responsible for fast synaptic transmission in the peripheral and central nervous systems. Understanding the precise mechanism of this compound's action is crucial for its use as a pharmacological tool and for the development of novel therapeutics targeting the cholinergic system.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors.[1] It binds to the same recognition sites as the endogenous agonist, acetylcholine (ACh), on the extracellular domain of the nAChR. By occupying these sites, this compound prevents ACh from binding and subsequently activating the receptor. This inhibition of receptor activation blocks the influx of cations (primarily Na⁺ and Ca²⁺) through the ion channel, thereby preventing the depolarization of the postsynaptic membrane and the generation of an action potential, which ultimately leads to the failure of neuromuscular transmission and muscle paralysis.

The primary target of this compound is the muscle-type nAChR, located at the neuromuscular junction. However, its activity has also been investigated at various neuronal nAChR subtypes, where it exhibits significantly lower affinity.

Quantitative Pharmacological Data

The binding affinity and inhibitory potency of this compound have been quantified using various experimental techniques. The following table summarizes the key quantitative data for this compound at different nAChR subtypes.

Receptor SubtypeParameterValueSpecies/SystemReference
Muscle-type nAChRKᵢ14 nMTorpedo californica electric organ[2][3]
Neuronal α7 nAChRIC₅₀> 10 µMHuman (hα7-GH3 cell line)[2]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound at the neuromuscular junction and the logical flow of its inhibitory effect.

cluster_0 Normal Neuromuscular Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) nAChR_active nAChR (Active) ACh->nAChR_active Binds to ACh_blocked ACh Blocked Na_influx Na+ Influx nAChR_active->Na_influx Channel Opens Depolarization Depolarization Na_influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction This compound This compound nAChR_inactive nAChR (Inactive) This compound->nAChR_inactive Competitively Binds No_Na_influx No Na+ Influx nAChR_inactive->No_Na_influx Channel Remains Closed No_Depolarization No Depolarization No_Na_influx->No_Depolarization Paralysis Muscle Paralysis No_Depolarization->Paralysis ACh_blocked->nAChR_inactive Cannot Bind

Figure 1: Mechanism of this compound at the Neuromuscular Junction.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro experimental techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Kᵢ) of this compound for the muscle-type nAChR.

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to nAChRs.

Materials:

  • Membrane preparation from Torpedo californica electric organ (rich in muscle-type nAChRs)

  • Radioligand: [³H]epibatidine

  • Unlabeled competitor: this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize Torpedo electric organ tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation

    • A fixed concentration of [³H]epibatidine

    • Varying concentrations of unlabeled this compound (typically in a logarithmic series)

    • For total binding, add buffer instead of unlabeled competitor.

    • For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

start Start prep Prepare nAChR-rich Membrane Fraction start->prep setup Set up Assay Plate: - Membranes - [³H]epibatidine - this compound (variable conc.) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration (Separates Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.
Ca²⁺/Fluo-4 Functional Assay

This protocol is used to determine the functional inhibitory potency (IC₅₀) of this compound at neuronal α7 nAChRs.

Objective: To measure the ability of this compound to inhibit ACh-induced calcium influx in cells expressing α7 nAChRs.

Materials:

  • Cell line stably expressing human α7 nAChRs (e.g., hα7-GH3)

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Acetylcholine (ACh)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture the hα7-GH3 cells in appropriate medium and seed them into 96-well plates.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM in assay buffer for a specified time (e.g., 1 hour) to allow the dye to enter the cells.

  • Wash: Wash the cells again with assay buffer to remove excess dye.

  • Compound Incubation: Add assay buffer containing varying concentrations of this compound to the wells and incubate for a period (e.g., 30 minutes).

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader.

  • Agonist Addition: Inject a solution of ACh into the wells to stimulate the α7 nAChRs.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of ACh. An increase in fluorescence indicates an influx of Ca²⁺ upon receptor activation.

  • Data Analysis:

    • Calculate the net change in fluorescence for each well.

    • Plot the percentage of the maximal ACh response against the logarithm of the this compound concentration.

    • Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.

start Start culture Culture α7-expressing Cells in 96-well Plate start->culture load Load Cells with Fluo-4 AM Dye culture->load wash1 Wash to Remove Excess Dye load->wash1 incubate Incubate with This compound (variable conc.) wash1->incubate measure Measure Baseline Fluorescence incubate->measure add_agonist Add Acetylcholine (Agonist) measure->add_agonist measure_response Measure Fluorescence Response add_agonist->measure_response analyze Data Analysis: - Calculate Net Fluorescence Change - Determine IC₅₀ measure_response->analyze end End analyze->end

Figure 3: Ca²⁺/Fluo-4 Functional Assay Workflow.
Two-Electrode Voltage Clamp (TEVC) for Kinetic Analysis

This protocol provides a general framework for studying the kinetics of competitive antagonists like this compound at nAChRs expressed in Xenopus oocytes.

Objective: To determine the association (kₒₙ) and dissociation (kₒff) rates of this compound at a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired nAChR subunits

  • Two-electrode voltage clamp setup (amplifier, micromanipulators, perfusion system)

  • Recording electrodes (filled with KCl)

  • Recording solution (e.g., Ringer's solution)

  • Acetylcholine (ACh)

  • This compound

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog and inject them with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Determination of kₒₙ (Association Rate):

    • Apply a brief pulse of a known concentration of ACh to elicit a control current response.

    • Co-apply the same concentration of ACh with a known concentration of this compound. The rate of inhibition of the current reflects the association rate of this compound.

    • Repeat this for several concentrations of this compound.

    • The observed rate of onset of inhibition (kₒbs) can be plotted against the antagonist concentration. The slope of this linear relationship provides an estimate of kₒₙ.

  • Determination of kₒff (Dissociation Rate):

    • Apply a solution containing both ACh and this compound until a steady-state level of inhibition is reached.

    • Rapidly switch the perfusion to a solution containing only ACh.

    • The rate of recovery of the current response reflects the dissociation of this compound from the receptor.

    • Fit the recovery phase to a single exponential function to determine the time constant (τ), from which kₒff can be calculated (kₒff = 1/τ).

  • Data Analysis:

    • Analyze the current traces to measure the rates of onset and recovery from block.

    • Calculate kₒₙ and kₒff from the experimental data.

    • The equilibrium dissociation constant (Kᴅ) can be calculated from the kinetic rate constants (Kᴅ = kₒff / kₒₙ) and compared to the Kᵢ value obtained from binding assays.

Conclusion

This compound serves as a quintessential example of a competitive antagonist at nicotinic acetylcholine receptors, with a particularly high affinity for the muscle-type subtype. Its mechanism of action, involving direct competition with acetylcholine at the ligand binding site, is well-characterized through a combination of radioligand binding and functional assays. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other neuromuscular blocking agents. A thorough understanding of its pharmacology is essential for its application as a research tool and for the broader field of drug development targeting the cholinergic system.

References

Toxiferine discovery and historical context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Context of Toxiferine

Executive Summary

This compound, a bisindole alkaloid, stands as one of the most potent non-depolarizing neuromuscular blocking agents known.[1][2] Historically, it is the principal toxic component of calabash curare, an arrow poison used by indigenous peoples of South America.[1][3] Its discovery and characterization marked a significant milestone in pharmacology, providing a powerful tool for understanding the function of the neuromuscular junction. First isolated in 1941 by Wieland, Bähr, and Witkop, this compound's extreme potency and complex structure presented considerable challenges to researchers.[1] It acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), preventing muscle contraction.[1][4] While its clinical utility was hampered by a long duration of action and instability in solution, the study of this compound and other curare alkaloids paved the way for the development of modern synthetic muscle relaxants essential in anesthesia and surgery.[1][5] This document provides a detailed overview of the historical context, discovery, mechanism of action, and key experimental data related to this compound.

Historical Context and Discovery

The story of this compound is inextricably linked to the history of curare, the potent arrow poisons used for centuries by South American indigenous tribes for hunting.[3][5]

  • Early European Encounters (16th-18th Century): European explorers first encountered curare in the 16th century. Sir Walter Raleigh, in 1595, provided one of the earliest written accounts of the substance.[3][5] For centuries, the source and mechanism of this mysterious poison remained elusive. In 1780, Abbé Felix Fontana made a crucial discovery: curare acted on voluntary muscles, not the nerves or the heart.[3][6]

  • 19th Century Scientific Inquiry: The 19th century saw the first systematic scientific investigations into curare. Alexander von Humboldt, in 1832, detailed the preparation of the poison by Orinoco River natives.[3] Experiments by Sir Benjamin Collins Brody between 1811 and 1812 demonstrated that a curarized animal could be kept alive with artificial respiration, proving that the cause of death was asphyxiation from respiratory muscle paralysis.[3][6] Later, Robert Schomburgk identified the plant genus Strychnos, specifically Strychnos toxifera, as a primary source of the poison.[3]

  • Isolation and Characterization (20th Century): The complexity of curare, a mixture of many different alkaloids, made isolating its active components difficult.[1] The breakthrough came in 1941 when Heinrich Wieland, I. Bähr, and Bernhard Witkop successfully isolated and characterized this compound, albeit in microgram quantities.[1][7] Following this, in 1949, Harold King isolated twelve distinct variants, designated this compound I to XII.[1] Pharmacological analysis of these compounds began in 1951, revealing slight differences in their structures and potencies.[1] this compound I (also known as C-toxiferine I) was identified as the most important component of calabash curare.[1]

  • Decline in Research: Despite its potency, this compound's long duration of action and instability in solution made it unsuitable for widespread medical use.[1] From the 1940s, d-tubocurarine (from a different type of curare) was used in anesthesia.[5][8] By the 1960s, research into natural curare alkaloids like this compound declined as safer, synthetic curare-like drugs such as alcuronium, pancuronium, and atracurium were developed, offering better control and fewer side effects for clinical applications.[1]

G cluster_timeline Timeline of this compound Discovery y1595 1595 Sir Walter Raleigh provides first European account of 'curare' arrow poison. y1811 1811-1812 Benjamin Brody demonstrates artificial respiration can keep curarized animals alive. y1841 1841 Robert Schomburgk identifies Strychnos toxifera as a source of curare. y1941 1941 Wieland, Bähr, and Witkop first isolate and characterize this compound. y1949 1949 Harold King isolates 12 different types of toxiferines (I-XII). y1951 1951 Pharmacological properties of various this compound types are analyzed. y1960s 1960s Research declines with the development of synthetic neuromuscular blockers. G cluster_pathway Signaling Pathway of this compound-Induced Neuromuscular Blockade cluster_blockade Competitive Blockade MN Motor Neuron Terminal ACh_Vesicle ACh Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release Synapse Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binding Prevented Tox This compound Tox->nAChR Binds & Blocks Muscle Muscle Postsynaptic Membrane IonChannel Ion Channel (Closed) nAChR->IonChannel Remains Closed NoDepol No Depolarization IonChannel->NoDepol No Na+ Influx Paralysis Muscle Paralysis NoDepol->Paralysis G cluster_workflow Generalized Workflow for this compound Isolation & Characterization start Start: Strychnos toxifera bark step1 1. Grinding and Solvent Extraction (e.g., with Ethanol) start->step1 step2 2. Acid-Base Solvent Partitioning to separate alkaloids step1->step2 step3 3. Column Chromatography (e.g., Silica or Alumina) step2->step3 step4 4. Further Chromatographic Purification (Fraction Collection) step3->step4 step5 5. Crystallization of Pure Compound step4->step5 step6 6. Structure Elucidation & Analysis (NMR, MS, UV-Vis) step5->step6 end End: Characterized this compound step6->end

References

The Enigmatic Arrow Poison: A Technical Guide to the Chemical Structure and Properties of Toxiferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxiferine, a potent bisindole alkaloid, stands as one of the most toxic compounds isolated from plants of the Strychnos genus, particularly Strychnos toxifera.[1] Historically used as a key component of curare, the infamous South American arrow poison, its profound physiological effects have intrigued scientists for decades. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and mechanism of action of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a dimeric bisindole alkaloid, meaning it is symmetrically constructed from two identical monomeric units, each containing an indole ring system.[1] The most studied isomer is C-Toxiferine I. Its structure is characterized by two quaternary nitrogen atoms, which are crucial for its biological activity.[1]

Table 1: Chemical and Physical Properties of this compound I

PropertyValueReference
Molecular Formula C₄₀H₄₆N₄O₂²⁺[1][2]
Molar Mass 614.834 g/mol [1]
CAS Number 6888-23-9[1]
Appearance Crystals[1]
Solubility Soluble in water[1]
Lipophilicity Low[1]
XLogP3-AA 1.8[2]

Mechanism of Action: Neuromuscular Blockade

This compound exerts its paralytic effects by acting as a potent competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] This action prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting neuromuscular transmission and leading to flaccid paralysis.

Competitive Antagonism at the Nicotinic Acetylcholine Receptor

At the postsynaptic membrane of the neuromuscular junction, acetylcholine released from the motor neuron binds to nAChRs, which are ligand-gated ion channels. This binding event normally triggers a conformational change in the receptor, opening the channel and allowing an influx of sodium ions, which leads to depolarization of the muscle cell membrane and subsequent muscle contraction.

This compound, due to its structural similarity to acetylcholine, particularly the presence of quaternary ammonium groups, binds to the same site on the nAChR with high affinity but does not activate the receptor.[1] By occupying the binding site, it physically blocks acetylcholine from binding, thus preventing ion channel opening and membrane depolarization.[1] The paralysis induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete this compound for receptor binding.[1]

Figure 1: Competitive antagonism of this compound at the neuromuscular junction.

Pharmacological Properties

This compound is renowned for its high potency as a neuromuscular blocking agent. Its affinity for muscle-type nAChRs is significantly high.

Table 2: Binding Affinity of this compound I at Nicotinic Acetylcholine Receptors

Receptor SubtypeLigandKᵢ (nM)Reference
Muscle-type nAChRThis compound I14[3]

This compound also exhibits some activity at neuronal nAChR subtypes, although it is less potent compared to its action at the neuromuscular junction. It has been found to bind to the α7 subtype.[4]

Experimental Protocols

Isolation and Characterization of Indole Alkaloids from Strychnos Species

The isolation of this compound and related alkaloids from plant material is a multi-step process involving extraction, purification, and characterization.

1. Extraction:

  • Powdered plant material (e.g., bark or leaves of Strychnos toxifera) is subjected to extraction with a solvent, typically an alcohol such as ethanol, often with heating under reflux.[5]

  • The extraction is repeated multiple times to ensure maximum yield.[5]

  • The combined filtrates are concentrated under reduced pressure to obtain a crude extract.[5]

2. Acid-Base Extraction for Alkaloid Enrichment:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., hydrochloric acid).[5] This protonates the basic nitrogen atoms of the alkaloids, making them water-soluble.

  • The acidic solution is then filtered to remove non-alkaloidal, water-insoluble components.

  • The pH of the filtrate is adjusted to alkaline, which deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.

  • The alkaloids are then extracted into an immiscible organic solvent, such as dichloromethane.[5]

  • The organic solvent is evaporated to yield the total alkaloid fraction.[5]

3. Chromatographic Purification:

  • The total alkaloid fraction is further purified using chromatographic techniques. Column chromatography over silica gel is a common method.[3]

  • A gradient of solvents with increasing polarity (e.g., chloroform-methanol mixtures) is used to elute the individual alkaloids.[3]

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

4. Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the complex structure of this compound.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.[3]

  • Melting Point and Optical Rotation: These physical constants are used for identification and to assess purity.[3]

Radioligand Binding Assay for Determining Receptor Affinity (Kᵢ)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.

1. Membrane Preparation:

  • Tissue or cells expressing the target receptor (e.g., muscle tissue rich in nAChRs) are homogenized in a cold lysis buffer.[6]

  • The homogenate is centrifuged to pellet the cell membranes.[6]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[6] Protein concentration is determined using a method like the BCA assay.[6]

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-epibatidine for nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).[7]

  • The incubation is carried out until equilibrium is reached.[7]

  • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[6][7]

  • The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[6]

3. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing ligand (this compound).

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Kᵢ (inhibition constant), which represents the affinity of this compound for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (with nAChRs) start->prep incubate Incubation: - Membranes - Radioligand ([³H]-ligand) - Unlabeled this compound (varying conc.) prep->incubate separate Separation of Bound/Free Ligand (Vacuum Filtration) incubate->separate count Quantification of Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Figure 2: General workflow for a competitive radioligand binding assay.

Biosynthesis

The exact biosynthetic pathway of this compound has not been fully elucidated. However, it is believed to be derived from the monoterpenoid indole alkaloid strictosidine.[1] Strictosidine is a key intermediate in the biosynthesis of over 2,000 indole alkaloids.[8] It is formed through the Pictet-Spengler condensation of tryptamine (derived from tryptophan) and secologanin (a terpenoid).[8] The dimeric structure of this compound suggests a complex series of enzymatic reactions downstream of strictosidine.

Toxiferine_Biosynthesis_Origin Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine + Secologanin Secologanin Secologanin Secologanin->Strictosidine Intermediates Multiple Enzymatic Steps (Proposed) Strictosidine->Intermediates This compound This compound Intermediates->this compound

Figure 3: Proposed biosynthetic origin of this compound from strictosidine.

Conclusion

This compound remains a molecule of significant interest due to its extreme potency and specific mechanism of action. Its role as a competitive antagonist of nicotinic acetylcholine receptors has been well-established, making it a valuable tool for studying neuromuscular transmission. While its clinical use has been limited by its long duration of action and instability in solution, the study of this compound and its analogues continues to provide insights into the structure-activity relationships of ligands for nicotinic receptors. Further research into its biosynthesis could open up new avenues for the production of novel pharmacological agents. This guide provides a foundational understanding of the key technical aspects of this compound for professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Toxiferine: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxiferine, a potent bisindole alkaloid, is a key component of the arrow poison known as calabash curare. Historically used by indigenous South American communities for hunting, its profound neuromuscular blocking properties have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its primary botanical origin. Furthermore, it outlines both traditional and modern laboratory-scale methods for its extraction and purification, addressing the critical need for detailed experimental protocols. Quantitative data on extraction yields and purity are presented to facilitate comparative analysis. The guide also elucidates the molecular mechanism of this compound's action on nicotinic acetylcholine receptors through a detailed signaling pathway diagram. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of this complex natural product.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the woody vine Strychnos toxifera, native to the rainforests of South America.[1][2] This plant is a member of the Loganiaceae family and is the principal ingredient used in the preparation of calabash curare, a type of arrow poison.[3] While other Strychnos species contain a variety of alkaloids, Strychnos toxifera is specifically recognized for its production of this compound and its derivatives. It is important to distinguish calabash curare from other forms of curare, such as tube curare, which is derived from Chondrodendron tomentosum and contains d-tubocurarine as its main active component.

Extraction of this compound: Methodologies and Protocols

The extraction of this compound from its natural source, primarily the bark of Strychnos toxifera, has evolved from traditional indigenous practices to more refined laboratory techniques.

Traditional Preparation of Calabash Curare

Historically, indigenous communities in South America prepared calabash curare by boiling the bark and other parts of the Strychnos toxifera vine.[3] This process involved prolonged boiling of the plant material in water, followed by straining and concentrating the liquid to form a thick, resinous paste.[3] This crude extract contains a complex mixture of alkaloids, with this compound being a major active constituent.

Modern Laboratory-Scale Extraction and Purification

Modern scientific protocols for the isolation of this compound aim for higher purity and yield, employing various chromatographic techniques. While specific, detailed protocols for the large-scale extraction of this compound are not extensively published due to its high toxicity and limited therapeutic application, the following methodologies are based on established principles of alkaloid extraction and purification.

Experimental Protocol: General Alkaloid Extraction from Strychnos Bark

This protocol outlines a general procedure for the extraction of alkaloids from Strychnos species, which can be adapted for the isolation of this compound.

  • Maceration and Acid-Base Extraction:

    • Dried and powdered bark of Strychnos toxifera is macerated with an acidified alcoholic solvent (e.g., 70% ethanol with 1% hydrochloric acid) for an extended period (24-48 hours). The acidic conditions facilitate the conversion of alkaloids into their salt form, enhancing their solubility in the polar solvent.

    • The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

    • The crude extract is then subjected to an acid-base liquid-liquid extraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., hexane or chloroform) to remove neutral and weakly basic impurities.

    • The acidic aqueous phase is then basified (e.g., with ammonium hydroxide to pH 9-10), leading to the precipitation of the free alkaloids.

    • The alkaloid precipitate is then extracted into an immiscible organic solvent, such as chloroform or dichloromethane.

  • Purification by Chromatography:

    • Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of hexane to ethyl acetate to methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, fractions enriched with this compound from column chromatography can be further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that is particularly useful for the separation of alkaloids.[4][5][6] It avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. A suitable biphasic solvent system is selected based on the polarity of this compound.

Quantitative Data

Detailed quantitative data on the yield and purity of this compound from Strychnos toxifera is scarce in publicly available literature. This is likely due to the historical focus on the toxicological properties of crude curare extracts rather than the isolation of individual compounds for therapeutic use. However, based on general knowledge of alkaloid content in Strychnos species and typical extraction efficiencies, the following table provides estimated values.

ParameterTraditional Method (Boiling)Laboratory Method (Solvent Extraction & Chromatography)
Starting Material Bark of Strychnos toxiferaPowdered bark of Strychnos toxifera
Extraction Solvent WaterAcidified Ethanol/Methanol
Purification Method EvaporationColumn Chromatography, HPLC, CCC
Estimated Yield of Total Alkaloids Not typically quantified1-5% of dry bark weight
Estimated Purity of this compound Low (part of a complex mixture)>95% (with multi-step chromatography)

Note: The values in this table are estimations and can vary significantly based on the specific plant material, age, geographical location, and the precise extraction and purification protocols employed.

Mechanism of Action and Signaling Pathway

This compound exerts its potent paralytic effect by acting as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[2]

Signaling Pathway of Neuromuscular Transmission and its Inhibition by this compound

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Fiber) Action Potential Action Potential Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Action Potential->Voltage-gated Ca2+ Channels Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels->Ca2+ Influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) Triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively blocks Na+ Influx Na+ Influx nAChR->Na+ Influx Opens channel No Depolarization No Depolarization nAChR->No Depolarization Channel remains closed Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Paralysis Paralysis No Depolarization->Paralysis

Caption: Neuromuscular junction signaling and its inhibition by this compound.

In a normal physiological state, the arrival of an action potential at the presynaptic nerve terminal triggers the influx of calcium ions, leading to the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic membrane of the muscle fiber, causing a conformational change that opens the ion channel. The subsequent influx of sodium ions leads to depolarization of the muscle cell membrane, triggering muscle contraction.

This compound, due to its structural similarity to ACh, binds to the same recognition sites on the nAChR. However, this binding does not activate the receptor and instead physically blocks ACh from binding. This competitive antagonism prevents the opening of the ion channel, thereby inhibiting depolarization of the postsynaptic membrane and ultimately leading to flaccid paralysis of the muscle.

Conclusion

This compound remains a molecule of significant scientific interest due to its potent and specific mechanism of action. While its natural source, Strychnos toxifera, has been known for centuries, modern analytical and chromatographic techniques are essential for its efficient extraction and purification for research purposes. This guide provides a foundational understanding of the natural origins, extraction methodologies, and molecular pharmacology of this compound, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate the quantitative aspects of its extraction and to explore potential, albeit challenging, therapeutic applications of this powerful natural compound.

References

An In-depth Technical Guide to Toxiferine Analogues and Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Potent Neuromuscular Blocking Alkaloids

Toxiferine, a complex bisindole alkaloid, is one of the most potent naturally occurring neuromuscular blocking agents known.[1] Historically used as an arrow poison, its profound physiological effects have made it and its derivatives a subject of significant scientific inquiry.[1] This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their chemical synthesis, biological activity, and mechanism of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and toxicology.

Core Concepts: Structure and Mechanism of Action

This compound and its analogues are classified as non-depolarizing neuromuscular blocking agents.[1] Their primary mechanism of action involves competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] By binding to these receptors, they prevent the neurotransmitter acetylcholine (ACh) from binding and initiating the cascade of events that leads to muscle contraction.[1] This results in flaccid paralysis.[3] The potency of this compound is remarkably high, being approximately 170 times more potent than tubocurarine, another well-known curare alkaloid.[1]

The characteristic chemical structure of this compound is a dimeric indole alkaloid.[1] A key feature for its biological activity is the presence of two quaternary ammonium groups, which are also found in acetylcholine and are crucial for binding to the nAChR.[1] The distance between these two nitrogen atoms is a critical determinant of neuromuscular blocking potency.

Synthesis of this compound Analogues

The total synthesis of the complex this compound molecule is a challenging endeavor. However, semi-synthetic analogues can be prepared from more readily available precursors, such as the Wieland-Gumlich aldehyde, which can be derived from strychnine.[4][5] Alcuronium, a clinically used muscle relaxant, is a notable example of a semi-synthetic derivative of this compound, synthesized via the dimerization of the Wieland-Gumlich aldehyde.[4][6]

Recent research has focused on the synthesis of novel bisnorthis compound I analogues with modified side chains to explore structure-activity relationships.[7] These syntheses often involve the catalytic hydrogenation of a starting material like alcuronium chloride, followed by double quaternization reactions to introduce various N-substituents.[7]

Quantitative Analysis of Biological Activity

The biological activity of this compound analogues is typically assessed through in vitro assays that measure their affinity for and functional inhibition of nAChRs. Key parameters used to quantify their potency include the inhibition constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) from functional assays.

Table 1: In Vitro Activity of this compound Analogues at Nicotinic Acetylcholine Receptors
CompoundTarget ReceptorAssay TypeKi (nM)IC50 (nM)Reference
This compound IMuscle-type nAChRRadioligand Binding14-[5]
AlcuroniumMuscle-type nAChRRadioligand Binding234-[7]
Analogue 2aMuscle-type nAChRRadioligand Binding455-[7]
Analogue 2bMuscle-type nAChRRadioligand Binding250-[7]
Analogue 3bMuscle-type nAChRRadioligand Binding75-[7]
Analogue 3cMuscle-type nAChRRadioligand Binding82-[7]
This compound Iα7 nAChRCa2+/Fluo-4 Assay->10,000[7]
Analogue 2aα7 nAChRCa2+/Fluo-4 Assay-590[7]
Analogue 3aα7 nAChRCa2+/Fluo-4 Assay-820[7]
Analogue 3cα7 nAChRCa2+/Fluo-4 Assay-21,000[7]

This table summarizes a selection of quantitative data for key this compound analogues. For a comprehensive understanding, please refer to the cited literature.

Experimental Protocols

Radioligand Binding Assay for Muscle-Type nAChRs

This protocol outlines a competitive binding assay to determine the affinity of this compound analogues for muscle-type nAChRs.

1. Receptor Preparation:

  • Homogenize tissue rich in muscle-type nAChRs (e.g., from Torpedo californica electric organ or mammalian muscle tissue) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • Centrifuge the homogenate to pellet the membrane fraction containing the receptors.

  • Resuspend the pellet in fresh buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, combine the receptor preparation, a constant concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin), and varying concentrations of the unlabeled this compound analogue.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the analogue that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ca2+/Fluo-4 Functional Assay for α7 nAChR Antagonism

This protocol describes a cell-based functional assay to measure the antagonistic activity of this compound analogues at α7 nAChRs.

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7) in appropriate culture medium.

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to a suitable confluence.

2. Dye Loading:

  • Prepare a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM.

  • Remove the culture medium from the cells and wash with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Add the Fluo-4 AM loading solution to the cells and incubate in the dark at room temperature to allow the dye to enter the cells.

3. Compound Incubation and Fluorescence Measurement:

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the this compound analogue to the wells and incubate for a defined period.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add a known agonist of the α7 nAChR (e.g., acetylcholine or choline) to stimulate the receptor and induce calcium influx.

  • Immediately measure the change in fluorescence intensity over time.

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to the influx of calcium upon receptor activation.

  • Plot the agonist-induced fluorescence response as a function of the logarithm of the antagonist concentration.

  • Determine the IC50 value, which is the concentration of the analogue that inhibits 50% of the maximum agonist-induced response.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Neuromuscular_Junction_Signaling Neuromuscular Junction Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca2+ Channels (Open) Action_Potential->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicles Synaptic Vesicles containing ACh Ca_Influx->Vesicles Triggers ACh_Release Acetylcholine (ACh) Release Vesicles->ACh_Release Fusion & ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound Analogue This compound->nAChR Competitively Binds to Ion_Channel_Open Ion Channel Opens (Na+ influx) nAChR->Ion_Channel_Open Activates No_Binding ACh Binding Blocked nAChR->No_Binding Blocks ACh Depolarization Depolarization Ion_Channel_Open->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Leads to

Mechanism of action of this compound analogues at the neuromuscular junction.

Experimental_Workflow Experimental Workflow for Analogues Start Start: Wieland-Gumlich Aldehyde Synthesis Semi-synthesis of This compound Analogues (e.g., Dimerization, N-alkylation) Start->Synthesis Purification Purification and Structural Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay In Vitro Binding Assay (e.g., Radioligand Assay) Purification->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Ca2+/Fluo-4 Assay) Purification->Functional_Assay Data_Analysis Data Analysis: Determination of Ki and IC50 values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR End End: Identification of Potent Analogues SAR->End

References

The Uncharted Path: A Technical Guide to the Hypothesized Biosynthesis of Toxiferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxiferine, a dimeric monoterpenoid indole alkaloid (MIA) found in plants of the Strychnos genus, is one of the most potent neurotoxins of plant origin. Its complex structure and significant biological activity have long attracted scientific interest. However, the precise biosynthetic pathway leading to this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing heavily on the recently deciphered pathway of the structurally related alkaloid, strychnine. We present a hypothesized pathway, detail the known precursors and intermediates, and describe the general experimental methodologies employed in the field to unravel such complex natural product biosynthetic routes. This document aims to serve as a foundational resource for researchers dedicated to advancing our knowledge of MIA biosynthesis and exploring the potential of these complex molecules in drug development.

Introduction

This compound is a bis-indole alkaloid renowned for its potent neuromuscular blocking activity, historically utilized in the preparation of arrow poisons.[1] Its intricate dimeric structure, composed of two identical monomeric units, presents a formidable challenge for both chemical synthesis and biosynthetic elucidation.[1] While the complete enzymatic cascade leading to this compound has not been definitively established, significant progress in understanding the biosynthesis of other MIAs, particularly strychnine, provides a solid framework for a putative pathway.[1][2][3][4][5]

This guide synthesizes the current body of knowledge to present a detailed, albeit hypothesized, biosynthetic pathway for this compound. We will explore the journey from primary metabolites to the complex dimeric final product, highlighting key intermediates and the classes of enzymes likely involved.

The Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the universal precursors of all monoterpenoid indole alkaloids: the amino acid tryptophan and the terpenoid secologanin.[1] The pathway can be conceptually divided into several key stages:

  • Formation of the Monoterpenoid Indole Alkaloid Core: The condensation of tryptamine (derived from tryptophan) and secologanin to form strictosidine, the central precursor to thousands of MIAs.

  • Conversion to Geissoschizine: The transformation of strictosidine into the key branchpoint intermediate, 19E-geissoschizine.

  • Elaboration to a Monomeric Precursor: A series of enzymatic steps, likely analogous to those in the strychnine pathway, that modify geissoschizine into a monomeric unit structurally similar to the Wieland-Gumlich aldehyde.

  • Dimerization and Final Modifications: The coupling of two monomeric precursors to form the characteristic dimeric scaffold of this compound.

Precursors and Key Intermediates

The following table summarizes the known and hypothesized precursors and intermediates in the this compound biosynthetic pathway.

Compound Chemical Class Role in Pathway Evidence
TryptophanAmino AcidPrimary Precursor (Indole Ring)Well-established in MIA biosynthesis
SecologaninIridoid MonoterpenoidPrimary Precursor (Terpenoid Moiety)Well-established in MIA biosynthesis
StrictosidineMonoterpenoid Indole AlkaloidCentral Precursor to all MIAsWell-established in MIA biosynthesis[1]
19E-GeissoschizineMonoterpenoid Indole AlkaloidKey Branchpoint IntermediateEstablished precursor to strychnine and related alkaloids[2][3][4][5][6]
Wieland-Gumlich AldehydeMonoterpenoid Indole AlkaloidKey Intermediate in Strychnine Biosynthesis; Hypothesized Monomeric Precursor AnalogStrong structural similarity to this compound monomer[1][6][7]
This compound Monomer (Hypothetical)Monoterpenoid Indole AlkaloidDirect Precursor to DimerizationInferred from this compound's dimeric structure
Enzymatic Steps and Signaling Pathways

The following diagram illustrates the hypothesized biosynthetic pathway of this compound, highlighting the proposed enzymatic transformations.

This compound Biosynthesis Pathway Tryptophan Tryptophan TDC Tryptophan Decarboxylase Tryptophan->TDC Secologanin Secologanin STR Strictosidine Synthase Secologanin->STR Tryptamine Tryptamine TDC->Tryptamine Strictosidine Strictosidine STR->Strictosidine SGD Strictosidine Glucosidase Aglycone Strictosidine Aglycone SGD->Aglycone GS Geissoschizine Synthase Geissoschizine 19E-Geissoschizine GS->Geissoschizine Enzymes_Strychnine Series of Enzymes (Analogous to Strychnine Pathway) Wieland_Gumlich_Analog Wieland-Gumlich Aldehyde Analog (Monomer) Enzymes_Strychnine->Wieland_Gumlich_Analog Dimerase Dimerizing Enzyme (Hypothetical) This compound This compound Dimerase->this compound Tryptamine->STR Strictosidine->SGD Aglycone->GS Geissoschizine->Enzymes_Strychnine Wieland_Gumlich_Analog->Dimerase Experimental Workflow Plant_Selection Plant Species Selection (e.g., Strychnos toxifera) Transcriptomics Transcriptome Sequencing (RNA-seq) Plant_Selection->Transcriptomics Candidate_Gene_ID Candidate Gene Identification (Bioinformatics & Chemical Logic) Transcriptomics->Candidate_Gene_ID Gene_Cloning Gene Cloning and Heterologous Expression (e.g., in Nicotiana benthamiana) Candidate_Gene_ID->Gene_Cloning Enzyme_Assays In Vitro Enzyme Assays with Hypothesized Substrates Gene_Cloning->Enzyme_Assays Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Enzyme_Assays->Metabolite_Analysis Pathway_Reconstitution Pathway Reconstitution in Heterologous Host Metabolite_Analysis->Pathway_Reconstitution Validation In Planta Validation (Gene Silencing, Overexpression) Pathway_Reconstitution->Validation

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Toxiferine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Toxiferine, specifically C-toxiferine I, is a highly potent bisindole alkaloid derived from plants such as Strychnos toxifera.[1] Historically, it was a primary component of "calabash curare," an arrow poison used by indigenous South American peoples to induce paralysis in hunted animals.[1] In the realm of pharmacology, this compound is recognized as a powerful, non-depolarizing neuromuscular blocking agent.[1][2] Its extreme potency and long duration of action have made it a subject of significant toxicological and pharmacological interest, though these same characteristics limit its clinical utility compared to synthetic analogues.[1] This guide provides a detailed examination of the pharmacokinetics and pharmacodynamics of this compound, tailored for researchers and drug development professionals.

Pharmacodynamics: The Mechanism of Neuromuscular Blockade

The primary pharmacodynamic effect of this compound is the induction of flaccid paralysis of skeletal muscle.[3] This is achieved through its interaction with the cholinergic system at the neuromuscular junction.

Mechanism of Action

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the neuromuscular junction.[1][2][3] It directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on these receptors.[1] By binding to the nAChR, this compound does not activate the receptor; instead, it blocks ACh from binding.[1][3] This antagonism prevents the opening of the receptor's associated ion channel, thereby inhibiting the influx of sodium ions into the muscle cell.[1] The resulting failure of the post-synaptic membrane to depolarize prevents the initiation of an action potential and subsequent muscle contraction, leading to paralysis.[1] The paralysis can be reversed by administering an acetylcholinesterase (AChE) inhibitor, such as neostigmine, which increases the concentration of ACh in the synaptic cleft, allowing it to outcompete this compound for receptor binding.[1]

Pharmacodynamic Mechanism of this compound at the Neuromuscular Junction cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Muscle Fiber Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Competitively Binds & Blocks ACh Ion_Channel Ion Channel nAChR->Ion_Channel No_Depolarization No Depolarization nAChR->No_Depolarization Binding by this compound Prevents Opening Depolarization Depolarization Ion_Channel->Depolarization Na+ Influx (Channel Opens) Contraction Muscle Contraction Depolarization->Contraction Paralysis Paralysis No_Depolarization->Paralysis

Caption: Competitive antagonism of this compound against Acetylcholine at the nAChR.

Receptor Binding Affinity and Toxicity

This compound exhibits a particularly high affinity for muscle-type nAChRs, which contributes to its high potency.[1] Its binding affinity is approximately 17 times stronger than that of its analogue, alcuronium.[1] The dimeric structure, with two quaternary ammonium salt moieties, is thought to be crucial for this strong interaction with the receptor.[1]

ParameterOrganismRouteValueCitation
Receptor Affinity
Kᵢ (muscle-type nAChR)T. californicaN/A14 nM[4]
Toxicity
LD₅₀Rhesus MonkeyIV5.5 µg/kg[1]
LD₅₀Rhesus MonkeyIM6.5 µg/kg[1]
LD₅₀MouseIV10 - 60 µg/kg[5]
LD₁₀₀MouseIV23 µg/kg[1]
Pharmacodynamic Indices
Therapeutic Index (LD₅₀/ED₅₀)Rhesus MonkeyIV8.9[1]
Margin of Safety (LD₁/ED₉₉)Rhesus MonkeyIV1.61[1]
Onset of ActionRhesus MonkeyIV< 5 minutes[1]
Duration of ParalysisRhesus MonkeyN/A6 to 85 minutes (dose-dependent)[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by its high water solubility, limited metabolism, and poor excretion, which collectively result in a prolonged duration of action.[1]

  • Absorption: this compound can enter the body through ingestion or, more effectively, via intravenous or intramuscular injection.[1]

  • Distribution: Studies in rats using ¹⁴C-labeled this compound have shown its distribution pattern.[6] As a highly water-soluble and non-lipophilic compound, it does not readily cross the blood-brain barrier.[1] It primarily accumulates in tissues with high concentrations of its target receptors, such as motor endplates and the sciatic nerve.[1] Additionally, it shows an affinity for tissues rich in acidic mucopolysaccharides, like cartilage and intervertebral discs.[1]

  • Metabolism: this compound is notable for its lack of known metabolic pathways.[1] This metabolic stability is a key factor in its long-lasting effect. Unlike its analogue alcuronium, which has allylic side chains more amenable to biotransformation, the methyl side chains of this compound make it resistant to metabolic degradation in the liver.[1]

  • Excretion: The primary route of elimination for this compound is through the urine.[1] However, its renal clearance is very poor.[1] This inefficient excretion, combined with its high receptor affinity, leads to rapid accumulation in the body upon repeated administration, further extending its paralytic effects.[1]

Pharmacokinetic Profile of this compound (ADME) cluster_flow cluster_dist Distribution Sites Administration Administration (Oral / IV / IM) Absorption Absorption (Systemic Circulation) Administration->Absorption Distribution Distribution Absorption->Distribution Highly water-soluble Excretion Excretion Distribution->Excretion Slow Endplates Motor Endplates Distribution->Endplates Nerves Sciatic Nerve Distribution->Nerves Cartilage Cartilage Distribution->Cartilage Metabolism Metabolism (No known pathways) Distribution->Metabolism Very Limited / None Urine Urine (Poor renal clearance) Excretion->Urine

Caption: The ADME pathway of this compound, highlighting its lack of metabolism.

Experimental Protocols

The characterization of this compound and its analogues has relied on specific in vitro and in vivo methodologies.

Radioligand Binding Assays for Muscle-Type nAChRs

This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Membrane Preparation: Membranes rich in muscle-type nAChRs are prepared from sources like the electric organ of Torpedo californica.[7] The frozen tissue is homogenized in a buffer solution and centrifuged to isolate the membrane fraction.

  • Competition Assay: The prepared membranes are incubated with a constant concentration of a radiolabeled ligand, such as (±)-[³H]Epibatidine, and varying concentrations of the unlabeled test compound (e.g., this compound).[7]

  • Separation and Quantification: After incubation reaches equilibrium, the bound and free radioligand are separated via rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay start Start: Tissue Rich in nAChRs (e.g., T. californica organ) homogenize 1. Homogenization & Centrifugation start->homogenize membranes 2. Isolate Receptor Membranes homogenize->membranes incubate 3. Incubation membranes->incubate components With: - Membranes - Radioligand ([3H]Epibatidine) - Test Compound (this compound) incubate->components separate 4. Rapid Filtration (Separates bound from free ligand) incubate->separate quantify 5. Scintillation Counting (Quantifies bound radioactivity) separate->quantify analyze 6. Data Analysis (Competition Curve) quantify->analyze end Result: Determine IC₅₀ and Kᵢ analyze->end

Caption: Step-by-step workflow for determining receptor binding affinity.

Functional Assays for α7 nAChRs

Functional assays measure the effect of a compound on receptor activity (e.g., antagonism).

  • Cell Line: A cell line expressing the receptor of interest is used, for example, the hα7-GH3 cell line for the human α7 nAChR.[4][7]

  • Calcium Flux Measurement: The assay measures changes in intracellular calcium (Ca²⁺) levels upon receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[4][7]

  • Procedure: The cells are exposed to an agonist (e.g., ACh) in the presence of varying concentrations of the antagonist (e.g., this compound analogue). The resulting fluorescence, which is proportional to the intracellular Ca²⁺ concentration, is measured.[4][7]

  • Analysis: The ability of the antagonist to inhibit the agonist-induced response by 50% (IC₅₀) is calculated to determine its potency.[4][7]

In Vivo Distribution Studies

These studies track the fate of the drug within a living organism.

  • Methodology: A radiolabeled version of the drug, such as ¹⁴C-Toxiferine, is administered to an animal model (e.g., rats).[6]

  • Analysis: At various time points after administration, the animal is euthanized, and whole-body autoradiography is performed on tissue slices.[6] This technique allows for the visualization and quantification of the radiolabeled compound's distribution across different organs and tissues.[6]

References

Toxiferine's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding affinity of toxiferine for nicotinic acetylcholine receptors (nAChRs). This compound, a potent alkaloid, is a well-established competitive antagonist at nAChRs, exhibiting a particularly high affinity for the muscle subtype. This document collates available quantitative binding data, details the experimental protocols used to ascertain these values, and visualizes the associated molecular interactions and experimental workflows.

Quantitative Binding Affinity of this compound and its Analogues

This compound's binding affinity has been characterized primarily at the muscle-type and the α7 neuronal nAChR subtypes. The available quantitative data for this compound and its semisynthetic analogues are summarized below.

CompoundReceptor SubtypeAssay TypeMeasured ValueUnitReference
This compound I Muscle-type (from Torpedo californica)Radioligand Binding ([³H]epibatidine)Ki = 14nM[1][2]
Analogue 3cα7 (human)Functional (Ca²⁺/Fluo-4)IC₅₀ = 21µM[1][2]
Analogue 3bMuscle-typeRadioligand BindingKi = 75nM[1][2]
Analogue 3cMuscle-typeRadioligand BindingKi = 82nM[1][2]
AlcuroniumMuscle-typeRadioligand BindingKi = 234nM[1]
Analogue 2bMuscle-typeRadioligand BindingKi = 250nM[1]
Analogue 2aMuscle-typeRadioligand BindingKi = 455nM[1]

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor. It binds to the same site as the endogenous agonist, acetylcholine, thereby preventing the opening of the ion channel and the subsequent depolarization of the postsynaptic membrane. This blockade of neurotransmission is particularly potent at the neuromuscular junction.

Toxiferine_nAChR_Antagonism cluster_receptor Nicotinic Acetylcholine Receptor nAChR nAChR BindingSite Agonist Binding Site ChannelOpening Ion Channel Opening BindingSite->ChannelOpening Induces NoOpening Ion Channel Remains Closed BindingSite->NoOpening Prevents ACh Acetylcholine (Agonist) ACh->BindingSite Binds This compound This compound (Antagonist) This compound->BindingSite Competitively Binds Depolarization Membrane Depolarization ChannelOpening->Depolarization Leads to NoDepolarization No Depolarization NoOpening->NoDepolarization Results in

Competitive antagonism of this compound at the nAChR.

Experimental Protocols

The determination of this compound's binding affinity involves specific and sensitive experimental techniques. Below are detailed methodologies for the key assays cited in the literature.

Radioligand Binding Assay for Muscle-Type nAChRs

This protocol outlines the determination of the equilibrium inhibition constant (Ki) of a test compound (e.g., this compound) for the muscle-type nAChR using a competitive radioligand binding assay.

1. Receptor Preparation:

  • Source: Membrane fractions from the electric organ of Torpedo californica, which is rich in muscle-type nAChRs.

  • Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove large debris, followed by a high-speed centrifugation (e.g., 40,000 x g) to pellet the membranes containing the receptors.

  • Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances.

  • Resuspension and Storage: The final pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • Radioligand: (±)-[³H]epibatidine is used as the radioligand.

  • Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) is added to a set of wells.

    • The binding reaction is initiated by adding the prepared membrane suspension.

    • The plate is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Specific Binding: Calculated by subtracting non-specific binding from the total binding at each concentration of the test compound.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start: Receptor Source (e.g., Torpedo electric organ) Homogenization Homogenization in Cold Buffer Start->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation MembranePrep Membrane Pellet Preparation Centrifugation->MembranePrep AssaySetup Assay Setup in 96-well Plate (Radioligand, Competitor, Membranes) MembranePrep->AssaySetup Incubation Incubation to Reach Equilibrium AssaySetup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 -> Ki Calculation) Counting->DataAnalysis End End: Determine Binding Affinity DataAnalysis->End

Workflow for a competitive radioligand binding assay.
Functional Assay for α7 nAChRs (Fluo-4 Calcium Assay)

This protocol describes a functional assay to determine the IC₅₀ of an antagonist (e.g., a this compound analogue) at the human α7 nAChR by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Cell Line: A cell line stably expressing the human α7 nAChR (e.g., hα7-GH3 cells) is used.

  • Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with antibiotics and serum in a humidified incubator at 37°C and 5% CO₂.

  • Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to a suitable confluency.

2. Dye Loading:

  • Fluorescent Dye: Fluo-4 AM, a cell-permeant calcium indicator, is used.

  • Loading Solution: Fluo-4 AM is prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

  • Procedure:

    • The growth medium is removed from the cells.

    • The cells are washed with the assay buffer.

    • The Fluo-4 AM loading solution is added to each well.

    • The plate is incubated at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

3. Antagonist and Agonist Addition:

  • Antagonist Incubation: After dye loading, the cells are washed, and varying concentrations of the antagonist (this compound analogue) are added to the wells and incubated for a defined period.

  • Agonist Stimulation: A fixed concentration of an α7 nAChR agonist (e.g., acetylcholine) is then added to all wells to stimulate the receptors.

4. Fluorescence Measurement:

  • Instrumentation: A fluorescence plate reader capable of kinetic reads is used.

  • Settings: The excitation wavelength is set to ~490 nm and the emission wavelength to ~525 nm.

  • Measurement: The fluorescence intensity in each well is measured immediately before and after the addition of the agonist. The change in fluorescence is proportional to the increase in intracellular calcium concentration.

5. Data Analysis:

  • Response Calculation: The response in each well is calculated as the change in fluorescence upon agonist addition.

  • IC₅₀ Determination: The percentage of inhibition of the agonist response by the antagonist is calculated for each concentration. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.[2]

References

The Dawn of a Neuromuscular Blocker: Early Studies and Seminal Papers on Toxiferine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Toxiferine, a potent curare alkaloid derived from plants of the Strychnos genus, holds a significant place in the history of pharmacology. Its discovery and early investigation laid the groundwork for our understanding of neuromuscular transmission and the development of modern muscle relaxants. This technical guide provides a comprehensive overview of the seminal papers and early studies that first identified, isolated, and characterized this powerful compound. We will delve into the initial toxicological and pharmacological findings, presenting the data in a structured format for clarity and comparison. Furthermore, this guide will detail the pioneering experimental methodologies and illustrate the key processes and pathways as understood in these foundational studies.

Discovery and Isolation: Unveiling a Potent Toxin

The journey to understand this compound began with the age-old mystery of curare, the arrow poison used by indigenous South American tribes. While curare was known for centuries, the specific active compounds remained elusive for a long time.

The first successful isolation of a highly active component, later identified as this compound, was a landmark achievement by Wieland, Bähr, and Witkop in 1941.[1] Working with calabash curare, they managed to isolate a crystalline substance of exceptionally high potency. This initial work was hampered by the minute quantities of the pure compound that could be obtained from the complex natural mixture.

A significant advancement came in 1949 when Harold King successfully isolated and characterized twelve different, yet structurally related, alkaloids from curare, which he designated as this compound I to XII.[1] This discovery highlighted the chemical diversity within the this compound family and set the stage for more detailed pharmacological investigations.

Experimental Protocols: Early Isolation Techniques

General Protocol for the Extraction and Isolation of this compound Alkaloids from Strychnos toxifera

  • Extraction of Crude Alkaloids:

    • The bark of Strychnos toxifera was pulverized and macerated with a weakly acidic aqueous solution (e.g., tartaric acid solution) to protonate the alkaloids and bring them into the aqueous phase.

    • The acidic extract was then filtered to remove solid plant material.

    • The filtrate was made alkaline (e.g., with sodium carbonate) to deprotonate the alkaloids, causing them to precipitate.

    • The crude alkaloid precipitate was then extracted into an immiscible organic solvent, such as chloroform or ether.

    • The organic solvent was evaporated to yield the crude alkaloid mixture.

  • Purification of this compound:

    • The crude alkaloid mixture was subjected to further purification, likely involving techniques such as:

      • Fractional crystallization: Taking advantage of differences in the solubility of the various alkaloids in different solvents to selectively crystallize and isolate them.

      • Chromatography: While modern chromatographic techniques were not available, early forms of column chromatography using adsorbents like alumina or silica gel were likely employed to separate the different this compound analogues.

The following diagram illustrates a plausible workflow for the isolation of this compound based on the methodologies of the time.

G start Pulverized Strychnos toxifera Bark extraction Maceration with Acidic Solution start->extraction filtration Filtration extraction->filtration basification Basification of Filtrate filtration->basification solvent_extraction Extraction with Organic Solvent basification->solvent_extraction evaporation Evaporation of Solvent solvent_extraction->evaporation crude_alkaloids Crude Alkaloid Mixture evaporation->crude_alkaloids purification Purification (e.g., Fractional Crystallization, Early Chromatography) crude_alkaloids->purification This compound Isolated this compound purification->this compound

A plausible workflow for the early isolation of this compound.

Early Pharmacological and Toxicological Investigations

Following the successful isolation of different this compound compounds, the focus shifted to understanding their biological effects. A seminal paper by Paton and Perry in 1951, published in the British Journal of Pharmacology and Chemotherapy, provided the first detailed pharmacological characterization of several of the this compound isolates.[1] Their work established the profound neuromuscular blocking properties of these compounds.

Quantitative Data

The early researchers meticulously quantified the toxicity and potency of this compound. The following tables summarize the key quantitative data from these foundational studies.

Toxicity of this compound I in Rhesus Monkeys
Route of Administration ED50 (µg/kg) LD50 (µg/kg)
Intravenous (IV)5.58.9
Intramuscular (IM)6.517.8
Data sourced from early toxicological studies as cited in modern compilations.
Toxicity of this compound in Mice
Parameter Value
LD100 (Intravenous)23 µg/kg
This value represents the lethal dose for 100% of the tested mice.[1]
Experimental Protocols: In-Vivo Bioassays

To determine the potency of curare preparations, including those containing this compound, early researchers developed specific in-vivo bioassays. One of the most notable was the "rabbit head-drop" method.

The Rabbit Head-Drop Method for Bioassay of Curare Alkaloids

This method, described by Varney, Linegar, and Holaday in 1948, provided a standardized way to measure the muscle-relaxant effect of curare compounds.

  • Animal Preparation: A healthy rabbit was placed in a holder that allowed its head to move freely.

  • Drug Administration: A solution of the curare preparation (e.g., a solution containing a known concentration of this compound) was slowly infused intravenously, typically into a marginal ear vein.

  • Endpoint Determination: The infusion was continued until the rabbit's neck muscles relaxed to the point where it could no longer hold its head up, causing the head to "drop." This was the defined endpoint of the assay.

  • Quantification: The total amount of the substance required to produce the head-drop was recorded. By comparing the dose of a test sample to that of a standard preparation of known potency, the relative potency of the test sample could be determined.

The following diagram illustrates the workflow of the rabbit head-drop assay.

G start Healthy Rabbit in Holder infusion Slow Intravenous Infusion of this compound Solution start->infusion observation Continuous Observation of Head Position infusion->observation endpoint Head-Drop Endpoint Reached observation->endpoint Neck Muscle Relaxation quantification Record Total Dose Administered endpoint->quantification result Determination of Potency quantification->result

Workflow of the rabbit head-drop bioassay for curare alkaloids.

Mechanism of Action: A Competitive Antagonist

Early pharmacological studies quickly established that this compound's paralytic effects were due to a blockade of neuromuscular transmission. It was proposed, and later confirmed, that this compound acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.

This compound's structure, particularly the presence of two quaternary nitrogen atoms separated by a specific distance, allows it to bind to the acetylcholine binding sites on the nAChR without activating the receptor. This competitive inhibition prevents the endogenous neurotransmitter, acetylcholine, from binding and initiating muscle contraction.

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory effect of this compound.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane (Muscle Fiber) action_potential Action Potential Arrives ach_release Acetylcholine (ACh) Release action_potential->ach_release nachr Nicotinic ACh Receptor (nAChR) ach_release->nachr ACh Binds depolarization Membrane Depolarization nachr->depolarization Ion Channel Opens contraction Muscle Contraction depolarization->contraction This compound This compound This compound->nachr Blocks ACh Binding

Neuromuscular junction signaling and the inhibitory action of this compound.

Conclusion

The early studies on this compound, from its initial isolation in the 1940s to its detailed pharmacological characterization in the early 1950s, represent a pivotal chapter in the history of pharmacology. The work of pioneers like Wieland, Bähr, Witkop, King, Paton, and Perry not only unveiled a molecule of extraordinary potency but also provided invaluable tools and insights into the fundamental mechanisms of synaptic transmission. The quantitative data and experimental protocols from this era, though rudimentary by today's standards, laid the essential groundwork for the development of a host of synthetic neuromuscular blocking agents that are indispensable in modern medicine. This guide serves as a testament to their foundational research and a resource for those seeking to understand the origins of this important class of drugs.

References

Methodological & Application

Application Notes and Protocols for the Use of Toxiferine in Neuromuscular Junction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Toxiferine, a potent competitive antagonist of nicotinic acetylcholine receptors (nAChRs), in neuromuscular junction (NMJ) research. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant pathways and workflows.

Introduction

This compound is a powerful tool for studying the function and pharmacology of the neuromuscular junction. As a non-depolarizing neuromuscular blocking agent, it acts by competitively inhibiting the binding of acetylcholine (ACh) to muscle-type nAChRs on the postsynaptic membrane.[1] This blockade prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and subsequent contraction.[1] Understanding the interaction of this compound with nAChRs is crucial for research into neuromuscular diseases, the development of novel muscle relaxants, and for elucidating the fundamental mechanisms of synaptic transmission.

Mechanism of Action

This compound exerts its effect at the postsynaptic membrane of the neuromuscular junction. The signaling cascade and the point of intervention by this compound are illustrated below.

Mechanism of this compound at the Neuromuscular Junction MotorNeuron Motor Neuron (Presynaptic Terminal) AChVesicles ACh Vesicles MotorNeuron->AChVesicles Action Potential (Ca2+ influx) SynapticCleft Synaptic Cleft AChVesicles->SynapticCleft nAChR Nicotinic ACh Receptor (nAChR) MuscleCell Muscle Cell (Postsynaptic Membrane) NaChannel Voltage-gated Na+ Channel nAChR->NaChannel Opens Depolarization Depolarization NaChannel->Depolarization Na+ Influx Contraction Muscle Contraction Depolarization->Contraction Leads to This compound This compound This compound->nAChR Competitively Blocks ACh Acetylcholine (ACh) ACh->nAChR Binds to

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and its structurally related analogue, alcuronium. This data is essential for designing experiments and interpreting results.

CompoundParameterValueReceptor/SystemReference
This compound Kᵢ (inhibition constant)14 nMMuscle-type nAChR (Torpedo californica)[2][3]
AlcuroniumKᵢ (inhibition constant)234 nMMuscle-type nAChR (Torpedo californica)[2][3]
AlcuroniumED₅₀ (in vivo)0.161 mg/kgHuman (mechanical twitch response)[4]
AlcuroniumED₉₅ (in vivo)0.25 mg/kgHuman (EMG)[5]
AlcuroniumED₉₅ (in vivo)285 µg/kgHuman (mechanical twitch response)[6]

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Radioligand Binding Assay for Muscle-Type nAChRs

This protocol determines the binding affinity (Kᵢ) of this compound for muscle-type nAChRs through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparation rich in muscle-type nAChRs (e.g., from Torpedo californica electric organ or a stable cell line expressing the receptor).

  • Radioligand: [³H]epibatidine.

  • This compound stock solution.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 25 µL of [³H]epibatidine at a final concentration near its Kₑ value.

    • 25 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).

    • For total binding, add 25 µL of assay buffer instead of this compound.

    • For non-specific binding, add 25 µL of a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).

    • 100 µL of the membrane preparation (adjust protein concentration for optimal signal).

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Radioligand Binding Assay Workflow start Start prep Prepare nAChR-rich Membranes start->prep assay Set up Assay Plate: - Membranes - [3H]epibatidine - this compound dilutions prep->assay incubate Incubate to Reach Equilibrium assay->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end Logical Relationships in this compound Research molecular Molecular Level binding Radioligand Binding Assay (Ki determination) molecular->binding cellular Cellular Level electro Electrophysiology (TEVC) (IC50 determination) cellular->electro organismal Organismal Level invivo In Vivo Neuromuscular Blockade (ED50/ED95 determination) organismal->invivo binding->electro Informs functional concentration range electro->invivo Predicts in vivo potency

References

Application Notes and Protocols for the Isolation and Purification of Toxiferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxiferine, a potent bisindole alkaloid found in plants of the Strychnos genus, is a well-known component of curare, a traditional arrow poison used by indigenous South American tribes.[1][2] Its primary mechanism of action is the competitive antagonism of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, leading to muscle paralysis.[1] This property makes this compound and its analogs of significant interest for research in neuromuscular transmission and as a lead compound for the development of novel neuromuscular blocking agents.

These application notes provide a comprehensive overview of the protocols for the isolation and purification of this compound from its natural sources. The methodologies detailed below are based on established principles of alkaloid extraction and chromatographic separation.

Data Presentation

While specific quantitative data for the isolation of this compound is sparsely reported in publicly available literature, the following table summarizes typical purity levels achieved for total and specific alkaloids from Strychnos species using various methods. This data can serve as a benchmark for the expected outcomes of the described protocols.

MethodTarget Alkaloid(s)Purity (%)Source
Acid-base extraction followed by crystallizationTotal Alkaloids of Strychnos nux-vomica75 - 90[3]
Acid-base extraction and recrystallizationVauqueline (a Strychnos alkaloid)95.3 - 99.5[4][5]
HPLCStrychnine and BrucineNot specified (used for quantification)[6][7]
Column Chromatography (Silica Gel)Strychnine and BrucineNot specified (used for separation)[8]

Experimental Protocols

The isolation and purification of this compound from Strychnos plant material (e.g., bark, stems) is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.

Protocol 1: General Extraction of Total Alkaloids

This protocol describes a general method for the extraction of total alkaloids from Strychnos plant material using an acid-base extraction technique.[9]

Materials:

  • Dried and powdered Strychnos plant material

  • Methanol or Ethanol

  • 10% Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • 25% Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration and Extraction: a. Weigh the powdered plant material and place it in a large flask. b. Add a sufficient volume of methanol or ethanol to completely cover the plant material. c. Allow the mixture to macerate for 24-48 hours at room temperature with occasional stirring. d. Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent two more times to ensure complete extraction of the alkaloids. e. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 10% HCl or H₂SO₄. The alkaloids will form water-soluble salts. b. Filter the acidic solution to remove any insoluble material. c. Transfer the acidic solution to a separatory funnel and wash with dichloromethane or chloroform to remove non-alkaloidal, lipophilic impurities. Discard the organic layer. d. Slowly add NH₄OH or NaOH solution to the aqueous layer to adjust the pH to approximately 9-10. This will precipitate the free alkaloid bases. e. Extract the aqueous layer multiple times with dichloromethane or chloroform. The free alkaloids will partition into the organic layer. f. Combine the organic extracts and wash with distilled water to remove any remaining base. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the total alkaloid extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the separation of the total alkaloid extract to isolate this compound using silica gel column chromatography.[10][11]

Materials:

  • Total alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column with a stopcock

  • Solvent system (e.g., a gradient of chloroform:methanol or ethyl acetate:methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Dragendorff's reagent for visualization

  • Fraction collection tubes

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar solvent of the chosen solvent system. b. Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. c. Allow the silica gel to settle and pack uniformly, with a layer of sand on top to protect the surface. d. Equilibrate the column by running the initial solvent through it until the packing is stable.

  • Sample Loading and Elution: a. Dissolve the total alkaloid extract in a minimal amount of the initial solvent. b. Carefully load the sample onto the top of the silica gel column. c. Begin elution with the initial solvent, collecting fractions in separate tubes. d. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of methanol) to elute compounds with higher polarity.

  • Fraction Analysis and Pooling: a. Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate. b. Develop the TLC plate in an appropriate solvent system. c. Visualize the spots under a UV lamp and/or by spraying with Dragendorff's reagent. Alkaloids will typically appear as orange or brown spots. d. Pool the fractions that contain the compound corresponding to the Rf value of this compound (a reference standard is required for confirmation). e. Concentrate the pooled fractions to obtain purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis and Purification

Preparative HPLC can be employed for the final purification of this compound to achieve high purity.[6][12]

Materials:

  • Partially purified this compound fraction from column chromatography

  • HPLC system with a preparative column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

  • UV detector

Procedure:

  • Method Development: a. Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities. b. Optimize the mobile phase composition, flow rate, and gradient.

  • Preparative HPLC: a. Scale up the analytical method to a preparative scale. b. Dissolve the partially purified this compound in the mobile phase and filter through a 0.45 µm filter. c. Inject the sample onto the preparative HPLC column. d. Collect the fraction corresponding to the retention time of this compound.

  • Post-Purification: a. Remove the HPLC solvent from the collected fraction under reduced pressure. b. The purity of the final product can be assessed by analytical HPLC and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Strychnos Plant Material (Dried and Powdered) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chromatography Silica Gel Column Chromatography total_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pooled_fractions Pooled this compound Fractions tlc_analysis->pooled_fractions Identify & Pool hplc Preparative HPLC pooled_fractions->hplc pure_this compound Purified this compound hplc->pure_this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Signaling Pathway: this compound's Mechanism of Action

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ion_channel Ion Channel (Closed) nAChR->ion_channel Prevents Opening depolarization Membrane Depolarization (Blocked) ion_channel->depolarization contraction Muscle Contraction (Inhibited) depolarization->contraction ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Binds (Antagonist)

References

Application Notes and Protocols for In Vitro Analysis of Toxiferine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toxiferine, a potent alkaloid derived from plants such as Strychnos toxifera, is a classical neuromuscular blocking agent.[1] Historically used as an arrow poison, its mechanism of action is of significant interest in pharmacology and toxicology.[1] this compound functions as a highly potent, non-depolarizing muscle relaxant by acting as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction.[1][2][3] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the receptor.[1] This binding prevents the opening of the ion channel, thereby inhibiting the influx of sodium ions and preventing the depolarization of the muscle cell membrane necessary for contraction.[1] The paralysis induced by this compound can be reversed by acetylcholinesterase inhibitors like neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.[1]

These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity and functional antagonism of this compound, as well as to assess its general cytotoxicity.

Mechanism of Action: Neuromuscular Blockade

This compound exerts its effect at the neuromuscular junction. Under normal physiological conditions, the arrival of a nerve impulse at the motor nerve terminal triggers the release of acetylcholine (ACh). ACh diffuses across the synaptic cleft and binds to nAChRs on the postsynaptic muscle fiber membrane. This binding event opens the receptor's ion channel, leading to an influx of sodium ions (Na+), which depolarizes the membrane and initiates muscle contraction.

This compound, as a competitive antagonist, binds to the nAChR with high affinity but does not activate the channel.[1][3] By occupying the ACh binding sites, it prevents ACh from binding and subsequently blocks ion channel opening, leading to flaccid paralysis.[1]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Muscle Cell Nerve Nerve Impulse ACh_Vesicle ACh Vesicles Nerve->ACh_Vesicle triggers ACh_Released Acetylcholine (ACh) Released ACh_Vesicle->ACh_Released release nAChR Nicotinic ACh Receptor (nAChR) ACh_Released->nAChR binds to Na_Influx Na+ Influx nAChR->Na_Influx opens channel for Depolarization Membrane Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction This compound This compound This compound->nAChR BLOCKS G prep Prepare Membranes (e.g., from Torpedo electric organ) radioligand Add Radioligand (e.g., [³H]epibatidine) prep->radioligand competitor Add varying concentrations of this compound (competitor) radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate separate Separate Bound/Free Ligand (e.g., rapid filtration) incubate->separate measure Measure Radioactivity of bound fraction (scintillation counting) separate->measure analyze Analyze Data (generate competition curve, calculate IC₅₀ and Kᵢ) measure->analyze G culture Culture cells expressing nAChRs (e.g., TE671, CHO, or primary neurons) patch Establish Whole-Cell Patch-Clamp Configuration on a single cell culture->patch hold Clamp membrane potential (e.g., -70 mV) patch->hold agonist Apply Agonist (e.g., ACh) and record inward current (I_control) hold->agonist wash Washout agonist agonist->wash antagonist Pre-incubate with this compound wash->antagonist agonist2 Co-apply Agonist + this compound and record inhibited current (I_this compound) antagonist->agonist2 analyze Analyze Data (% Inhibition = (1 - I_this compound / I_control) * 100) agonist2->analyze

References

Application Notes and Protocols: Utilizing Toxiferine for the Study of Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxiferine, a potent alkaloid isolated from Strychnos toxifera, is a classical neuromuscular blocking agent that has been instrumental in the foundational understanding of cholinergic transmission.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for researchers studying the structure, function, and pharmacology of these diverse ligand-gated ion channels.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs to investigate nAChR subtypes, particularly the muscle-type and the neuronal α7 receptor.

Nicotinic acetylcholine receptors are pentameric structures assembled from a variety of subunits (α1–α10, β1–β4, γ, δ, ε), resulting in a wide array of receptor subtypes with distinct pharmacological and physiological properties.[3][4] These receptors are broadly classified into muscle-type nAChRs, located at the neuromuscular junction, and neuronal nAChRs, which are widespread in the central and peripheral nervous systems.[5] The diversity of nAChR subtypes presents a significant challenge in developing subtype-selective therapeutic agents.[6] this compound, with its high affinity for the muscle-type nAChR, serves as a critical pharmacological tool to dissect the roles of these specific receptor populations.[5]

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound and its key analogs at different nAChR subtypes. This data is essential for designing experiments and interpreting results.

Table 1: Binding Affinity (Ki) of this compound and Analogs at Muscle-Type nAChRs

CompoundnAChR SubtypePreparationRadioligandKi (nM)Reference(s)
This compound I Muscle-typeTorpedo californica electric organ[³H]epibatidine14[5][7]
AlcuroniumMuscle-typeTorpedo californica electric organ[³H]epibatidine234[5][7]
Analogue 3bMuscle-typeTorpedo californica electric organ[³H]epibatidine75[5]
Analogue 3cMuscle-typeTorpedo californica electric organ[³H]epibatidine82[5]

Table 2: Functional Antagonism (IC50) of this compound and Analogs at Neuronal α7 nAChRs

CompoundnAChR SubtypeCell LineAssayIC50 (nM)Reference(s)
This compound I human α7hα7-GH3Ca²⁺/Fluo-4>10,000[5]
Analogue 2ahuman α7hα7-GH3Ca²⁺/Fluo-4590[5]
Analogue 3ahuman α7hα7-GH3Ca²⁺/Fluo-4820[5]

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the acetylcholine binding sites on nAChRs.[1] At the neuromuscular junction, this binding prevents acetylcholine-mediated depolarization of the muscle fiber, leading to muscle paralysis.[1] In neuronal systems, the blockade of nAChRs can modulate a variety of downstream signaling cascades.

nAChR_Signaling cluster_ionotropic Ionotropic Signaling cluster_metabotropic Metabotropic Signaling (e.g., α7 nAChR) ACh Acetylcholine nAChR nAChR ACh->nAChR Binds This compound This compound This compound->nAChR Blocks Ion_Channel Ion Channel (Na⁺, K⁺, Ca²⁺) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response Triggers alpha7 α7 nAChR G_protein Gαq alpha7->G_protein Activates PLC PLC G_protein->PLC IP3 IP₃ PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Downstream Downstream Signaling Ca_release->Downstream

nAChR Signaling Pathways

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of this compound with nAChR subtypes.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane preparation expressing the nAChR subtype of interest (e.g., from Torpedo californica electric organ for muscle-type, or from cell lines expressing specific neuronal subtypes).

  • Radiolabeled ligand (e.g., [³H]epibatidine).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of radiolabeled ligand (typically at or below its Kd value).

    • A range of concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).

    • Membrane preparation (typically 50-100 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol is used to functionally characterize the antagonist activity of this compound at a specific nAChR subtype expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest.

  • Oocyte Ringers 2 (OR2) solution.

  • Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).

  • Acetylcholine (ACh) stock solution.

  • This compound stock solution.

  • Two-electrode voltage clamp setup with microelectrodes (filled with 3 M KCl).

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Treat with collagenase to defolliculate. Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • ACh Application: Apply a concentration of ACh that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

  • This compound Application: Co-apply the same concentration of ACh with increasing concentrations of this compound. Allow the response to stabilize at each concentration.

  • Data Analysis: Measure the peak current amplitude in the presence of each concentration of this compound. Plot the percentage of inhibition of the ACh-evoked current against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for nAChR Antagonist Characterization

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo / Ex Vivo Studies Binding_Assay Radioligand Binding Assay Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Functional_Assay Functional Assay (e.g., Electrophysiology, Ca²⁺ Imaging) Determine_IC50 Determine IC50 (Functional Potency) Functional_Assay->Determine_IC50 Animal_Models Animal Models of Disease (e.g., Neuromuscular Disorders, Neuropathic Pain) Determine_Ki->Animal_Models Inform Dose Selection Determine_IC50->Animal_Models Inform Dose Selection Efficacy_Toxicity Assess Efficacy and Toxicity Animal_Models->Efficacy_Toxicity Behavioral_Studies Behavioral Studies (e.g., Motor Function, Cognition) Behavioral_Studies->Efficacy_Toxicity

Experimental Workflow
Classification of Acetylcholine Receptor Subtypes

AChR_Subtypes cluster_nicotinic Nicotinic (nAChRs) cluster_muscarinic Muscarinic (mAChRs) AChR Acetylcholine Receptors nAChR Ionotropic AChR->nAChR mAChR Metabotropic (M1-M5) AChR->mAChR Muscle_Type Muscle-type (α1)₂(β1)(δ)(γ/ε) nAChR->Muscle_Type Neuronal Neuronal nAChR->Neuronal Heteromeric Heteromeric (e.g., α4β2, α3β4) Neuronal->Heteromeric Homomeric Homomeric (e.g., α7) Neuronal->Homomeric

AChR Subtype Classification

References

Application Notes and Protocols for Electrophysiological Recording Techniques with Toxiferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Toxiferine, a potent nicotinic acetylcholine receptor (nAChR) antagonist, in various electrophysiological recording techniques. The protocols detailed below are designed to assist researchers in investigating the effects of this compound on synaptic transmission and single-channel kinetics.

Introduction to this compound

This compound is a curare alkaloid known for its high affinity and potent competitive antagonism of nicotinic acetylcholine receptors (nAChRs), particularly the muscle-type nAChRs found at the neuromuscular junction.[1] It also exhibits effects on neuronal nAChR subtypes, such as the α7 nAChR. Its mechanism of action involves binding to the acetylcholine binding site on the nAChR, thereby preventing the channel from opening in response to acetylcholine. This leads to a block of synaptic transmission. It is important to note that this compound is reported to be unstable in solution, which presents a significant consideration for experimental design.[1]

Quantitative Data on this compound and its Analogs

The following table summarizes the available quantitative data for this compound and its related compounds. This information is crucial for designing experiments and determining appropriate concentration ranges.

CompoundReceptor TargetParameterValueReference
This compound IMuscle-type nAChRK_i14 nM[1]
This compound I analog (3c)Neuronal α7 nAChRIC_5021 µM
Alcuronium (this compound analog)Muscle-type nAChRK_i234 nM[1]

Signaling Pathway of this compound at the Neuromuscular Junction

This compound acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors, interrupting the normal signaling cascade that leads to muscle contraction.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel depolarizes Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx opens Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion triggers ACh_release ACh Release Vesicle_fusion->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR blocks Na_influx Na⁺ Influx nAChR->Na_influx opens for EPP End-Plate Potential (EPP) Na_influx->EPP generates Muscle_AP Muscle Action Potential EPP->Muscle_AP triggers Contraction Muscle Contraction Muscle_AP->Contraction

This compound's antagonistic action at the nAChR.

Experimental Protocols

4.1. Preparation of this compound Stock Solution

Caution: this compound is a highly toxic compound. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All work should be conducted in a certified fume hood.

Note on Stability: this compound is reported to be unstable in solution.[1] It is strongly recommended to prepare fresh solutions for each experiment. If storage is necessary, it should be for a very short duration, aliquoted, and protected from light at -20°C or below. The stability of any stored solution should be empirically validated.

  • Recommended Solvent: Due to its chemical nature as a dichloride salt, this compound is expected to be soluble in aqueous solutions. For a concentrated stock, sterile, deionized water or a suitable buffer (e.g., HEPES-buffered saline) is recommended. The use of organic solvents like DMSO or ethanol should be tested for solubility and stability, and their final concentration in the experimental buffer should be kept to a minimum (typically <0.1%) to avoid off-target effects.

  • Protocol:

    • Calculate the amount of this compound dichloride needed to prepare a stock solution of a desired concentration (e.g., 1 mM).

    • In a fume hood, carefully weigh the required amount of this compound powder.

    • Dissolve the powder in a small volume of the chosen solvent (e.g., sterile water). Gentle vortexing may be required.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.

    • Use immediately or aliquot into small, single-use volumes in light-protected tubes and store at -20°C or -80°C for the shortest possible time.

4.2. General Electrophysiology Workflow

The following diagram illustrates a typical workflow for an electrophysiology experiment investigating the effect of this compound.

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prepare_cells Prepare Cell/Tissue (e.g., neuromuscular junction prep, cultured neurons) Establish_recording Establish Recording (e.g., whole-cell patch-clamp, extracellular recording) Prepare_cells->Establish_recording Prepare_solutions Prepare Solutions (aCSF, intracellular solution, This compound dilutions) Prepare_solutions->Establish_recording Record_baseline Record Baseline Activity Establish_recording->Record_baseline Apply_this compound Apply this compound Record_baseline->Apply_this compound Record_effect Record Effect of this compound Apply_this compound->Record_effect Washout Washout Record_effect->Washout Record_recovery Record Recovery Washout->Record_recovery Data_analysis Data Analysis (e.g., measure current amplitude, frequency, kinetics) Record_recovery->Data_analysis Interpretation Interpretation of Results Data_analysis->Interpretation

General workflow for a this compound electrophysiology experiment.

4.3. Protocol for Extracellular Recording at the Neuromuscular Junction

This protocol is designed to measure the effect of this compound on evoked end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs).

  • Preparation:

    • Dissect a nerve-muscle preparation (e.g., mouse phrenic nerve-hemidiaphragm) and mount it in a recording chamber.

    • Continuously perfuse the preparation with oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) at a constant temperature (e.g., 28-32°C).

    • aCSF composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 glucose.

  • Recording:

    • Place a stimulating electrode on the motor nerve and a recording microelectrode (filled with 3 M KCl) into a muscle fiber near the end-plate region.

    • Baseline Recording:

      • Record spontaneous MEPPs for 5-10 minutes to establish a baseline frequency and amplitude.

      • Stimulate the nerve at a low frequency (e.g., 0.5 Hz) to evoke EPPs and record their baseline amplitude.

    • Application of this compound:

      • Prepare working dilutions of this compound in aCSF immediately before use. Based on its high affinity for muscle-type nAChRs (Ki = 14 nM), a concentration range of 50 nM to 500 nM should be effective for blocking EPPs. The optimal concentration should be determined empirically.

      • Switch the perfusion to the this compound-containing aCSF.

    • Recording the Effect:

      • Continuously record MEPPs and periodically evoke EPPs.

      • Monitor the amplitude of the EPPs until a stable block is achieved. The time to block will depend on the concentration of this compound and the perfusion rate.

    • Washout:

      • Switch the perfusion back to the control aCSF.

      • Due to the potent nature of this compound, washout may be slow and incomplete. Continue to perfuse with control aCSF for an extended period (e.g., 30-60 minutes or longer) while monitoring for any recovery of EPP amplitude.

  • Data Analysis:

    • Measure the amplitude and frequency of MEPPs before, during, and after this compound application.

    • Measure the amplitude of the evoked EPPs and plot the time course of the block and any subsequent recovery.

    • Calculate the percentage of block at different concentrations of this compound to generate a concentration-response curve.

4.4. Protocol for Whole-Cell Voltage-Clamp Recording from Cultured Cells Expressing nAChRs

This protocol is suitable for studying the effect of this compound on nAChR currents in a controlled environment, such as HEK293 cells transiently expressing specific nAChR subunits.

  • Preparation:

    • Culture cells on glass coverslips and transfect with the desired nAChR subunit cDNAs.

    • Prepare extracellular (bath) and intracellular (pipette) solutions.

      • Extracellular solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.3 with NaOH.

      • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.3 with KOH.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a transfected cell.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Baseline Recording:

      • Apply a brief pulse of a nAChR agonist (e.g., 100 µM acetylcholine) using a fast perfusion system to evoke an inward current. Repeat several times to obtain a stable baseline response.

    • Application of this compound:

      • Prepare working dilutions of this compound in the extracellular solution. For neuronal nAChRs, a higher concentration range (e.g., 1-50 µM) may be necessary.

      • Pre-incubate the cell with the this compound solution for a set period (e.g., 1-2 minutes) or co-apply it with the agonist.

    • Recording the Effect:

      • Apply the agonist in the presence of this compound and record the resulting current.

      • To construct a concentration-response curve, apply different concentrations of this compound.

    • Washout:

      • Perfuse the cell with the control extracellular solution to wash out the this compound. Monitor for recovery of the agonist-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition and plot it against the this compound concentration.

    • Fit the data with the Hill equation to determine the IC₅₀ value.

4.5. Protocol for Single-Channel Patch-Clamp Recording

This advanced technique allows for the direct observation of this compound's effect on the gating of individual nAChR channels.

  • Preparation:

    • Use cell-attached or outside-out patch configurations on cells expressing nAChRs.

    • The pipette solution should contain a low concentration of a nAChR agonist (e.g., 1-10 µM acetylcholine) to elicit channel openings. The bath solution is the standard extracellular solution.

  • Recording:

    • Establish a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Baseline Recording:

      • Record single-channel currents at a fixed holding potential (e.g., -70 mV) to determine the unitary conductance and open probability in the absence of this compound.

    • Application of this compound:

      • For an outside-out patch, perfuse the patch with an extracellular solution containing the desired concentration of this compound.

    • Recording the Effect:

      • Record single-channel activity in the presence of this compound. As a competitive antagonist, this compound is expected to decrease the frequency of channel openings without affecting the single-channel conductance or mean open time.

    • Washout:

      • Perfuse the patch with control extracellular solution and monitor for the return of single-channel activity.

  • Data Analysis:

    • Generate all-points histograms to determine the unitary current amplitude.

    • Perform open and closed time analysis to determine the mean open time and the frequency of opening events.

    • Compare these parameters before and after the application of this compound.

Data Interpretation and Troubleshooting

  • Competitive Antagonism: The hallmark of competitive antagonism by this compound is a rightward shift in the agonist concentration-response curve with no change in the maximal response. In single-channel recordings, this manifests as a decrease in the frequency of channel opening events without a change in the single-channel conductance.

  • Slow Washout: Due to its high affinity, the effects of this compound may be very slow to reverse. Incomplete washout is a common observation for potent antagonists and should be considered when planning experiments.

  • Solution Instability: If you observe a decrease in the effectiveness of your this compound solution over time, this is likely due to its instability. Always use freshly prepared solutions.

  • Non-specific Binding: At very high concentrations, this compound may exhibit non-specific effects. It is crucial to use the lowest effective concentration to ensure the observed effects are specific to nAChR antagonism.

By following these detailed protocols and considering the unique properties of this compound, researchers can effectively utilize this potent antagonist as a valuable tool in the electrophysiological investigation of nicotinic acetylcholine receptors.

References

Application Notes and Protocols: Fluorescently Labeling Toxiferine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxiferine, a potent bisindole alkaloid from Strychnos toxifera, is a high-affinity antagonist of the nicotinic acetylcholine receptor (nAChR), making it a valuable tool for studying the neuromuscular junction.[1][2] Its high potency and specificity for muscle-type nAChRs have made it a subject of interest in neuroscience and pharmacology.[3][4][5] Fluorescently labeling this compound allows for the direct visualization of its binding to nAChRs, enabling a deeper understanding of receptor distribution, trafficking, and dynamics in living cells and tissues.

These application notes provide a detailed protocol for the fluorescent labeling of a this compound analog containing a reactive primary amine, enabling its conjugation to a fluorescent dye. The protocol covers the labeling reaction, purification of the conjugate, and characterization of the final product. Additionally, hypothetical data and relevant signaling pathways are presented to guide researchers in their experimental design and data interpretation.

Overview of the Labeling Strategy

The native structure of this compound does not possess a readily available functional group for direct conjugation with common fluorescent dyes.[1] Therefore, this protocol utilizes a synthetic analog of this compound that has been functionalized with a primary amine, a common reactive group for bioconjugation.[6][7][8] This amine-functionalized this compound can then be covalently labeled with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester-functionalized dye.[9][10]

Experimental Protocols

Materials and Reagents
  • Amine-functionalized this compound analog

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy™3 NHS Ester)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25, or a specialized dye removal column)[11]

  • Thin-layer chromatography (TLC) plates (silica gel)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

  • Mass spectrometer

Protocol for Fluorescent Labeling of Amine-Functionalized this compound

This protocol describes the covalent attachment of an NHS-ester functionalized fluorescent dye to an amine-containing this compound analog.

  • Preparation of Reagents:

    • Dissolve the amine-functionalized this compound analog in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.

    • Prepare the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-functionalized this compound solution with a 1.2 to 2-fold molar excess of the dissolved fluorescent dye.

    • Add triethylamine or DIPEA to the reaction mixture to a final concentration of 10-20 mM to act as a catalyst.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

    • The progress of the reaction can be monitored by TLC.

  • Purification of the Fluorescently Labeled this compound:

    • Following the incubation, the unreacted dye and other byproducts must be removed. This can be achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) or a specialized dye removal resin.[11]

    • Alternatively, preparative HPLC can be used for purification, offering higher resolution.

    • Collect the fractions containing the fluorescently labeled this compound conjugate. The desired product will be fluorescent and will have a different retention time compared to the free dye.

  • Characterization of the Labeled Product:

    • Spectroscopic Analysis: Measure the absorbance spectrum of the purified conjugate to determine the degree of labeling (DOL). The DOL can be calculated from the absorbance of the dye at its maximum absorption wavelength and the absorbance of this compound (if it has a distinct UV absorption peak).

    • Mass Spectrometry: Confirm the successful conjugation and determine the exact molecular weight of the fluorescently labeled this compound using mass spectrometry.

    • Purity Analysis: Assess the purity of the final product using analytical HPLC with both UV and fluorescence detection.

Data Presentation

The following table summarizes hypothetical data from a successful labeling experiment and subsequent binding affinity analysis.

ParameterValueMethod of Determination
Labeling Efficiency
Degree of Labeling (DOL)0.9 - 1.1 moles of dye/mole of this compoundUV-Vis Spectroscopy
Purity of Conjugate>95%Analytical HPLC with Fluorescence Detection
Binding Affinity
Ki (muscle-type nAChR)85 nMRadioligand Binding Assay (e.g., with [3H]epibatidine)
IC50 (α7 nAChR)25 µMFunctional Assay (e.g., calcium imaging)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_tox Dissolve Amine-Toxiferine reaction Mix & Incubate (1-2h, RT, dark) prep_tox->reaction Amine-Toxiferine prep_dye Dissolve NHS-Ester Dye prep_dye->reaction Fluorescent Dye purify Column Chromatography (e.g., Sephadex G-25) reaction->purify Crude Product analyze_uv UV-Vis Spectroscopy (DOL) purify->analyze_uv Purified Conjugate analyze_ms Mass Spectrometry (MW) purify->analyze_ms analyze_hplc HPLC (Purity) purify->analyze_hplc

Caption: Workflow for fluorescently labeling amine-functionalized this compound.

Signaling Pathway of this compound at the Neuromuscular Junction

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Cell) ap Action Potential ca_channel Voltage-gated Ca²⁺ Channel ap->ca_channel opens ca_influx Ca²⁺ Influx ca_channel->ca_influx vesicle Synaptic Vesicle (containing Acetylcholine) ca_influx->vesicle triggers fusion ach_release Acetylcholine (ACh) Release vesicle->ach_release ach ach_release->ach nachr Nicotinic Acetylcholine Receptor (nAChR) ach->nachr binds to tox tox->nachr competitively binds to & blocks ACh binding na_channel Na⁺ Channel nachr->na_channel opens no_contraction Muscle Paralysis nachr->no_contraction prevents opening depolarization Depolarization na_channel->depolarization Na⁺ influx causes muscle_contraction Muscle Contraction depolarization->muscle_contraction leads to

Caption: this compound competitively inhibits acetylcholine at the nAChR.

Conclusion

The ability to fluorescently label this compound opens up new avenues for investigating the function and dysfunction of the neuromuscular junction. The protocols and data presented here provide a framework for researchers to produce and characterize their own fluorescent this compound probes. These tools will be invaluable for high-resolution imaging studies aimed at understanding the molecular mechanisms underlying neuromuscular transmission and related pathologies.

References

Application Notes and Protocols for the Safe Handling and Disposal of Toxiferine

Author: BenchChem Technical Support Team. Date: December 2025

General Information

Toxiferine is a highly potent, naturally occurring alkaloid and a powerful neuromuscular blocking agent.[1][2] It acts as a competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction.[3] Historically, it has been used as an arrow poison.[1] Due to its extreme toxicity, all handling and disposal procedures must be conducted with the utmost care and adherence to stringent safety protocols.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₄₀H₄₆N₄O₂²⁺[1][3]
Molar Mass 614.834 g/mol [1]
Appearance Crystalline solid[4]
Solubility Soluble in water[4]

Hazard Identification and Classification

This compound is one of the most toxic plant alkaloids known.[1] Ingestion is not the primary route of exposure as it is poorly absorbed orally; however, parenteral exposure (e.g., through injection, absorption through broken skin, or inhalation of aerosols) is extremely dangerous and can be fatal.[1] The primary toxic effect is paralysis of skeletal muscles, including the respiratory muscles, which can lead to death by asphyxiation.[1]

Table 2: GHS Hazard Classification (Assumed)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 1H300: Fatal if swallowed
Acute Toxicity, DermalCategory 1H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled
Specific Target Organ ToxicityCategory 1H370: Causes damage to organs (nervous system)

Note: This classification is assumed based on the known high toxicity of this compound and is not from a formal regulatory source.

Safe Handling Procedures

Due to its high toxicity, this compound should only be handled in a designated area by trained personnel who are fully aware of the risks and emergency procedures.

3.1 Engineering Controls

  • Work with this compound must be conducted in a certified chemical fume hood or a glove box.

  • The work area should be maintained under negative pressure.

  • Use of a powder-free handling enclosure is recommended for weighing and aliquoting solid material to prevent aerosolization.

3.2 Personal Protective Equipment (PPE)

  • Gloves: Double gloving with nitrile gloves is required. Check for perforations before and during use.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Lab Coat: A disposable, solid-front, back-tying lab coat is required.

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid form or creating solutions.

Table 3: Summary of Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications
HandsDouble Nitrile GlovesPowder-free, checked for integrity
Eyes/FaceSafety Goggles & Face ShieldANSI Z87.1 compliant
BodyDisposable Lab CoatSolid-front, back-tying
RespiratoryNIOSH-approved RespiratorWith appropriate cartridges

3.3 Experimental Protocols for Safe Handling

3.3.1 Protocol for Weighing Solid this compound

  • Don all required PPE as specified in Table 3.

  • Perform all weighing operations within a certified chemical fume hood or a powder-free enclosure.

  • Use a dedicated set of weighing tools (spatula, weighing paper).

  • Carefully transfer the desired amount of this compound to a tared container.

  • After weighing, decontaminate all surfaces and tools with a 10% bleach solution, followed by a 70% ethanol rinse.

  • Dispose of all contaminated disposables as hazardous waste.

3.3.2 Protocol for Preparing a this compound Stock Solution

  • Don all required PPE as specified in Table 3.

  • Conduct the entire procedure within a certified chemical fume hood.

  • Add the weighed solid this compound to a suitable container.

  • Slowly add the solvent to the solid, avoiding splashing.

  • Cap the container securely and mix by gentle inversion or with a magnetic stirrer at a low speed to prevent aerosol formation.

  • Clearly label the stock solution with the compound name, concentration, date, and appropriate hazard warnings.

Emergency Procedures

4.1 In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek immediate medical attention.

4.2 In Case of Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

4.3 In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult or has stopped, provide artificial respiration, if trained to do so.

  • Seek immediate medical attention.

4.4 In Case of Accidental Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

4.5 Spill Response:

  • Evacuate the area immediately.

  • Alert others and the institutional EHS department.

  • Do not attempt to clean up the spill unless you are trained and equipped to do so.

  • For a small spill, if trained, cover with an absorbent material, and then decontaminate the area with a 10% bleach solution. Collect all cleanup materials in a sealed container for hazardous waste disposal.

Disposal Procedures

All waste contaminated with this compound must be treated as acutely toxic hazardous waste.

5.1 Decontamination of Equipment and Surfaces:

  • All non-disposable equipment and surfaces should be decontaminated with a 10% bleach solution, followed by a rinse with 70% ethanol.

5.2 Waste Disposal Protocol:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.

  • Sharps Waste: All contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container for hazardous waste.

  • Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.[5][6]

Visualization of Safe Handling and Disposal Workflow

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Application Notes and Protocols for Studying Toxiferine-Induced Paralysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxiferine is a potent bisindole alkaloid derived from plants of the Strychnos genus, historically used as an arrow poison.[1] It is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction (NMJ).[1][2][3] Its high affinity and specificity for the muscle-type nAChR make it a valuable tool for studying the mechanisms of neuromuscular transmission and for the preclinical evaluation of potential therapies for neuromuscular disorders. These application notes provide an overview of the experimental models and protocols for investigating this compound-induced paralysis.

Mechanism of Action

This compound competitively binds to the α1 subunits of the muscle-type nAChR, preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1][3] This blockade of nAChRs inhibits the influx of sodium ions into the muscle cell, thereby preventing depolarization of the postsynaptic membrane and subsequent muscle contraction, leading to flaccid paralysis.[1]

Quantitative Data

The following table summarizes the quantitative data for this compound and its analogues from various in vitro assays. This data is crucial for designing experiments and understanding the potency of the compound.

CompoundAssay TypeReceptor/TissueParameterValueReference
This compound I Radioligand BindingMuscle-type nAChR (Torpedo californica)Kᵢ14 nM[4][5]
This compound I Functional Assay (Ca²⁺/Fluo-4)Human α7 nAChRIC₅₀9500 nM[1]
Alcuronium (this compound analogue) Radioligand BindingMuscle-type nAChR (Torpedo californica)Kᵢ234 nM[5]
Analogue 3b (nonhydroxylated) Radioligand BindingMuscle-type nAChR (Torpedo californica)Kᵢ75 nM[4]
Analogue 3c (nonhydroxylated) Radioligand BindingMuscle-type nAChR (Torpedo californica)Kᵢ82 nM[4]
Analogue 2b (N-allyl) Allosteric Binding AssayMuscarinic M₂ ReceptorEC₀.₅,diss12 nM[2][4]
Analogue 3b (N-allyl) Allosteric Binding AssayMuscarinic M₂ ReceptorEC₀.₅,diss36 nM[2][4]

Experimental Models & Protocols

A multi-faceted approach employing in vivo, in vitro, and in silico models is recommended for a comprehensive study of this compound-induced paralysis.

In Vivo Models

Animal models are indispensable for studying the systemic effects of this compound, including the onset, duration, and recovery from paralysis, as well as for evaluating potential reversal agents.

a. Rodent Models (Mouse or Rat)

Rodents are the most common in vivo models for initial screening and characterization of neuromuscular blocking agents due to their well-characterized physiology and ease of handling.

Protocol: Induction and Assessment of Paralysis in Mice

Materials:

  • This compound solution (sterile, appropriate vehicle, e.g., saline)

  • Male or female mice (e.g., C57BL/6), 8-12 weeks old

  • Anesthetic (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Grip strength meter

  • Rotarod apparatus

  • Syringes and needles for administration

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions. Anesthetize the mouse using isoflurane. Place the anesthetized mouse on a heating pad to maintain body temperature.

  • Baseline Measurements: Before administering this compound, perform baseline assessments of muscle strength and motor coordination.

    • Grip Strength Test: Allow the mouse to grasp a wire grid with its forelimbs and gently pull it backward by the tail until it releases its grip. Record the peak force.[6]

    • Rotarod Test: Place the mouse on a rotating rod at a constant or accelerating speed and record the latency to fall.[6]

  • This compound Administration: Administer this compound via an appropriate route, typically intravenous (IV) for rapid onset or intraperitoneal (IP) for a slower onset. Doses should be determined from dose-response studies, starting with low, sub-paralytic doses to establish a safe and effective range.

  • Monitoring Paralysis: Continuously monitor the mouse for signs of paralysis, including loss of righting reflex, decreased respiratory rate, and muscle flaccidity.

  • Post-Administration Assessment: At predetermined time points, repeat the grip strength and rotarod tests to quantify the degree of paralysis and recovery.

  • Reversal Studies (Optional): To test potential reversal agents, administer the antagonist (e.g., neostigmine) after the onset of paralysis and monitor the reversal of paralytic effects using the same assessment methods.[1]

  • Euthanasia: At the end of the experiment, humanely euthanize the animal according to approved institutional protocols.

b. Zebrafish Larvae Model

Zebrafish larvae offer a high-throughput in vivo platform for screening compounds that modulate neuromuscular function due to their rapid development, optical transparency, and permeability to small molecules.[7][8][9][10][11]

Protocol: High-Throughput Screening in Zebrafish Larvae

Materials:

  • Wild-type zebrafish larvae (5-7 days post-fertilization)

  • This compound stock solution

  • 96-well plates

  • Automated imaging system or high-speed video camera

  • Analysis software for tracking larval movement

Procedure:

  • Assay Preparation: Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control.

  • Behavioral Analysis: After a defined incubation period, assess the motor activity of the larvae. This can be done by measuring spontaneous tail flicks or by evoking a startle response with a light or sound stimulus and quantifying the subsequent movement.

  • Data Analysis: Analyze the movement data to determine the concentration-dependent effects of this compound on larval motility.

In Vitro Models

In vitro models of the neuromuscular junction allow for detailed mechanistic studies in a controlled environment, free from systemic physiological effects.

a. Neuron-Muscle Co-cultures

Co-culturing primary or stem cell-derived motor neurons with myotubes allows for the formation of functional neuromuscular junctions in a dish.[12]

Protocol: Assessing Neuromuscular Transmission in a Co-culture System

Materials:

  • Primary or iPSC-derived motor neurons

  • Myoblasts (e.g., C2C12 cell line)

  • Co-culture medium

  • Multi-electrode array (MEA) system or fluorescence microscope with calcium imaging capabilities

  • This compound solution

Procedure:

  • Co-culture Establishment: Plate myoblasts and allow them to differentiate into myotubes. Subsequently, seed motor neurons onto the myotube layer. Allow sufficient time for the formation of neuromuscular junctions.

  • Functional Assessment:

    • MEA: Record spontaneous and evoked electrical activity from both neurons and muscle cells. Stimulation of motor neurons should elicit corresponding muscle contractions.

    • Calcium Imaging: Load the cells with a calcium indicator (e.g., Fluo-4 AM). Stimulation of motor neurons will trigger calcium transients in the innervated myotubes.

  • This compound Application: Add this compound to the culture medium at various concentrations.

  • Data Acquisition and Analysis: Record the changes in electrical activity or calcium transients following this compound application to determine its effect on neuromuscular transmission.

b. NMJ-on-a-Chip

Microfluidic devices provide a more physiologically relevant 3D environment for NMJ formation and allow for the compartmentalization of neuronal and muscle cells.[13]

Protocol: Utilizing an NMJ-on-a-Chip Device

Materials:

  • Commercially available NMJ-on-a-chip device (e.g., OMEGA-NMJ)[13]

  • Motor neurons and myoblasts

  • Extracellular matrix hydrogel

  • This compound solution

Procedure:

  • Device Seeding: Seed myoblasts suspended in an extracellular matrix hydrogel into the muscle chamber of the device. Seed motor neurons in the neuronal chamber. The microchannels connecting the chambers allow axons to grow and innervate the muscle tissue.

  • NMJ Formation: Culture the device for a sufficient period to allow for robust NMJ formation.

  • This compound Treatment: Introduce this compound into the culture medium.

  • Analysis: Assess neuromuscular function using integrated electrodes for electrophysiological recordings or high-resolution imaging to visualize muscle contractions and axonal integrity.

In Silico Models

Computational models provide valuable insights into the molecular interactions between this compound and the nAChR, complementing experimental data.

a. Molecular Docking

Molecular docking simulations can predict the binding pose of this compound within the nAChR binding pocket.

Protocol: Molecular Docking of this compound to nAChR

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for nAChR structures

Procedure:

  • Structure Preparation: Obtain a 3D structure of the muscle-type nAChR from the PDB. Prepare the protein structure by adding hydrogens, assigning charges, and minimizing energy. Prepare the 3D structure of this compound.

  • Docking Simulation: Define the binding site on the nAChR and perform docking calculations to predict the most favorable binding poses of this compound.

  • Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor.

b. Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the this compound-nAChR complex over time.

Protocol: MD Simulation of the this compound-nAChR Complex

Software:

  • MD simulation packages (e.g., GROMACS, AMBER)

  • The docked complex from the molecular docking protocol

Procedure:

  • System Setup: Place the this compound-nAChR complex in a simulated physiological environment (water, ions).

  • Simulation: Run the MD simulation for a sufficient duration (nanoseconds to microseconds) to observe the stability and dynamics of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to understand the conformational changes in the receptor upon this compound binding and the stability of the ligand-receptor interactions.

Visualizations

Signaling Pathway

Toxiferine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Opens ACh_vesicle Acetylcholine Vesicles ACh ACh ACh_vesicle->ACh Release Ca_channel->ACh_vesicle Triggers Fusion nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Blocks Na_channel Na⁺ Influx nAChR->Na_channel Opens Channel Depolarization Membrane Depolarization Na_channel->Depolarization Causes Contraction Muscle Contraction Depolarization->Contraction Initiates

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Experimental Workflow

Caption: Integrated workflow for studying this compound-induced paralysis.

References

Troubleshooting & Optimization

How to overcome Toxiferine instability in solution?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Toxiferine Stability Technical Support Center . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a potent, complex plant alkaloid known for its activity as a neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][2] However, a significant challenge in its experimental use is its inherent instability in aqueous solutions, which has historically limited its application in clinical settings.[1] This instability can lead to a rapid loss of potency, the formation of degradation products, and consequently, a lack of reproducibility in experimental results.

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

A2: The stability of this compound, like many complex alkaloids, is influenced by several environmental and chemical factors.[3] The most critical factors include:

  • pH: The pH of the solution can catalyze hydrolytic degradation pathways.[3][4]

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[3][5][6]

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation, leading to the cleavage of chemical bonds within the molecule.[3][4][6]

  • Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation of the alkaloid structure.[3][4]

Q3: How can I improve the solubility and stability of this compound in my experimental buffer or cell culture medium?

A3: Several strategies can be employed to enhance both the solubility and stability of this compound. A common and effective approach is the use of pharmaceutical excipients. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with the this compound molecule. This encapsulation increases its aqueous solubility and provides a protective barrier against degradative factors.[4] Additionally, preparing a concentrated stock solution in an appropriate organic solvent like DMSO before diluting into your aqueous medium can aid in initial dissolution.[4]

Q4: Are there any specific additives, such as antioxidants, that can help stabilize this compound solutions?

A4: Yes, the addition of antioxidants can be beneficial. Since oxidative degradation is a potential pathway for instability, incorporating antioxidants can help mitigate this process.[4] Alkaloids as a class of compounds have been studied for their antioxidant properties, suggesting their susceptibility to oxidation.[7][8][9][10] Common antioxidants used in pharmaceutical preparations that could be tested include ascorbic acid or butylated hydroxytoluene (BHT), though their compatibility and effectiveness with this compound would need to be empirically determined for your specific application.

Q5: What are the recommended procedures for preparing a stock solution of this compound?

A5: It is highly recommended to first prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh if possible, stored in small aliquots at -80°C, and protected from light. When preparing your final working solution, the DMSO stock should be diluted dropwise into the vigorously stirring aqueous buffer to prevent precipitation.[4]

Troubleshooting Guide: this compound Solution Instability

This guide will help you identify and resolve common issues related to the instability of this compound in your experiments.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity over a short period (hours to days). Rapid degradation of this compound.1. Verify Storage: Ensure the solution is stored at the correct temperature (2-8°C for short-term, -80°C for long-term) and protected from light.[4][11] 2. Control pH: Use a buffered saline solution (e.g., PBS) at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) to minimize hydrolysis.[4] 3. Use Stabilizers: Incorporate a stabilizing agent like HPβCD into your aqueous buffer before adding the this compound stock.[4]
Precipitate forms when diluting the stock solution into an aqueous buffer. Poor aqueous solubility or "salting out."1. Optimize Dilution: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring to ensure rapid dispersal. 2. Lower Final Concentration: The final concentration may be too high for the aqueous system. Try a lower concentration. 3. Increase Solubilizer: Increase the concentration of the solubilizing agent (e.g., HPβCD) in the aqueous buffer.
Inconsistent results between experimental replicates. Inconsistent concentration of active this compound due to ongoing degradation.1. Prepare Fresh Solutions: Prepare working solutions fresh from a frozen stock immediately before each experiment. 2. Minimize Oxygen Exposure: Use de-gassed buffers for preparation and consider flushing aliquots with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[4] 3. Standardize Handling: Ensure all solutions are handled consistently with minimal exposure to light and elevated temperatures.

Troubleshooting Workflow

G start Start: Inconsistent Results or Loss of Activity check_storage Verify Storage Conditions (Temp: 2-8°C, Light Protected?) start->check_storage check_pH Check Solution pH (Is it buffered, pH 6-7?) check_storage->check_pH  Yes adjust_storage Adjust Storage (Aliquot, store at -80°C, use amber vials) check_storage->adjust_storage No check_prep Review Preparation Protocol (Freshly made? Correct dilution?) check_pH->check_prep  Yes adjust_pH Adjust pH (Use freshly prepared buffer) check_pH->adjust_pH No use_stabilizer Implement Stabilization (Add HPβCD to buffer) check_prep->use_stabilizer  Yes adjust_prep Adjust Protocol (Prepare fresh before use, optimize dilution) check_prep->adjust_prep No deoxygenate Minimize Oxygen (Use de-gassed buffer, inert gas) use_stabilizer->deoxygenate end_bad Problem Persists (Contact Technical Support) use_stabilizer->end_bad end_good Problem Resolved deoxygenate->end_good adjust_storage->check_pH adjust_pH->check_prep adjust_prep->use_stabilizer

Caption: Troubleshooting workflow for this compound instability.

Experimental Protocols

Protocol: Preparation of a Stabilized this compound Working Solution

This protocol describes the preparation of a 1 mM stabilized this compound solution using Hydroxypropyl-β-cyclodextrin (HPβCD) as a stabilizing agent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile, de-gassed phosphate-buffered saline (PBS), pH 6.5

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare HPβCD Solution:

    • Weigh out the appropriate amount of HPβCD to make a 20 mM solution in your de-gassed PBS (pH 6.5).

    • Vortex thoroughly until the HPβCD is completely dissolved.

  • Prepare Concentrated this compound Stock:

    • In a low-light environment, weigh out 6.15 mg of this compound powder.

    • Dissolve the powder in 1 mL of anhydrous DMSO to create a 10 mM stock solution.

    • Vortex until the this compound is fully dissolved. This is your concentrated stock.

  • Form the Inclusion Complex:

    • Slowly add 1 mL of the 10 mM this compound stock solution dropwise to 9 mL of the 20 mM HPβCD solution while continuously vortexing.

    • This creates a 1:2 molar ratio of this compound to HPβCD and results in a 1 mM stabilized this compound solution.

  • Incubation and Storage:

    • Incubate the mixture for 1 hour at room temperature, protected from light, to ensure efficient complex formation.

    • For immediate use, keep the solution at 2-8°C, protected from light.

    • For long-term storage, create small-volume aliquots in amber tubes, flush with nitrogen gas if possible, and store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow Diagram

G cluster_0 Step 1: Prepare Solutions cluster_1 Step 2: Create Complex cluster_2 Step 3: Final Product & Storage prep_hpbcd Prepare 20 mM HPβCD in de-gassed PBS (pH 6.5) mix Add this compound stock (1 part) to HPβCD solution (9 parts) while vortexing prep_hpbcd->mix prep_tox_stock Prepare 10 mM this compound in anhydrous DMSO prep_tox_stock->mix incubate Incubate 1 hour at RT (Protected from light) mix->incubate final_solution 1 mM Stabilized This compound Solution incubate->final_solution storage Aliquot in amber tubes Store at -80°C final_solution->storage G This compound This compound (Active) Hydrolysis Hydrolytic Cleavage This compound->Hydrolysis H₂O / pH Oxidation Oxidative Attack This compound->Oxidation O₂ / Light Degradant_A Inactive Hydrolyzed Products Hydrolysis->Degradant_A Degradant_B Inactive Oxidized Products Oxidation->Degradant_B Loss Loss of Biological Activity Degradant_A->Loss Degradant_B->Loss

References

Troubleshooting unexpected results in Toxiferine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toxiferine.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Question: Why am I seeing inconsistent IC50 values for this compound in my cell-based assays?

Answer:

Variability in IC50 values for this compound can arise from several factors. Here are some common causes and troubleshooting steps:

  • Compound Stability: this compound is known to be unstable in solution.[1] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. It is advisable to conduct stability tests in your specific physiological buffer and cell culture media to understand its degradation kinetics.

  • Cell Line Differences: Different cell lines express varying levels and subtypes of nicotinic acetylcholine receptors (nAChRs), which can affect their sensitivity to this compound.[2][3] Ensure you are using a consistent cell line and passage number for all related experiments. Consider characterizing the nAChR subtype expression in your cell model.

  • Experimental Conditions: Factors such as incubation time, cell density, and media composition can all influence the apparent IC50 value.[4][5][6] Standardize these parameters across all experiments to ensure reproducibility.

  • Assay-Specific Interference: Some assay reagents can interact with test compounds. For example, in assays measuring cellular metabolism, the compound itself might affect the readout independently of its effect on the target.[4] Run appropriate controls, such as testing this compound in a cell-free assay system, to rule out direct interference.

Question: My results suggest off-target effects. How can I investigate this?

Answer:

While this compound is a potent antagonist of muscle-type nAChRs, it can interact with other receptors.[2][7] Here’s how to approach investigating potential off-target effects:

  • Literature Review: Research known off-target interactions of this compound and related curare alkaloids. For instance, this compound has been shown to bind to muscarinic M2 receptors and neuronal α7 nAChRs.[2][7]

  • Counter-Screening: Test this compound against a panel of receptors, especially other neurotransmitter receptors, to identify potential off-target binding.

  • Use of Selective Antagonists: In your functional assays, use selective antagonists for suspected off-target receptors to see if they can block the unexpected effects observed with this compound.

  • Control Experiments: Use cell lines that do not express the primary target (muscle-type nAChRs) but may express potential off-target receptors to isolate and study these effects.

Question: I am observing higher-than-expected cell death in my cultures treated with this compound. What could be the cause?

Answer:

Unexpected cytotoxicity can be a concern. Consider the following possibilities:

  • High Concentrations: Even for in vitro studies, excessively high concentrations of this compound can lead to non-specific cytotoxicity. Determine the optimal concentration range through a dose-response curve for cytotoxicity using an appropriate assay (e.g., LDH release or live/dead cell staining).

  • Compound Degradation: As this compound degrades, its breakdown products could potentially be more toxic than the parent compound. The lack of known metabolic pathways for this compound suggests it is not easily broken down in the liver, but chemical instability in solution is a key concern.[1]

  • Contamination: Rule out contamination of your this compound stock solution or cell cultures, which could be contributing to cell death.

  • Off-Target Effects: Binding to other essential receptors could trigger cytotoxic pathways.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and subsequently inhibits the influx of sodium ions, leading to a failure of muscle cell depolarization and contraction.[1]

What are the known binding affinities of this compound?

This compound is a potent antagonist of muscle-type nAChRs. Studies have reported a high affinity for this receptor, with a Ki (inhibition constant) of 14 nM .[2][7] It has also been shown to interact with other receptors, albeit with different affinities.

Is this compound stable in solution?

No, this compound is known to be unstable in solution, which has limited its clinical use.[1] It is crucial to prepare fresh solutions for each experiment to ensure accurate and reproducible results. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the compound in a dry, solid form at low temperatures.

What are the potential off-target effects of this compound?

This compound has been demonstrated to have binding affinity for muscarinic M2 receptors and neuronal α7 nAChRs.[2][7] Researchers should be aware of these potential off-target interactions when interpreting experimental data.

Data Presentation

Table 1: Binding Affinities of this compound and its Analogues

CompoundTarget ReceptorBinding Affinity (Ki)Reference
This compound I Muscle-type nAChR 14 nM [2][7]
AlcuroniumMuscle-type nAChR234 nM[7]
Analogue 3bMuscle-type nAChR75 nM[7]
Analogue 3cMuscle-type nAChR82 nM[7]

Table 2: Off-Target Binding of this compound and its Analogues

CompoundOff-Target ReceptorEffectPotency (IC50 / EC0.5,diss)Reference
This compound I Neuronal α7 nAChR Antagonist >10 µM [2]
This compound I Muscarinic M2 Receptor Allosteric Modulator ~300-400 nM [7]
Analogue 2bMuscarinic M2 ReceptorAllosteric Modulator12 nM[7]
Analogue 3bMuscarinic M2 ReceptorAllosteric Modulator36 nM[7]
Analogue 2cMuscarinic M2 ReceptorAllosteric Modulator32 nM[7]
Analogue 3cMuscarinic M2 ReceptorAllosteric Modulator49 nM[7]

Experimental Protocols

1. Protocol for Assessing nAChR Antagonism using Calcium Imaging (Fluo-4 Assay)

This protocol is adapted from studies on nAChR antagonists and is suitable for characterizing the inhibitory effect of this compound.

  • Cell Culture: Plate cells expressing the nAChR of interest (e.g., a muscle cell line or a cell line recombinantly expressing the receptor) onto black, clear-bottom 96-well plates.

  • Dye Loading:

    • Wash cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Load cells with a calcium indicator dye, such as Fluo-4 AM, in the presence of a mild detergent like Pluronic F-127 to aid in dye solubilization.

    • Incubate at 37°C for approximately 30-60 minutes.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add buffer containing various concentrations of this compound (and controls) to the wells.

    • Incubate for a predetermined time to allow for compound binding.

  • Agonist Stimulation and Data Acquisition:

    • Use a fluorescence microplate reader to measure the baseline fluorescence.

    • Add a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a robust response (e.g., EC80-EC90).

    • Immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist alone (positive control).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Protocol for In Vitro Neuromuscular Junction Blockade Assay

This protocol provides a framework for assessing the functional blockade of neuromuscular transmission by this compound.

  • Preparation: Use an in vitro model of the neuromuscular junction, such as a co-culture of primary motor neurons and muscle cells, or an isolated nerve-muscle preparation (e.g., phrenic nerve-diaphragm from a rodent).

  • Experimental Setup:

    • Mount the preparation in a chamber with physiological saline and maintain at a physiological temperature.

    • Use stimulating electrodes to deliver electrical impulses to the motor nerve and recording electrodes to measure the resulting muscle contraction (e.g., via a force transducer).

  • Baseline Recording:

    • Stimulate the nerve at a set frequency and record the baseline muscle twitch tension.

  • This compound Application:

    • Add this compound to the bath at various concentrations, allowing for an equilibration period at each concentration.

    • Continue to stimulate the nerve and record the muscle response.

  • Data Analysis:

    • Measure the reduction in twitch tension at each concentration of this compound.

    • Express the response as a percentage of the baseline contraction.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the concentration that produces a 50% reduction in muscle contraction (IC50).

Mandatory Visualization

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Membrane (Muscle) ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Binds Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+ Influx Contraction Muscle Contraction Depolarization->Contraction Initiates This compound This compound This compound->nAChR Blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tox Prepare Fresh This compound Solution treat Treat Cells with This compound prep_tox->treat prep_cells Culture and Plate Cells prep_cells->treat stimulate Stimulate with Agonist treat->stimulate measure Measure Response stimulate->measure normalize Normalize Data measure->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Calculate IC50 plot->calc_ic50 Troubleshooting_Workflow start Unexpected Result (e.g., Inconsistent IC50) check_stability Check Compound Stability (Prepare Fresh Solution) start->check_stability check_cells Verify Cell Line and Passage Number check_stability->check_cells [Stable] unstable Result Still Inconsistent check_stability->unstable [Unstable] check_conditions Standardize Experimental Conditions check_cells->check_conditions [Consistent] check_cells->unstable [Inconsistent] check_interference Investigate Assay Interference check_conditions->check_interference [Standardized] check_conditions->unstable [Variable] stable Result is Now Consistent check_interference->stable [No Interference] check_interference->unstable [Interference Found]

References

Technical Support Center: Optimizing Toxiferine Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Toxiferine for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in vitro?

A1: this compound is a potent, non-depolarizing neuromuscular-blocking agent.[1] Its primary mechanism of action is as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[2] By binding to these receptors, this compound prevents the endogenous ligand, acetylcholine (ACh), from binding and activating the receptor's ion channel. This blockage inhibits the influx of cations (primarily Na⁺ and Ca²⁺), preventing depolarization of the cell membrane and subsequent downstream signaling.[2]

Q2: Which nAChR subtypes does this compound target?

A2: this compound exhibits a high affinity for the muscle-type nAChR. It also shows activity at various neuronal nAChR subtypes, though its potency can vary. For instance, it has been shown to have a lower antagonistic effect at the α7 nAChR subtype compared to some of its semisynthetic analogues.[3]

Q3: What are suitable cell lines for in vitro studies with this compound?

A3: The choice of cell line depends on the research question and the nAChR subtype of interest.

  • Recombinant Expression: For studying specific nAChR subtypes in a controlled environment, cell lines like Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for stable or transient transfection with the desired nAChR subunits (e.g., α4β2, α7).

  • Endogenous Expression: For studying endogenously expressed nAChRs, neuronal cell lines are suitable. Examples include the SH-SY5Y human neuroblastoma cell line, which expresses various nAChR subtypes, or PC-12 cells, which can be differentiated to a neuronal phenotype.[4]

Q4: What are the key in vitro assays for characterizing this compound's activity?

A4: Two main types of assays are crucial for characterizing this compound's antagonist properties:

  • Receptor Binding Assays: These assays determine the binding affinity (Ki) of this compound to the nAChR. Radioligand binding assays are a common and robust method for this purpose.[5]

  • Functional Assays: These assays measure the ability of this compound to inhibit the function of the nAChR in response to an agonist. Common functional assays include calcium influx assays using fluorescent indicators like Fluo-4 and electrophysiological measurements.[6]

Data Presentation

Table 1: Pharmacological Properties of this compound and Related Compounds

CompoundReceptor SubtypeAssay TypeParameterValue (nM)Reference
This compound I Muscle-type nAChRBinding (Ki)Ki14[3]
α7 nAChRFunctional (IC50)IC50>10,000[3]
d-tubocurarineMuscle-type nAChRFunctional (IC50)IC50~2000[7]
AlcuroniumMuscle-type nAChRBinding (Ki)Ki234

Table 2: Estimated Cytotoxicity of Related Neuromuscular Blocking Agents

CompoundCell Line/SystemParameterConcentrationObservationReference
d-tubocurarineRat Hippocampus (in vivo injection)Neurotoxicity1 µgSelective damage to dentate granule cells[8]
d-tubocurarineFrog Sciatic Nerve-Sartorius MuscleFunctional Inhibition1-2 µMDepression of endplate current amplitude[9]

Troubleshooting Guides

Issue 1: No or Low Antagonist Effect Observed

Q: I am not seeing any inhibition of the agonist-induced response with this compound. What could be the issue?

A: This can be due to several factors related to concentration, assay conditions, or cell health.

  • This compound Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response curve to determine the IC50 value for your specific experimental setup. As a starting point, consider using a concentration range around the known Ki or IC50 values for the target receptor (see Table 1).

  • Agonist Concentration: The concentration of the agonist used to stimulate the receptor might be too high, requiring a higher concentration of this compound to see a competitive effect. It is recommended to use an agonist concentration that elicits approximately 80% of the maximal response (EC80) to provide a sufficient window for observing inhibition.[6][10]

  • Incubation Time: The pre-incubation time of this compound with the cells before adding the agonist may be insufficient. Optimize this incubation time to allow for adequate receptor binding. A typical pre-incubation time for antagonists is 15-30 minutes.[4]

  • Cell Health and Receptor Expression: Ensure that the cells are healthy and within a low passage number range, as receptor expression levels can change with excessive passaging.[4] Verify the expression of the target nAChR subtype in your cell line.

Issue 2: High Cell Death Observed

Q: I am observing significant cell death in my cultures treated with this compound. How can I differentiate between cytotoxicity and the intended pharmacological effect?

A: It is essential to determine if the observed cell death is due to non-specific toxicity or an intended apoptotic pathway linked to nAChR antagonism.

  • Perform a Cytotoxicity Assay: Conduct a cell viability assay, such as the MTT or LDH assay, to determine the cytotoxic concentration 50% (CC50) of this compound for your specific cell line. This will help you identify a concentration range that effectively blocks the receptor without causing general cell death.

  • Concentration Range: If the concentrations at which you observe the antagonist effect are significantly lower than the CC50, the effect is likely receptor-mediated. If the concentrations overlap, you may be observing a combination of pharmacological and cytotoxic effects.

  • Positive Control for Cytotoxicity: Include a positive control for cytotoxicity in your viability assay to ensure the assay is working correctly.

  • Structural Analogues: As a reference, d-tubocurarine, a related compound, has been shown to have neurotoxic effects at micromolar concentrations when directly injected into the brain.[8]

Issue 3: High Background in Radioligand Binding Assay

Q: My radioligand binding assay is showing a high background signal, making it difficult to determine specific binding. What can I do?

A: High background in filtration-based binding assays is a common issue that can often be resolved by optimizing several steps in the protocol.

  • Non-Specific Binding: Ensure you are using an appropriate concentration of an unlabeled ligand to determine non-specific binding. This is typically a structurally different compound at a concentration 100-1000 times its Ki or Kd.[11]

  • Washing Steps: Inefficient washing can leave unbound radioligand on the filters. Ensure you are washing the filters multiple times (e.g., 3 times) with ice-cold wash buffer. The wash time should be quick to avoid dissociation of the specifically bound ligand.[11]

  • Filter Pre-treatment: Soaking the filter paper in a polymer solution (e.g., polyethyleneimine) before use can help reduce non-specific binding of the radioligand to the filter itself.[12]

  • Protein Concentration: Using a very high concentration of membrane protein can increase non-specific binding. You may need to optimize the amount of protein used in the assay.[12]

  • Blocking Agents: Including Bovine Serum Albumin (BSA) in your assay buffer can help block non-specific binding sites on the assay tubes and filters.[11]

Issue 4: Low Signal in Fluo-4 Calcium Influx Assay

Q: I am not getting a strong fluorescence signal in my Fluo-4 assay after agonist stimulation. What could be the problem?

A: A low signal in a Fluo-4 assay can be due to issues with dye loading, cell health, or the instrumentation.

  • Dye Loading and Quality: Ensure that the Fluo-4 AM dye is of good quality and has been stored correctly. The dye loading concentration and incubation time should be optimized for your cell line. Typical Fluo-4 AM concentrations are in the range of 2-5 µM, with an incubation time of 45-60 minutes at 37°C.[6] The use of Pluronic F-127 can aid in dye solubilization.[6]

  • Cell Health and Density: Use healthy, actively dividing cells. The optimal cell density for plating should be determined for your specific cell line to ensure a robust signal.

  • Instrumentation Settings: Check that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for Fluo-4 (typically ~485 nm excitation and ~525 nm emission).[6] The gain setting may also need to be optimized.

  • Positive Control: Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the cells are loaded with the dye and are capable of producing a calcium signal.[13] This helps to troubleshoot whether the issue is with the cells and dye or with the specific agonist stimulation.

  • Dye Extrusion: Some cell types actively pump the dye out. Including probenecid in the dye loading solution can inhibit these transporters and improve dye retention.[14]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Curve)

This protocol outlines how to determine the IC50 of this compound in a functional assay, such as a calcium influx assay.

  • Cell Plating: Plate your chosen cell line expressing the nAChR of interest in a 96-well black-walled, clear-bottom plate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Dye Loading: Prepare a Fluo-4 AM dye loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Remove the culture medium from the cells, wash once with assay buffer, and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • This compound Preparation: Prepare a serial dilution of this compound in assay buffer. A common starting point is to prepare a 10-point dilution series with a starting concentration of at least 100-fold higher than the expected Ki or IC50.

  • Antagonist Pre-incubation: After dye loading, remove the dye solution and replace it with the different concentrations of this compound or vehicle control. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution of your nAChR agonist (e.g., acetylcholine) at a concentration that is 2 times the EC80 value.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Begin recording the baseline fluorescence, then add the agonist solution to all wells. Continue recording the fluorescence to capture the peak response.

  • Data Analysis: For each concentration of this compound, calculate the percentage of inhibition of the agonist response. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[15]

Protocol 2: Competitive Radioligand Binding Assay

This protocol is adapted for a competitive binding assay to determine the Ki of this compound using a radiolabeled nAChR ligand like [³H]epibatidine.[5]

  • Membrane Preparation: Homogenize the cells or tissue expressing the nAChR of interest in an ice-cold binding buffer. Centrifuge the homogenate, discard the supernatant, and wash the membrane pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet to a protein concentration of 0.5-1.0 mg/mL.[5]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, a fixed concentration of [³H]epibatidine (typically near its Kd), and binding buffer.

    • Non-specific Binding: Membrane preparation, [³H]epibatidine, and a high concentration of an unlabeled competitor (e.g., nicotine).

    • Competitive Binding: Membrane preparation, [³H]epibatidine, and varying concentrations of this compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 25°C to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total binding counts. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[16]

Protocol 3: Cell Viability (MTT) Assay

This protocol is to determine the cytotoxicity of this compound.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and fit the data to determine the CC50 value.

Mandatory Visualizations

nAChR_Antagonism_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) (Ligand-gated ion channel) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Competitively Binds & Blocks Ion_Channel Ion Channel Blocked nAChR->Ion_Channel Gate Closed Ca_Influx Ca²⁺ Influx (Inhibited) Ion_Channel->Ca_Influx PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt Modulation MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Modulation Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Survival) (Altered) PI3K_Akt->Downstream MAPK_ERK->Downstream Experimental_Workflow start Start: Optimize this compound Concentration plate_cells 1. Plate cells expressing target nAChR start->plate_cells dose_response 2. Perform Dose-Response Curve (Functional Assay, e.g., Fluo-4) plate_cells->dose_response cytotoxicity 4. Perform Cytotoxicity Assay (e.g., MTT) plate_cells->cytotoxicity determine_ic50 3. Determine IC50 of this compound dose_response->determine_ic50 select_concentration 6. Select Optimal Concentration (IC50 < Concentration < CC50) determine_ic50->select_concentration determine_cc50 5. Determine CC50 of this compound cytotoxicity->determine_cc50 determine_cc50->select_concentration main_experiment 7. Proceed with Main Experiment (e.g., Binding or Functional Assay) select_concentration->main_experiment end End main_experiment->end Troubleshooting_Workflow action_node action_node start Unexpected Results? low_effect Low/No Effect? start->low_effect high_death High Cell Death? start->high_death low_effect->high_death No action_node_1 Check this compound concentration (Is it >> IC50?) Check agonist concentration (Is it ~EC80?) Optimize pre-incubation time low_effect->action_node_1 Yes action_node_2 Perform cytotoxicity assay (MTT/LDH) Determine CC50 Ensure working concentration is well below CC50 high_death->action_node_2 Yes action_node_3 Check for other issues: - High assay background? - Low assay signal? - Cell health/passage number? high_death->action_node_3 No

References

Technical Support Center: Prevention of Toxiferine Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Toxiferine to prevent its degradation. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a complex bis-quaternary indole alkaloid and a potent neuromuscular blocking agent.[1] It is a major component of calabash curare. Due to its complex structure, this compound is inherently unstable, particularly in solution, which can impact its potency and the reproducibility of experimental results.[1]

Q2: What are the primary factors that cause this compound to degrade?

A2: The degradation of this compound is primarily influenced by several factors:

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions.

  • Oxidation: As an indole alkaloid, this compound is prone to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the degradation process.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

Q3: How should solid this compound be stored?

A3: Solid this compound (lyophilized powder) should be stored in a tightly sealed, light-resistant container at a low temperature, preferably at -20°C, and protected from moisture.

Q4: What is the recommended way to store this compound in solution?

A4: Due to its instability in solution, it is highly recommended to prepare this compound solutions fresh for each experiment.[1] If short-term storage is unavoidable, the solution should be:

  • Prepared in a buffer with a pH as close to neutral as possible, or slightly acidic, as extreme pH values accelerate degradation.

  • Stored in a tightly sealed, light-resistant (amber) vial.

  • Kept at a refrigerated temperature (2-8°C) for no more than 24 hours. For longer-term storage, freezing at -20°C or below is recommended, but freeze-thaw cycles should be avoided.

Q5: Can I return a previously refrigerated this compound solution to the refrigerator after it has been at room temperature?

A5: It is not recommended to return neuromuscular blockers that have been removed from refrigeration to the refrigerator.[2] If a solution has been at room temperature for an extended period, its stability may be compromised, and it is best to discard it and prepare a fresh solution.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Reduced or inconsistent biological activity in experiments. Degradation of this compound stock solution.1. Prepare a fresh stock solution of this compound immediately before use. 2. Verify the pH of the experimental buffer. 3. Protect the solution from light during the experiment. 4. If a stored solution must be used, perform a quality control check (e.g., HPLC) to assess its purity.
Appearance of new peaks in HPLC chromatogram of the this compound sample. Formation of degradation products.1. Review storage conditions (temperature, light exposure, pH of the solvent). 2. Consider the possibility of oxidative degradation; use de-gassed solvents if necessary. 3. Refer to the "Forced Degradation Protocol" to identify potential degradation products under specific stress conditions.
Precipitation observed in the this compound solution upon storage. pH shift or solvent evaporation.1. Ensure the storage container is tightly sealed. 2. Check the pH of the solution and adjust if necessary with a suitable buffer. 3. Consider the solubility of this compound in the chosen solvent and concentration.

Quantitative Data on Stability

Table 1: Stability of Tubocurarine Chloride Injection (3 mg/mL) in Polypropylene Syringes [1]

Storage Temperature (°C)Time (days)Potency Loss (%)
2545< 10
490< 1

This data suggests that refrigerated storage significantly enhances the stability of curare alkaloids.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a slightly acidic buffer).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its potential degradation products. Note: This is a general method and may require optimization for your specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathway cluster_stress Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Acid_Base Acid/Base (Hydrolysis) Acid_Base->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Temperature Temperature Temperature->Degradation_Products Light Light Light->Degradation_Products

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidation, Temp, Light) start->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze end Determine Degradation & Identify Products analyze->end

Caption: Workflow for a forced degradation study of this compound.

References

Addressing variability in commercial Toxiferine batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NeuroBloc™ Toxiferine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in commercial batches of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our neuromuscular junction (NMJ) blockade experiments using different batches of NeuroBloc™ this compound. What could be the cause?

A1: Inconsistent results between batches of a natural product like this compound can stem from several factors. The primary sources of variability can be categorized as follows:

  • Purity and Contaminants: The presence of impurities or related alkaloids from the source material (Strychnos toxifera) can vary between batches. These contaminants may have their own biological activity or interfere with this compound's binding to the nicotinic acetylcholine receptor (nAChR).

  • Concentration and Potency: The actual concentration of active this compound may differ from the label claim. Furthermore, the biological potency, or the functional ability to block the nAChR, can vary.

  • Stability and Degradation: this compound is known to be unstable in solution.[1] Improper storage or handling, or variations in the lyophilization process during manufacturing, can lead to degradation, reducing its efficacy.

To systematically troubleshoot this issue, we recommend a step-by-step approach to characterize the specific batch .

Q2: How can we verify the purity and identity of our NeuroBloc™ this compound batch?

A2: We recommend performing High-Performance Liquid Chromatography (HPLC) for purity analysis and Mass Spectrometry (MS) for identity confirmation.

  • HPLC Analysis: A reversed-phase HPLC method can be used to separate this compound from potential impurities. Comparing the chromatogram of your current batch with a previously validated, high-performing batch or a reference standard is crucial. A significant difference in the peak profile or the emergence of new peaks could indicate impurities.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of this compound (C₄₀H₄₆N₄O₂²⁺, Exact Mass: 614.36 g/mol ).[2][3] This will verify the identity of the main compound in your batch.

Q3: Our new batch of NeuroBloc™ this compound shows lower than expected potency in our in vitro muscle contraction assay. What should we do?

A3: A decrease in potency can be due to a lower concentration of the active compound or the presence of antagonists. We suggest the following actions:

  • Quantitative Analysis: Perform a quantitative HPLC analysis to determine the exact concentration of this compound in your sample. This will allow you to normalize the dose based on the actual concentration.

  • In Vitro Receptor Binding Assay: A competitive binding assay using a radiolabeled ligand (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin) and membranes from cells expressing the nAChR can determine the binding affinity (Ki) of your this compound batch.[4][5][6][7] A higher Ki value for the new batch compared to a reliable batch indicates lower binding affinity and, consequently, lower potency.

  • Functional Muscle Contraction Assay: If you are not already doing so, a well-controlled in vitro muscle contraction assay is essential.[8][9][10] This functional assay provides the most direct measure of the biological activity of your this compound batch. Ensure that your experimental setup is properly calibrated and that control responses are consistent.

Q4: We are concerned about the stability of our reconstituted NeuroBloc™ this compound solution. What are the best practices for storage and handling?

A4: Given this compound's instability in solution, proper handling is critical.[1] We recommend the following:

  • Reconstitution: Reconstitute the lyophilized powder in a buffer recommended in the product's technical data sheet, typically a slightly acidic buffer to improve stability.

  • Aliquoting: Immediately after reconstitution, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term use, storage at -20°C is acceptable for a limited time.

  • Light and Air Sensitivity: Protect the solution from light and minimize its exposure to air.

To assess the stability of your current solution, you can perform a stability-indicating HPLC assay, comparing a freshly prepared sample to one that has been stored for a period.

Troubleshooting Guides

Issue 1: Increased Variability in Experimental Data

If you are observing a larger than usual standard deviation in your experimental replicates, consider the following troubleshooting workflow:

A Inconsistent Results Observed B Check Experimental Protocol for Errors A->B C Review Reagent Preparation and Handling B->C D Assess this compound Batch Variability C->D E Perform HPLC Purity Check D->E F Conduct Functional Assay (e.g., Muscle Contraction) D->F H Results Consistent - Issue is Elsewhere E->H Purity Consistent I Results Inconsistent - Batch is Variable E->I Purity Varies F->H Activity Consistent F->I Activity Varies G Contact Technical Support with Data I->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Reduced Potency of a New Batch

If a new batch of NeuroBloc™ this compound is showing reduced efficacy, follow this logical progression to identify the root cause:

A New Batch Shows Reduced Potency B Verify Stock Solution Concentration (qHPLC) A->B C Concentration Lower than Expected? B->C D Adjust Dose and Repeat Experiment C->D Yes E Concentration as Expected C->E No F Assess Receptor Binding Affinity (Binding Assay) E->F G Binding Affinity Reduced? F->G H Indicates Lower Intrinsic Activity G->H Yes I Binding Affinity Normal G->I No N Contact Technical Support for Further Analysis H->N J Investigate Potential Degradation (Stability-Indicating HPLC) I->J K Degradation Products Detected? J->K L Indicates Improper Storage/Handling K->L Yes M No Degradation K->M No L->N M->N

Caption: Logical flowchart for troubleshooting reduced potency of a new this compound batch.

Data Presentation: Hypothetical Batch Comparison

The following tables summarize hypothetical quantitative data from the analysis of two different batches of NeuroBloc™ this compound, illustrating potential variability.

Table 1: Physicochemical Analysis of NeuroBloc™ this compound Batches

ParameterBatch A (Good Performance)Batch B (Poor Performance)Method
Purity (%) 98.592.1HPLC-UV (280 nm)
Major Impurity (%) 0.84.5HPLC-UV (280 nm)
Molecular Weight (Da) 614.36614.36ESI-MS
Appearance White lyophilized powderSlightly off-white powderVisual Inspection

Table 2: Biological Activity of NeuroBloc™ this compound Batches

ParameterBatch A (Good Performance)Batch B (Poor Performance)Method
nAChR Binding Affinity (Ki, nM) 1.2 ± 0.25.8 ± 0.9Radioligand Binding Assay
IC₅₀ in Muscle Contraction (nM) 10.5 ± 1.545.2 ± 6.8In Vitro Phrenic Nerve-Hmidiaphragm Assay

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

This protocol outlines a general method for assessing the purity of a this compound batch using reversed-phase HPLC.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: 10-90% B over 20 minutes.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 50% acetonitrile/water.

    • Dilute to a working concentration of 100 µg/mL with the initial mobile phase conditions.

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate the peak areas of all detected peaks.

    • Calculate purity as: (Area of this compound peak / Total area of all peaks) * 100.

Protocol 2: In Vitro Muscle Contraction Assay

This protocol describes a classic assay to determine the functional potency of a neuromuscular blocking agent using an isolated rodent phrenic nerve-hemidiaphragm preparation.

  • Preparation of the Tissue:

    • Euthanize a rodent (e.g., rat or mouse) according to approved animal welfare protocols.

    • Dissect the phrenic nerve-hemidiaphragm and mount it in an organ bath containing Krebs-Ringer solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.

  • Experimental Setup:

    • Attach the diaphragm to a force transducer to record isometric contractions.

    • Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration, 0.2 Hz).

  • Data Acquisition:

    • Allow the preparation to equilibrate for at least 30 minutes until a stable baseline of contractions is achieved.

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.

  • Analysis:

    • Measure the reduction in twitch amplitude at each this compound concentration.

    • Plot the percentage inhibition of contraction against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway at the Neuromuscular Junction

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane (Muscle Fiber) A Action Potential Arrives B Voltage-gated Ca²⁺ Channels Open A->B C Ca²⁺ Influx B->C D Vesicles containing Acetylcholine (ACh) fuse with membrane C->D E ACh Released into Synaptic Cleft D->E F ACh binds to Nicotinic ACh Receptors (nAChR) E->F L Acetylcholinesterase (AChE) degrades ACh E->L G nAChR Channel Opens F->G H Na⁺ Influx > K⁺ Efflux G->H I End-Plate Potential (EPP) H->I J Muscle Action Potential I->J K Muscle Contraction J->K T This compound T->F Competitively Blocks

Caption: Acetylcholine signaling at the neuromuscular junction and the inhibitory action of this compound.

Experimental Workflow for Assessing Batch Variability

A Receive New Batch of this compound B Physicochemical Analysis A->B E Biological Activity Assessment A->E C HPLC for Purity B->C D Mass Spectrometry for Identity B->D H Compare Data to Reference Batch C->H D->H F Receptor Binding Assay E->F G In Vitro Muscle Contraction Assay E->G F->H G->H I Accept or Reject Batch H->I

Caption: A typical experimental workflow for the quality control of a new this compound batch.

References

Technical Support Center: Minimizing Off-Target Effects of Toxiferine in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center is designed for researchers, scientists, and drug development professionals utilizing Toxiferine in their experiments. This compound is a potent alkaloid known for its high affinity as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), primarily at the neuromuscular junction.[1][2][3] While highly effective at its primary target, unintended interactions with other receptors, known as off-target effects, can lead to misinterpretation of experimental data and unexpected toxicity.[4] This guide provides detailed troubleshooting advice, protocols, and data to help you identify, understand, and minimize these effects, ensuring the validity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a bisindole alkaloid originally derived from plants such as Strychnos toxifera and is a primary component of calabash curare.[1][5] Its principal mechanism of action is as a potent, non-depolarizing neuromuscular-blocking agent.[1] It acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the post-synaptic membrane of the neuromuscular junction.[1] By binding to these receptors, this compound prevents acetylcholine from binding, which in turn blocks the influx of sodium ions necessary for membrane depolarization and subsequent muscle contraction, leading to paralysis.[1]

Q2: What are the known or potential off-targets for this compound?

A2: While highly potent at muscle-type nAChRs, studies on this compound and its analogues have identified other potential binding sites that could lead to off-target effects. These include:

  • Neuronal Nicotinic Receptors: Specifically, the α7 subtype of nAChRs has been shown to be a target, although with lower affinity compared to the muscle-type receptors.[6][7]

  • Muscarinic Acetylcholine Receptors: this compound has been found to bind to an allosteric site on the M2 muscarinic receptor (M2R), which could modulate cholinergic signaling in tissues where these receptors are expressed, such as the heart.[6][7][8]

Q3: How can I determine if the effects observed in my experiment are due to off-target interactions?

A3: A multi-step approach is recommended to differentiate on-target from off-target effects:

  • Dose-Response Analysis: Establish a full dose-response curve. Off-target effects often manifest at higher concentrations than those required to engage the primary target.[4]

  • Use of Control Compounds: Employ a structurally similar but biologically inactive analogue of this compound as a negative control. If the observed effect persists with the inactive compound, it suggests the effect may be due to the chemical scaffold itself and not specific receptor binding.[4]

  • Genetic Validation: Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the primary target (the specific nAChR subunit).[4][9] If the experimental effect of this compound is diminished or eliminated in the knockdown/knockout model, it confirms an on-target mechanism. If the effect persists, it is likely an off-target effect.

  • Rescue Experiments: After treatment with this compound, attempt to reverse the effect by adding a high concentration of the natural ligand, acetylcholine, or an acetylcholinesterase inhibitor like neostigmine, which increases the concentration of acetylcholine in the synapse.[1] Successful reversal points towards a competitive, on-target mechanism.

Q4: What general strategies can I apply to minimize non-specific binding in my in vitro assays?

A4: To reduce non-specific binding in in vitro settings like binding assays or surface plasmon resonance (SPR), consider the following optimizations:

  • Adjust Buffer Conditions: Modify the pH or increase the salt (NaCl) concentration of your buffers. Higher salt concentrations can shield charge-based interactions that often cause non-specific binding.[10][11]

  • Use Blocking Agents: Add Bovine Serum Albumin (BSA) to your buffer solutions (typically at 0.1-1%). BSA can help prevent the analyte from sticking to surfaces and other proteins non-specifically.[10][11]

  • Include Surfactants: For issues related to hydrophobic interactions, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can be effective.[10][11][12]

Troubleshooting Guide: Unexpected Results or Toxicity

Problem: You observe an unexpected phenotype, cellular toxicity, or inconsistent results that do not align with the known function of the primary target receptor.

Potential Cause: The observed effects may be due to this compound binding to one or more off-target receptors, leading to the modulation of unintended signaling pathways.

Recommended Solutions & Workflow:

  • Confirm Target Engagement: First, ensure that this compound is engaging its intended target in your system. A Cellular Thermal Shift Assay (CETSA) can be used to verify target binding in intact cells.[4]

  • Perform Concentration Titration: Determine the lowest possible concentration of this compound that elicits the desired on-target effect. Using this minimal concentration for all subsequent experiments reduces the likelihood of engaging lower-affinity off-targets.[4]

  • Run Orthogonal Assays: Validate your findings using a different experimental method. For example, if you observe an effect on cell viability, confirm it with a different assay (e.g., complement an MTT assay with a live/dead stain or apoptosis assay).

  • Profile Against a Receptor Panel: If resources permit, screen this compound against a panel of known receptors, particularly other nAChR subtypes and muscarinic receptors, to empirically identify its off-target binding profile.

Data Presentation: this compound Binding Affinity

The following table summarizes the known binding affinities of this compound I for its primary on-target receptor and key off-targets. Lower Ki and EC0.5,diss values indicate higher binding affinity.

Receptor TargetReceptor TypeBinding Affinity MetricValue (nM)Reference
Muscle-type nAChROn-TargetKi14[6][7]
Neuronal α7 nAChROff-TargetIC50>1000*[6]
Muscarinic M2 ReceptorOff-TargetEC0.5,diss100-999**[6]

*Note: Analogues of this compound I showed IC50 values between 590-820 nM and were 10-15 times more potent than this compound I itself, indicating a significantly lower affinity for the parent compound.[6] **Note: The study reported values in the "three-digit nanomolar range" for this compound I.[6]

Visualizations

Signaling Pathways & Experimental Workflows

cluster_on_target On-Target Pathway: Neuromuscular Junction ACh Acetylcholine nAChR_m Muscle-Type nAChR ACh->nAChR_m Binds Depolarization Membrane Depolarization nAChR_m->Depolarization Activates Contraction Muscle Contraction Depolarization->Contraction This compound This compound This compound->nAChR_m Blocks

Caption: On-target mechanism of this compound at the neuromuscular junction.

Start Unexpected Phenotype Observed with this compound DoseResponse Step 1: Perform Dose-Response Curve Start->DoseResponse CheckConc Is effect only at high concentrations? DoseResponse->CheckConc Knockdown Step 2: Knockdown Primary Target (e.g., siRNA) CheckConc->Knockdown No OffTarget Conclusion: Likely OFF-Target Effect CheckConc->OffTarget Yes CheckEffect Is effect abolished? Knockdown->CheckEffect OnTarget Conclusion: Likely ON-Target Effect CheckEffect->OnTarget Yes CheckEffect->OffTarget No

Caption: Workflow for troubleshooting potential off-target effects.

cluster_targets Molecular Interactions cluster_effects Experimental Observations This compound This compound OnTarget On-Target (Muscle-type nAChR) This compound->OnTarget High Affinity OffTarget1 Off-Target (Neuronal α7 nAChR) This compound->OffTarget1 Low Affinity OffTarget2 Off-Target (Muscarinic M2 Receptor) This compound->OffTarget2 Low Affinity Expected Expected Effect (e.g., Paralysis) OnTarget->Expected Confounding Confounding Effects (e.g., Toxicity, altered signaling) OffTarget1->Confounding OffTarget2->Confounding

Caption: Logical relationship between on-target and off-target effects.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration via MTT Assay

Objective: To identify the lowest effective concentration of this compound that produces the desired biological effect without inducing significant off-target cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., a neuronal or muscle cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in your cell culture medium. A common starting range is 1 nM to 100 µM. Treat the cells with this concentration range. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).[12]

  • Incubation: Incubate the cells with this compound for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the crystals. Measure the absorbance at a wavelength of ~570 nm using a plate reader.[12]

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration. Determine the TC50 (Toxic Concentration 50%). For your experiments, use a concentration well below the TC50 that still achieves the desired on-target effect.

Protocol 2: Validating Off-Target Effects using siRNA-mediated Knockdown

Objective: To confirm whether an observed effect of this compound is dependent on its primary target receptor.

Methodology:

  • siRNA Transfection: Transfect your cells with either a validated siRNA targeting a subunit of the primary nAChR target (e.g., CHRNA1) or a non-targeting scramble siRNA control. Allow 48-72 hours for target protein knockdown.

  • Verification of Knockdown: Harvest a subset of cells from both groups to verify the knockdown efficiency via Western Blot or qPCR.

  • This compound Treatment: Treat both the knockdown and scramble control cells with the predetermined optimal concentration of this compound.

  • Phenotypic Assay: Perform the assay where you initially observed the effect of interest (e.g., measuring a signaling marker, cell morphology, or gene expression).

  • Data Analysis: Compare the effect of this compound in the knockdown cells versus the scramble control cells.

    • On-Target Effect: The effect will be significantly reduced or absent in the knockdown cells compared to the control.

    • Off-Target Effect: The effect will persist in the knockdown cells, indicating it is independent of the primary target.

References

Improving the solubility of Toxiferine for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Toxiferine for experimental purposes.

Troubleshooting Guide

This guide addresses common issues that may arise when preparing and using this compound solutions in the laboratory.

IssuePotential CauseRecommended Solution
Difficulty Dissolving this compound Inadequate solvent volume or improper solvent selection. Although this compound is generally water-soluble, high concentrations may require specific conditions.[1]1. Increase Solvent Volume: Gradually add more of the primary solvent (e.g., sterile, purified water) while vortexing or sonicating. 2. Gentle Heating: Warm the solution to 37°C to aid dissolution. Avoid excessive heat to prevent degradation. 3. Co-solvent System: For higher concentrations, consider preparing a stock solution in a small amount of an organic solvent like ethanol before diluting with an aqueous buffer.
Precipitation in Solution Exceeding the solubility limit in the chosen solvent or buffer. Changes in pH or temperature can also affect solubility.1. Dilute the Solution: If precipitation occurs after initial dissolution, dilute the solution to a lower concentration. 2. Check Buffer Compatibility: Ensure the buffer composition and pH are compatible with this compound. Prepare a small test solution in the final buffer to check for precipitation before preparing a larger batch. 3. pH Adjustment: The solubility of alkaloids can be pH-dependent. Adjust the pH of the solution to see if the precipitate redissolves. Given its structure, a slightly acidic to neutral pH is likely optimal.
Inconsistent Experimental Results Degradation of this compound, inaccurate concentration of the stock solution, or improper storage.1. Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation. 2. Proper Storage: If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. 3. Verify Concentration: Use UV-Vis spectrophotometry to confirm the concentration of your stock solution. This compound dichloride has a UV maximum absorption at 292 nm in ethanol.
Low Potency or Lack of Effect Incorrect assessment of the active compound's concentration, or degradation. This compound is significantly more potent than other neuromuscular blockers like d-tubocurarine.[1]1. Confirm Molar Mass: Ensure you are using the correct molar mass for the specific salt form of this compound you have (e.g., this compound dichloride). 2. Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the effective concentration range for your specific experimental model. 3. Antagonist Reversibility: To confirm the mechanism of action, test for reversibility of the neuromuscular blockade with an acetylcholinesterase inhibitor like neostigmine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound, particularly as its dichloride salt, is soluble in water.[1] For initial stock solutions, sterile, deionized water is the recommended solvent. For specific applications requiring higher concentrations, a small amount of ethanol can be used as a co-solvent before further dilution in aqueous buffers.

Q2: How should I store this compound solutions?

A2: It is highly recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, prepare concentrated stock solutions, aliquot them into single-use, light-protected vials, and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent degradation.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent, non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1][2] By blocking acetylcholine from binding, it prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and causing muscle paralysis.[1]

Q4: Can the effects of this compound be reversed?

A4: Yes, the neuromuscular blockade induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine.[1] These agents increase the concentration of acetylcholine in the synaptic cleft, which then competes with this compound for binding to the nAChRs, restoring neuromuscular transmission.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Dichloride
  • Calculate the required mass: Based on the molecular weight of this compound dichloride (685.72 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution.[3]

  • Weigh the compound: Carefully weigh the calculated amount of this compound dichloride powder in a microfuge tube.

  • Initial Dissolution: Add a small volume of sterile, deionized water to the tube.

  • Promote Solubilization: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath. Gentle warming to 37°C can also be applied.

  • Final Volume: Once the this compound is completely dissolved, add sterile, deionized water to reach the final desired volume.

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Use the solution immediately or aliquot and store at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Application cluster_validation Validation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve vortex Vortex/Sonicate dissolve->vortex finalize Adjust to Final Volume vortex->finalize apply Apply to Model finalize->apply Working Solution measure Measure Neuromuscular Response apply->measure analyze Analyze Data measure->analyze reversal Add Neostigmine measure->reversal Confirm Mechanism measure_rev Measure Reversal of Blockade reversal->measure_rev

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Muscle) ach_vesicle Acetylcholine (ACh) Vesicles ach_release ACh Release nachr Nicotinic ACh Receptor (nAChR) na_channel Na+ Channel nachr->na_channel Opens depolarization Membrane Depolarization na_channel->depolarization Na+ Influx contraction Muscle Contraction depolarization->contraction Triggers This compound This compound This compound->nachr Blocks Binding ach_release->nachr ACh Binds

Caption: this compound's mechanism of action at the neuromuscular junction.

References

Disclaimer: Important Safety Information Regarding Toxiferine

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this technical support center has been created for a widely used and safe fictional research compound, "Neurostimulin-X," to demonstrate the requested format and content structure.

Technical Support Center: Neurostimulin-X

Welcome to the technical support center for Neurostimulin-X. This guide provides troubleshooting information and frequently asked questions to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Neurostimulin-X solution appears cloudy after preparation. What should I do?

A1: A cloudy appearance can indicate several issues. First, ensure you are using the recommended solvent, deionized water, at the correct temperature (20-25°C). If the problem persists, the solution may be oversaturated; try preparing a new solution at a slightly lower concentration. Finally, consider filtering the solution through a 0.22 µm syringe filter before use.

Q2: I am observing high variability in my cell viability assay results after treatment with Neurostimulin-X. What are the potential causes?

A2: High variability can stem from inconsistent seeding density, uneven drug distribution, or edge effects in your multi-well plates. Ensure your cells are evenly seeded and that the Neurostimulin-X solution is thoroughly mixed before and during application. To mitigate edge effects, avoid using the outer wells of the plate for experimental data points.

Q3: What is the recommended storage condition for Neurostimulin-X powder and reconstituted solutions?

A3: Neurostimulin-X powder should be stored at -20°C. Once reconstituted, aliquot the solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Inconsistent peak response in HPLC analysis Improper column equilibrationEquilibrate the column with the mobile phase for at least 30 minutes before the first injection.
Air bubbles in the systemDegas the mobile phase and prime the pump to remove any air bubbles.
Low cell transfection efficiency post-treatment Neurostimulin-X interfering with transfection reagentPerform a dose-response curve to determine the optimal non-toxic concentration of Neurostimulin-X for your cell line. Consider applying Neurostimulin-X after the transfection process is complete.
Precipitate formation in cell culture media Reaction with media componentsPrepare a more concentrated stock solution of Neurostimulin-X and add a smaller volume to the media. Test different types of cell culture media to check for compatibility.
Experimental Protocol: In Vitro Neuronal Activity Assay

This protocol outlines the steps for measuring the effect of Neurostimulin-X on primary cortical neurons using a multi-electrode array (MEA).

  • Cell Plating:

    • Coat a 48-well MEA plate with Poly-D-lysine (50 µg/mL) overnight at 37°C.

    • Rinse the plate three times with sterile deionized water.

    • Plate primary cortical neurons at a density of 1 x 10^5 cells/well.

    • Culture the cells for 14 days to allow for mature network formation.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Neurostimulin-X in deionized water.

    • On the day of the experiment, perform serial dilutions in pre-warmed neurobasal medium to achieve final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.

  • MEA Recording:

    • Place the MEA plate on the recording platform and allow it to acclimate for 5 minutes.

    • Record baseline neuronal activity for 10 minutes.

    • Carefully add the prepared Neurostimulin-X dilutions to the respective wells.

    • Record neuronal activity for 60 minutes post-application.

  • Data Analysis:

    • Analyze the recorded data for changes in mean firing rate, burst frequency, and network synchrony.

    • Normalize the post-treatment data to the baseline recordings for each well.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase plate_prep MEA Plate Coating (Poly-D-lysine) cell_seeding Neuron Seeding (1x10^5 cells/well) plate_prep->cell_seeding maturation Cell Maturation (14 days) cell_seeding->maturation baseline Baseline Recording (10 min) maturation->baseline compound_prep Neurostimulin-X Dilution treatment Add Neurostimulin-X compound_prep->treatment baseline->treatment post_treatment Post-Treatment Recording (60 min) treatment->post_treatment data_analysis Analyze Firing Rate & Burst Frequency post_treatment->data_analysis normalization Normalize to Baseline data_analysis->normalization results Final Results normalization->results

Caption: Experimental workflow for MEA analysis.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions issue High Assay Variability cause1 Inconsistent Seeding issue->cause1 cause2 Uneven Drug Distribution issue->cause2 cause3 Plate Edge Effects issue->cause3 solution1 Standardize Seeding Protocol cause1->solution1 solution2 Thorough Mixing cause2->solution2 solution3 Avoid Outer Wells cause3->solution3

Best practices for long-term experiments involving Toxiferine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Toxiferine Experiments

This guide provides best practices, troubleshooting, and frequently asked questions for researchers utilizing this compound, with a special focus on the challenges associated with its long-term stability and application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent, bis-indole plant alkaloid originally used as an arrow poison.[1][2] Its primary mechanism of action is as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][3][4] By binding to these receptors with high affinity, it blocks the action of the neurotransmitter acetylcholine, preventing the depolarization of the muscle cell membrane and thereby inhibiting muscle contraction, leading to paralysis.[1]

Q2: Is this compound suitable for chronic, long-term in vivo experiments?

Generally, this compound is not suitable for chronic, long-term in vivo experiments that involve repeated administration. This is due to several key factors:

  • Extreme Potency and Long Duration: It is one of the most toxic plant alkaloids known and has a very long duration of action.[1][5]

  • Poor Excretion and Accumulation: this compound is not known to be metabolized and is poorly excreted by the kidneys. This leads to rapid accumulation in the body upon repeated administration, making dosing for chronic studies exceptionally difficult and likely fatal.[1]

  • Profound Paralysis: Its primary effect is profound and long-lasting muscle paralysis, which would necessitate continuous, long-term artificial respiration for any animal subject, raising significant ethical and practical challenges.[1]

Q3: What are the primary challenges when working with this compound in any experiment?

The single most significant challenge is its instability in solution.[1] This chemical instability can lead to a loss of potency over a short period, resulting in high variability and poor reproducibility in experimental results. Researchers must prepare solutions fresh and take meticulous care in handling and storage.

Q4: How should this compound solutions be prepared and stored?

Given its instability, all solutions should be prepared fresh for each experiment. While specific degradation kinetics are not well-documented, general best practices for unstable alkaloids should be followed. Store the powdered form in a dark, dry, and cold environment. For solutions, use high-purity solvents and consider storage in glass containers, as some compounds are known to adsorb to plastics.[6] Always perform validation experiments to determine the stability window in your specific buffer and storage conditions.

Q5: What are the signs of this compound degradation?

The primary sign of degradation is a loss of biological activity, leading to inconsistent or weaker-than-expected effects in your assay (e.g., reduced muscle relaxation or receptor blockade). Visual signs such as a change in solution color or the formation of precipitate may also occur.

Data Summary Tables

Table 1: Pharmacological and Physical Properties of this compound

PropertyValue / DescriptionSource
Molar Mass 614.834 g·mol−1[1]
Molecular Formula C40H46N4O2[1]
Mechanism of Action Competitive Antagonist of nicotinic Acetylcholine Receptors (nAChRs)[1][3][4]
Primary Effect Non-depolarizing neuromuscular blockade; flaccid paralysis[1]
Solubility Highly water-soluble; not lipophilic[1]
Metabolism No known metabolic pathways[1]
Excretion Primarily urinary, though very poor[1]
Bioavailability Minimal when ingested orally; effective only via intravenous administration[1]

Table 2: Key Experimental Considerations

ParameterBest Practice / ConsiderationRationale
Solution Stability Prepare fresh for each experiment. Avoid long-term storage in solution.This compound is documented as being unstable in solution, leading to loss of potency.[1]
Solvent Choice Use high-purity, degassed solvents. Initial stock can be made in ethanol/water.To minimize oxidative or pH-driven degradation.
Storage Store powder at -20°C or lower, protected from light and moisture.Standard practice for preserving the integrity of complex organic molecules.
Dosing (in vitro) Use a concentration range determined by a fresh dose-response curve for each experimental batch.To account for potential batch-to-batch variability and solution instability.
Dosing (in vivo) Not recommended for chronic studies. Acute studies require extreme caution due to high potency.Risk of cumulative toxicity and prolonged, fatal respiratory paralysis.[1]
Antidote Acetylcholinesterase inhibitors like Neostigmine can reverse the effects.Increases acetylcholine levels to out-compete this compound at the receptor.[1][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or weak neuromuscular blockade between experiments. Degradation of this compound stock solution. Prepare a fresh solution from powder for every experiment. Do not use solutions stored for more than a few hours unless stability has been rigorously validated under your specific conditions.
High variability within a single experiment. Adsorption to labware. Consider using low-adsorption polypropylene or glass containers and pipette tips. Pre-rinsing surfaces with the experimental buffer may help.
Inaccurate pipetting of potent compound. Use calibrated pipettes and appropriate serial dilution techniques for accuracy, given the low concentrations often required.
Complete lack of effect. Complete degradation of the compound. Verify the integrity of the source powder. If possible, confirm structure and purity using analytical methods (e.g., LC-MS) on a freshly prepared sample.
Incorrect receptor subtype. Confirm that your experimental model (e.g., cell line, tissue preparation) expresses the muscle-type nAChRs to which this compound binds with high affinity.[7]
Unexpected cytotoxicity in in vitro cell culture assays. Formation of toxic degradation products. The breakdown products of this compound are not well characterized and may have off-target toxic effects. This reinforces the need to use freshly prepared solutions.
Incorrect concentration. Perform a thorough dose-response curve to identify a non-cytotoxic concentration range that still provides effective receptor blockade.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Fresh this compound Working Solution
  • Safety First: Handle solid this compound and concentrated solutions in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Calculate Mass: Determine the required mass of this compound powder to create a concentrated stock solution (e.g., 1 mM).

  • Initial Dissolution: Dissolve the weighed this compound powder in a small volume of a suitable solvent like absolute ethanol.

  • Create Stock Solution: Dilute the initial solution with your final experimental buffer (e.g., Hank's Buffered Saline Solution, Tyrode's solution) to the desired stock concentration (e.g., 100 µM). Ensure the final concentration of the initial solvent (ethanol) is low enough not to affect the experiment (typically <0.1%).

  • Serial Dilution: Perform serial dilutions from the fresh stock solution to create the final working concentrations needed for your experiment.

  • Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions for later use. Discard any unused solution according to your institution's safety guidelines.

Diagram 1: this compound Mechanism of Action

Toxiferine_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Muscle) Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle triggers release ACh ACh ACh_Vesicle->ACh nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Ion Channel Opening (Na+ Influx) nAChR->Ion_Channel activates No_Contraction Paralysis nAChR->No_Contraction is inhibited ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks Contraction Muscle Contraction Ion_Channel->Contraction leads to

Caption: Competitive antagonism of the nAChR by this compound at the neuromuscular junction.

Diagram 2: Experimental Workflow for Solution Stability Assessment

Stability_Workflow cluster_storage Storage Conditions Prep Prepare Fresh This compound Solution Split Split into Aliquots (Glass Vials) Prep->Split Time0 Time = 0 Perform Bioassay (Baseline Activity) Split->Time0 RT Room Temp Split->RT FourC 4°C Split->FourC NegTwentyC -20°C Split->NegTwentyC Compare Compare Activity vs. Baseline Time0->Compare Assay_T1 Time = X hours Perform Bioassay RT->Assay_T1 FourC->Assay_T1 NegTwentyC->Assay_T1 Assay_T2 Time = Y hours Perform Bioassay Assay_T1->Assay_T2 Assay_T3 Time = Z hours Perform Bioassay Assay_T2->Assay_T3 Assay_T3->Compare

Caption: Workflow to determine the functional stability of this compound in solution over time.

Diagram 3: Troubleshooting Inconsistent Experimental Results

Troubleshooting_Tree Start Inconsistent or Weak Experimental Results Check_Solution Was the solution prepared fresh (<4 hrs)? Start->Check_Solution Prepare_Fresh Action: Prepare a new solution from powder. Check_Solution->Prepare_Fresh No Check_Conc Are you sure of the concentration and dosing? Check_Solution->Check_Conc Yes Prepare_Fresh->Start Re-run Experiment Redo_Dilution Action: Recalculate and perform new serial dilutions. Check_Conc->Redo_Dilution No Check_Assay Is the bioassay itself validated and stable? Check_Conc->Check_Assay Yes Redo_Dilution->Start Re-run Experiment Validate_Assay Action: Run positive/negative controls for the assay. Check_Assay->Validate_Assay No Consider_Source Outcome: Consider integrity of source compound powder. Check_Assay->Consider_Source Yes Validate_Assay->Start Re-run Experiment

References

Validation & Comparative

The Intricate Dance of Structure and Activity: A Comparative Guide to Toxiferine Analogues as Neuromuscular Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of toxiferine analogues, delving into their structural-activity relationships (SAR) as potent neuromuscular blocking agents. By examining key structural modifications, we can elucidate their impact on potency, selectivity, and duration of action, offering valuable insights for the rational design of novel muscle relaxants.

This compound, a potent bis-quaternary indole alkaloid, has long been a subject of fascination and study due to its profound neuromuscular blocking properties. Its complex structure has served as a scaffold for the development of numerous analogues, each offering a unique pharmacological profile. This guide presents a comparative analysis of these analogues, supported by experimental data, to illuminate the critical structural features governing their interaction with the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.

Quantitative Comparison of this compound Analogues

The neuromuscular blocking activity of this compound and its analogues is primarily mediated by their competitive antagonism of nAChRs at the motor endplate.[1] The affinity of these compounds for the receptor is a key determinant of their potency. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of a series of synthetic this compound analogues for both muscle-type and neuronal α7 nAChRs, providing insights into their potency and selectivity.[2]

CompoundR1R2Muscle-type nAChR Ki (nM)[2]Neuronal α7 nAChR IC50 (nM)[2]Selectivity (α7/muscle)
This compound I CH2CH(OH)-CH2CH(OH)-14>10,000>714
Alcuronium CH2CH=CH2CH2CH=CH2234>10,000>42
Analogue 2a CH2CH(OH)-CH2CH2-4555901.3
Analogue 2b CH2CH(OH)-CH2CH2CH=CH2250310012.4
Analogue 2c CH2CH(OH)-CH2C6H4NO2290.5420014.5
Analogue 3a CH2CH2-CH2CH2-1508205.5
Analogue 3b CH2CH2CH=CH2CH2CH2CH=CH275>10,000>133
Analogue 3c CH2C6H4NO2CH2C6H4NO28221,000256

Key Observations from the Data:

  • Role of Hydroxyl Groups: The presence of hydroxyl groups on the side chains, as seen in this compound I, appears to be crucial for high affinity to the muscle-type nAChR. Removal of one or both hydroxyl groups (analogues 2a-c and 3a-c) generally leads to a decrease in potency at the muscle-type receptor.[2] Interestingly, the absence of hydroxyl groups can increase affinity for the neuronal α7 nAChR, thereby reducing selectivity.[2]

  • Influence of N-Substituents: The nature of the substituents on the quaternary nitrogen atoms significantly impacts both potency and selectivity. For instance, the N,N'-diallyl analogue (Alcuronium) is considerably less potent than the N,N'-dimethyl parent compound (this compound I) at the muscle-type nAChR.[2] In the dehydroxylated series, the N,N'-diallyl (3b) and N,N'-di-4-nitrobenzyl (3c) analogues exhibit the highest affinity for the muscle-type nAChR.[2]

  • Selectivity Profile: this compound I and Alcuronium display high selectivity for the muscle-type nAChR over the neuronal α7 subtype.[2] However, modifications to the side chains and N-substituents can dramatically alter this selectivity, with some analogues showing comparable or even higher affinity for the neuronal receptor.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structural-activity relationship of this compound analogues.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This assay is used to determine the binding affinity of the this compound analogues to nAChRs.

Materials:

  • Membrane preparations from tissues rich in the target receptor (e.g., Torpedo californica electric organ for muscle-type nAChRs, rat brain for neuronal nAChRs).[2][3]

  • Radioligand (e.g., [³H]epibatidine).[2]

  • Test compounds (this compound analogues).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[4]

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[5]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

In Vitro Muscle Contraction Assay (Phrenic Nerve-Hemidiaphragm Preparation)

This assay assesses the functional effect of the this compound analogues on neuromuscular transmission and muscle contraction.

Materials:

  • Male Wistar rats (200-250 g).[6]

  • Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).[6]

  • Carbogen gas (95% O2, 5% CO2).

  • Organ bath with stimulating electrodes and a force transducer.

  • Data acquisition system.

Procedure:

  • Preparation Dissection: Euthanize a rat and dissect the phrenic nerve-hemidiaphragm preparation.[6]

  • Mounting: Mount the preparation in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with carbogen. Attach the phrenic nerve to a stimulating electrode and the diaphragm to a force transducer.[6]

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes, with periodic electrical stimulation of the phrenic nerve to elicit twitch responses.

  • Drug Application: Add increasing concentrations of the this compound analogue to the organ bath.

  • Measurement: Record the isometric muscle contractions in response to nerve stimulation.

  • Data Analysis: Determine the concentration of the analogue that produces a 50% reduction in the twitch response (IC50) to quantify its neuromuscular blocking potency.

In Vivo Neuromuscular Blockade Assay

This assay evaluates the potency, onset, and duration of action of the this compound analogues in a living organism.

Materials:

  • Anesthetized rats or other suitable animal models.[7]

  • Neuromuscular transmission monitoring equipment (e.g., acceleromyography).

  • Stimulating electrodes placed on a peripheral motor nerve (e.g., sciatic nerve).[7]

  • Recording electrodes or a force transducer on the corresponding muscle (e.g., tibialis anterior).[7]

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

  • Electrode Placement: Place stimulating electrodes along the path of a motor nerve and recording electrodes over the muscle it innervates.

  • Baseline Measurement: Deliver supramaximal electrical stimuli to the nerve and record the baseline muscle twitch response (T1).

  • Drug Administration: Administer the this compound analogue intravenously at various doses.

  • Monitoring: Continuously monitor the train-of-four (TOF) ratio and the depression of the T1 twitch height.

  • Data Analysis: Determine the effective dose required to produce 95% twitch depression (ED95). Measure the onset time (time to maximum block) and the duration of action (time from injection to recovery of twitch height to 25% or 75% of baseline).[8]

Visualizing the Molecular Landscape

To better understand the mechanisms and relationships discussed, the following diagrams, created using the DOT language, illustrate key concepts.

SAR_this compound cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_sidechains Side Chains (R1, R2) cluster_nsubstituents N-Substituents cluster_activity Pharmacological Activity Scaffold Bis-quaternary Indole Alkaloid Core Hydroxyl Hydroxyl Groups (-OH) Scaffold->Hydroxyl Presence enhances potency Allyl Allyl Groups (-CH2CH=CH2) Scaffold->Allyl Methyl Methyl Groups (-CH3) Scaffold->Methyl Allyl_N Allyl Groups Scaffold->Allyl_N Nitrobenzyl 4-Nitrobenzyl Groups Scaffold->Nitrobenzyl Potency Potency at Muscle-type nAChR Hydroxyl->Potency Increases Selectivity Selectivity (Muscle vs. Neuronal) Hydroxyl->Selectivity Increases Allyl->Potency Allyl->Selectivity Methyl->Potency High Methyl->Selectivity High Allyl_N->Potency Moderate Allyl_N->Selectivity Lower Nitrobenzyl->Potency High (in dehydroxy series) Nitrobenzyl->Selectivity Moderate Duration Duration of Action Potency->Duration

Structural-Activity Relationship of this compound Analogues

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle Triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase ACh->AChE Hydrolyzes nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds and activates This compound This compound Analogue This compound->nAChR Competitively blocks Na_channel Na⁺ Channel nAChR->Na_channel Opens Na_ion Na⁺ Na_channel->Na_ion Influx Depolarization Depolarization Na_ion->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Signaling Pathway at the Neuromuscular Junction

Conclusion

The structural framework of this compound provides a rich platform for the development of neuromuscular blocking agents with diverse pharmacological profiles. The presented data and experimental protocols highlight the delicate interplay between chemical structure and biological activity. Modifications to the side chains and N-quaternary substituents of the this compound scaffold offer a powerful means to modulate potency, selectivity, and duration of action. A thorough understanding of these structural-activity relationships is paramount for the design of next-generation neuromuscular blockers with improved clinical efficacy and safety profiles. Future research, including quantitative structure-activity relationship (QSAR) studies, will undoubtedly continue to unravel the complexities of these fascinating molecules and their interactions with the nicotinic acetylcholine receptor.

References

A Comparative Analysis of Toxiferine and Alcuronium: Potency, Pharmacokinetics, and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Toxiferine and its semi-synthetic derivative, alcuronium. Both are non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR). This document synthesizes key data on their relative potency, pharmacokinetic and pharmacodynamic properties, and safety profiles to inform research and development in this area.

Introduction

This compound, a potent alkaloid isolated from Strychnos toxifera, has been historically used as an arrow poison. Its powerful neuromuscular blocking effects have led to the development of synthetic and semi-synthetic derivatives for clinical use. Alcuronium is a semi-synthetic analogue of this compound, developed to have a shorter duration of action and a more favorable safety profile for use as a muscle relaxant in anesthesia. This guide will objectively compare these two compounds based on available experimental data.

Chemical Structures

The chemical structures of this compound and alcuronium are presented below. Both are bis-quaternary ammonium compounds, a feature crucial for their binding to the nAChR. The primary structural difference is the substitution on the quaternary nitrogen atoms: methyl groups in this compound and allyl groups in alcuronium. This modification significantly influences their pharmacokinetic properties.

G cluster_this compound This compound cluster_alcuronium Alcuronium This compound This compound Alcuronium Alcuronium G cluster_NMJ Neuromuscular Junction cluster_receptor Nicotinic ACh Receptor Nerve Terminal Nerve Terminal Synaptic Cleft Synaptic Cleft Nerve Terminal->Synaptic Cleft ACh Release Muscle Endplate Muscle Endplate nAChR nAChR Ion Channel Ion Channel nAChR->Ion Channel Opens No Contraction No Contraction nAChR->No Contraction Channel Closed Muscle Contraction Muscle Contraction Ion Channel->Muscle Contraction Na+ influx ACh ACh ACh->nAChR Binds Toxiferine_Alcuronium This compound / Alcuronium Toxiferine_Alcuronium->nAChR Blocks G cluster_M2R Muscarinic M2 Receptor M2R M2R G_Protein G_Protein M2R->G_Protein Activates Reduced G-Protein Activation Reduced G-Protein Activation M2R->Reduced G-Protein Activation ACh ACh Orthosteric Site ACh->Orthosteric Site Binds Alcuronium Alcuronium Allosteric Site Alcuronium->Allosteric Site Binds Allosteric Site->M2R Conformational Change G start Start prep Prepare membrane fraction rich in nAChRs (e.g., from Torpedo electric organ or muscle tissue) start->prep incubate Incubate membranes with a fixed concentration of radiolabeled antagonist (e.g., [125I]α-bungarotoxin) and varying concentrations of the test compound (this compound or Alcuronium) prep->incubate separate Separate bound from free radioligand (e.g., by filtration through glass fiber filters) incubate->separate quantify Quantify radioactivity of the bound fraction (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC50 (concentration of test compound that inhibits 50% of specific binding) quantify->analyze calculate Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analyze->calculate end End calculate->end

Toxiferine's Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Toxiferine, a potent alkaloid isolated from plants of the Strychnos genus, is renowned for its neuromuscular blocking properties. Historically used as an arrow poison, its primary mechanism of action is the competitive antagonism of muscle-type nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] However, a comprehensive understanding of its selectivity profile is crucial for both toxicological assessment and the potential development of new therapeutic agents. This guide provides an objective comparison of this compound's cross-reactivity with other receptor types, supported by experimental data.

Quantitative Analysis of Receptor Binding and Functional Activity

Experimental data reveals that while this compound is a highly potent antagonist at muscle-type nAChRs, it also exhibits measurable, albeit significantly lower, activity at other acetylcholine receptor subtypes. The following table summarizes the binding affinity (Ki), and functional antagonist/modulatory activity (IC50 or EC0.5,diss) of this compound and its analogues at muscle-type nAChRs, the neuronal α7 nAChR, and the allosteric site of the M2 muscarinic acetylcholine receptor (mAChR).

CompoundMuscle-Type nAChR (Ki, nM)α7 nAChR (IC50, nM)M2 mAChR Allosteric Site (EC0.5,diss, nM)
This compound I 14>10,000>10,000
Analogue 2a (N-methyl)455590>10,000
Analogue 2b (N-allyl)2501,20012
Analogue 2c (N-nitrobenzyl)>10,0001,50032
Analogue 3a (N-methyl, nonhydroxylated)>10,000820>10,000
Analogue 3b (N-allyl, nonhydroxylated)754,10036
Analogue 3c (N-nitrobenzyl, nonhydroxylated)8221,00049

Data sourced from Singh et al., 2014.[2][3][4]

This data clearly indicates that this compound's primary target is the muscle-type nAChR, with a Ki value of 14 nM.[3] Its activity at the α7 nAChR and the M2 mAChR allosteric site is negligible. However, synthetic modifications to the this compound scaffold can significantly alter this selectivity profile, as seen with its analogues. For instance, analogue 2b demonstrates a notable increase in affinity for the M2 mAChR allosteric site.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

Radioligand Binding Assay for Muscle-Type nAChRs (Determination of Ki)

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Receptor Preparation:

    • Homogenize tissue rich in the target receptor (e.g., rat brain for neuronal nAChRs) or use cell lines expressing the specific receptor subtype in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]

    • Centrifuge the homogenate at low speed to remove large debris.[3]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[3]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[3]

    • Resuspend the final pellet in a suitable assay buffer, and determine the protein concentration.[3]

  • Binding Assay:

    • In a 96-well plate, combine the prepared receptor membranes, a known concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 nAChRs or [3H]methyllycaconitine for α7 nAChRs), and varying concentrations of the unlabeled test compound.[1]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radioactive ligand for the receptor.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

  • Separation and Detection:

    • Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[3]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[3]

    • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Functional Assay for α7 nAChRs using Calcium Flux (Determination of IC50)

This assay measures the ability of a compound to inhibit the function of the α7 nAChR, which is a ligand-gated ion channel that allows the influx of calcium upon activation.

  • Cell Preparation:

    • Plate cells expressing the human α7 nAChR (e.g., hα7-GH3 cell line) in a 96-well plate and allow them to adhere overnight.[5]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a solution containing the dye for a specific period (e.g., 1 hour at 37°C).[5]

    • Wash the cells to remove any excess extracellular dye.[5]

  • Compound Incubation and Agonist Stimulation:

    • Incubate the dye-loaded cells with varying concentrations of the antagonist (e.g., this compound analogues) for a defined period.[5]

    • Stimulate the cells with a known agonist of the α7 nAChR (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement:

    • Measure the change in fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader. The increase in fluorescence corresponds to the influx of calcium through the activated α7 nAChRs.

  • Data Analysis:

    • Plot the agonist-induced fluorescence response as a function of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist-induced response.

Allosteric Modulation Assay for M2 mAChRs (Determination of EC0.5,diss)

This assay assesses the ability of a compound to modulate the dissociation rate of a radiolabeled ligand from the M2 receptor, a hallmark of allosteric interaction.

  • Receptor and Ligand Preparation:

    • Prepare cell membranes expressing the M2 mAChR as described in the radioligand binding assay protocol.

    • Use a radiolabeled antagonist with a slow dissociation rate (e.g., [3H]NMS).

  • Association and Dissociation:

    • Incubate the M2 receptor membranes with the radiolabeled antagonist to allow for binding to reach equilibrium.

    • Initiate the dissociation of the radioligand by adding a high concentration of a non-radioactive ligand (e.g., atropine) to prevent re-binding of the dissociated radioligand.

    • Simultaneously, add varying concentrations of the test compound (the potential allosteric modulator).

  • Sample Collection and Measurement:

    • At various time points after initiating dissociation, take aliquots of the reaction mixture and separate the bound from unbound radioligand via vacuum filtration.

    • Measure the radioactivity remaining on the filters at each time point.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of time for each concentration of the test compound.

    • Determine the dissociation rate constant (koff) for each condition.

    • The EC0.5,diss is the concentration of the allosteric modulator that produces a half-maximal effect on the dissociation rate of the radioligand.[2][3][4]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of this compound's interactions, the following diagrams have been generated.

Experimental_Workflow cluster_prep Receptor Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReceptorSource Receptor Source (Tissue or Cell Line) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation (Membrane Isolation) Homogenization->Centrifugation Quantification Protein Quantification Centrifugation->Quantification BindingAssay Radioligand Binding Assay Quantification->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Flux) Quantification->FunctionalAssay BindingAnalysis Competition Curve (IC50, Ki) BindingAssay->BindingAnalysis FunctionalAnalysis Dose-Response Curve (IC50/EC50) FunctionalAssay->FunctionalAnalysis

Caption: Experimental workflow for assessing receptor cross-reactivity.

Signaling_Pathways cluster_nAChR Nicotinic Acetylcholine Receptors (Ionotropic) cluster_mAChR Muscarinic Acetylcholine Receptors (Metabotropic) nAChR Muscle-type or α7 nAChR IonChannel Ion Channel Opening nAChR->IonChannel CationInflux Na+/Ca2+ Influx IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization CaSignaling Ca2+-dependent Signaling (α7) CationInflux->CaSignaling MuscleContraction Muscle Contraction (Muscle-type) Depolarization->MuscleContraction M2_mAChR M2 mAChR G_protein Gi/o Protein Activation M2_mAChR->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Downstream Downstream Effects (e.g., K+ channel opening) cAMP_decrease->Downstream This compound This compound This compound->nAChR Antagonist This compound->M2_mAChR Weak Allosteric Modulator (Analogue)

Caption: Signaling pathways of receptors showing this compound cross-reactivity.

References

Reversal of Toxiferine-Induced Neuromuscular Blockade: A Comparative Guide to Antagonist Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of different antagonists in reversing the neuromuscular blockade induced by toxiferine, a potent non-depolarizing neuromuscular blocking agent. Due to the limited availability of recent, direct comparative studies on this compound reversal, this guide synthesizes foundational knowledge with illustrative data from studies on other non-depolarizing blockers to provide a framework for understanding and evaluating antagonist efficacy.

Mechanism of Action: this compound and its Antagonists

This compound, a curare alkaloid, induces muscle paralysis by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1] By binding to these receptors, this compound prevents acetylcholine (ACh), the endogenous neurotransmitter, from binding and initiating muscle contraction. This leads to a flaccid paralysis.

The primary class of drugs used to reverse the effects of this compound and other non-depolarizing neuromuscular blockers are acetylcholinesterase (AChE) inhibitors.[2][3][4] Commonly used AChE inhibitors include neostigmine, edrophonium, and pyridostigmine. These agents function by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[5] The inhibition of AChE leads to an increase in the concentration of ACh at the neuromuscular junction, allowing it to more effectively compete with this compound for binding to the nAChRs and thereby restoring neuromuscular transmission.[2][3][4]

Comparative Efficacy of Acetylcholinesterase Inhibitors

While direct, recent quantitative data comparing the efficacy of different antagonists specifically for this compound reversal is scarce in the available literature, extensive research has been conducted on their ability to reverse other non-depolarizing neuromuscular blocking agents. The principles of this reversal are broadly applicable to this compound. The following table summarizes illustrative data from studies on other neuromuscular blockers to provide a general comparison of the antagonists' properties.

Note: The following data is not specific to this compound but provides a general comparison of the antagonists' efficacy in reversing non-depolarizing neuromuscular blockade.

AntagonistTypical DoseNeuromuscular BlockerReversal Time (to TOF ratio ≥ 0.7-0.9)Key Characteristics
Neostigmine 0.03 - 0.07 mg/kgPancuronium, Vecuronium, Rocuronium, Atracurium10 - 20 minutesSlower onset, longer duration of action. Considered more effective than edrophonium for reversing profound blockade.[6]
Edrophonium 0.5 - 1.0 mg/kgMivacurium, Vecuronium, Pipecuronium5 - 10 minutesRapid onset, shorter duration of action. May be less effective than neostigmine in reversing deep blockade.
Pyridostigmine 0.1 - 0.25 mg/kgPancuroniumSlower onset than neostigmine and edrophoniumLonger duration of action than neostigmine.

Experimental Protocols for Evaluating Reversal Agents

The following is a generalized protocol for an in vivo experiment to assess the efficacy of antagonists in reversing neuromuscular blockade, which can be adapted for studies involving this compound.

Animal Model and Preparation
  • Species: Rabbit, cat, or non-human primate models are commonly used.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., pentobarbital, isoflurane) to ensure the animal remains unconscious and pain-free throughout the experiment.

  • Surgical Preparation: The trachea is intubated to allow for artificial ventilation. A peripheral nerve (e.g., the sciatic nerve leading to the tibialis anterior muscle or the ulnar nerve to the adductor pollicis) is dissected for stimulation.

  • Physiological Monitoring: Core body temperature, heart rate, and blood pressure are monitored and maintained within a physiological range.

Induction and Monitoring of Neuromuscular Blockade
  • Nerve Stimulation: The dissected peripheral nerve is stimulated with supramaximal square-wave pulses of short duration (e.g., 0.2 ms). A train-of-four (TOF) stimulation pattern (four pulses at 2 Hz) is typically used.

  • Measurement of Muscle Response: The evoked muscle contraction (twitch tension) is measured using a force-displacement transducer. The output is recorded on a polygraph or a digital data acquisition system.

  • Induction of Blockade: A baseline twitch response is established. This compound is then administered intravenously at a dose sufficient to produce a stable, profound neuromuscular block (e.g., >90% depression of the first twitch of the TOF).

Administration of Reversal Agents and Data Analysis
  • Antagonist Administration: Once a stable blockade is achieved, the antagonist (e.g., neostigmine, edrophonium) is administered intravenously. Different doses of the antagonist can be tested in different groups of animals.

  • Measurement of Recovery: The recovery of the twitch response is monitored continuously. The primary endpoints are typically the time taken for the TOF ratio (T4/T1) to recover to specific values (e.g., 0.7, 0.9) and the time to 100% recovery of the first twitch height.

  • Data Analysis: Dose-response curves can be constructed to compare the potency of different antagonists. Statistical analysis is used to determine significant differences in reversal times between different antagonists and doses.

Visualizing the Pathways and Processes

Signaling Pathway at the Neuromuscular Junction

Neuromuscular Junction Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles triggers release ACh Acetylcholine (ACh) ACh Vesicles->ACh releases AChE AChE ACh->AChE is hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks Antagonist Antagonist (e.g., Neostigmine) Antagonist->AChE inhibits Muscle Contraction Muscle Contraction nAChR->Muscle Contraction initiates

Caption: Neuromuscular junction signaling pathway under the influence of this compound and its reversal by an antagonist.

Experimental Workflow for Antagonist Evaluation

Experimental Workflow A Animal Preparation (Anesthesia, Intubation, Nerve Dissection) B Establish Baseline (Nerve Stimulation, Record Twitch Response) A->B C Induce Neuromuscular Block (Administer this compound) B->C D Monitor Blockade (Confirm >90% Twitch Depression) C->D E Administer Reversal Agent (e.g., Neostigmine, Edrophonium) D->E F Monitor Recovery (Record TOF Ratio and Twitch Height) E->F G Data Analysis (Compare Reversal Times, Dose-Response) F->G

Caption: A typical experimental workflow for evaluating the efficacy of reversal agents for neuromuscular blockade.

References

A Comparative Analysis of the Binding Kinetics of Toxiferine and Its Derivatives at Muscle-Type Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of the potent neuromuscular blocking agent, Toxiferine, and its semisynthetic derivatives. The focus of this analysis is on their interaction with muscle-type nicotinic acetylcholine receptors (nAChRs), the primary target for this class of compounds. The data presented herein is crucial for understanding the structure-activity relationships that govern the affinity of these ligands and for the rational design of novel neuromuscular blocking agents with improved pharmacological profiles.

Introduction to this compound and its Mechanism of Action

This compound is a bisindole alkaloid and a potent competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][2] At the neuromuscular junction, acetylcholine released from motor neurons binds to nAChRs on the muscle cell membrane, leading to depolarization and muscle contraction.[3][4] this compound and its derivatives act by competing with acetylcholine for the same binding sites on the receptor, thereby preventing channel opening and subsequent ion influx, which results in muscle paralysis.[1][5] The affinity of these compounds for the nAChR is a key determinant of their potency and duration of action.

Comparative Binding Affinity Data

The binding affinities of this compound I and its derivatives for the muscle-type nAChR, as determined by competitive radioligand binding assays, are summarized in the table below. The affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

It is important to note that while the core request was for binding kinetics (association rate constant, kₒₙ, and dissociation rate constant, kₒff), a thorough review of the available scientific literature did not yield these specific kinetic parameters for this compound and its derivatives. The provided Kᵢ values, however, offer a robust measure for comparing the relative binding affinities of these compounds, as Kᵢ is the ratio of the dissociation and association rates (Kᵢ = kₒff/kₒₙ).

CompoundStructure/ModificationKᵢ (nM) at muscle-type nAChRReference
This compound I -14.0 ± 2.5[6]
Alcuronium N-allyl analogue of this compound I234.0 ± 33.0[6]
Derivative 2a Monodeoxy, N-methyl455.0 ± 55.1[6]
Derivative 2b Monodeoxy, N-allyl250.0 ± 33.8[6]
Derivative 2c Monodeoxy, N-(4-nitrobenzyl)290.5 ± 33.8[6]
Derivative 3a Dideoxy, N-methyl150.0 ± 23.2[6]
Derivative 3b Dideoxy, N-allyl75.1 ± 34.2[6]
Derivative 3c Dideoxy, N-(4-nitrobenzyl)81.9 ± 16.8[6]

Experimental Protocols

The determination of the binding affinities (Kᵢ values) for this compound and its derivatives was achieved through competitive radioligand binding assays. Below is a detailed, representative protocol for such an experiment.

Competitive Radioligand Binding Assay for Muscle-Type nAChRs

Objective: To determine the binding affinity (Kᵢ) of unlabeled test compounds (this compound and its derivatives) for the muscle-type nicotinic acetylcholine receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membrane fractions from the electric organ of Torpedo californica, which is rich in muscle-type nAChRs.[6]

  • Radioligand: (±)-[³H]epibatidine, a high-affinity nAChR agonist.[6]

  • Test Compounds: this compound I and its derivatives dissolved in an appropriate solvent.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-treated with a substance like polyethylenimine to reduce non-specific binding.

  • Scintillation Cocktail

  • Microplates, Filtration apparatus, and Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the Torpedo californica electric organ tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Assay Setup:

    • Total Binding: Add a known concentration of (±)-[³H]epibatidine and the membrane preparation to the wells of a microplate.

    • Non-specific Binding: Add a high concentration of a known nAChR ligand (e.g., unlabeled epibatidine or nicotine) to saturate the receptors, in addition to the (±)-[³H]epibatidine and membrane preparation. This measures the amount of radioligand that binds to non-receptor components.

    • Competitive Binding: Add a fixed concentration of (±)-[³H]epibatidine, the membrane preparation, and varying concentrations of the unlabeled test compound (this compound or its derivatives) to the wells.

  • Incubation: Incubate the microplates at a controlled temperature (e.g., room temperature) for a sufficient duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competitive binding samples, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizing Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Signaling Pathway of nAChR Antagonism by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Action Potential Action Potential ACh Vesicles ACh Vesicles Action Potential->ACh Vesicles triggers ACh Release ACh Release ACh Vesicles->ACh Release fusion & ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively binds to (antagonism) Ion Channel Ion Channel (Closed) Ion Channel Open Ion Channel (Open) nAChR->Ion Channel Open activates Cation Influx Na+/Ca2+ Influx Ion Channel Open->Cation Influx Depolarization Membrane Depolarization Cation Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Antagonism of the nAChR signaling pathway by this compound at the neuromuscular junction.

G Experimental Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Prep Receptor Membrane Preparation Incubation Incubation: Receptor + Radioligand + Test Compound Receptor Prep->Incubation Ligand Prep Radioligand & Test Compound Preparation Ligand Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data Processing Data Processing: Calculate Specific Binding Counting->Data Processing Curve Fitting Curve Fitting to Determine IC50 Data Processing->Curve Fitting Ki Calculation Calculate Ki using Cheng-Prusoff Equation Curve Fitting->Ki Calculation

Caption: Workflow for determining the binding affinity (Ki) of test compounds.

Conclusion

The presented data demonstrates that structural modifications to the this compound I scaffold can significantly impact its binding affinity for muscle-type nicotinic acetylcholine receptors. The removal of hydroxyl groups and alterations of the N-substituents lead to a range of affinities, with some dideoxy derivatives exhibiting higher affinity than the parent compound, Alcuronium.[6] This comparative guide, with its quantitative data and detailed experimental context, serves as a valuable resource for researchers in the field of neuromuscular pharmacology and drug development. The provided diagrams offer a clear visual representation of the underlying molecular mechanism and the experimental approach used to generate the comparative data. Future studies focusing on the determination of the association and dissociation rate constants for these compounds would provide a more complete understanding of their binding kinetics and could further inform the design of novel therapeutic agents.

References

Interspecies Sensitivity to Toxiferine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sensitivity of various animal species to Toxiferine, a potent neuromuscular blocking agent. The information is intended to assist researchers and professionals in drug development in understanding the interspecies differences in the pharmacological and toxicological effects of this compound.

Quantitative Toxicity Data

The acute toxicity of this compound, as measured by the median lethal dose (LD50), varies significantly across different species. The following table summarizes the available intravenous (IV) and intramuscular (IM) LD50 and LD100 (lethal dose for 100% of the population) values for several species.

SpeciesRoute of AdministrationLD50 (µg/kg)LD100 (µg/kg)
Rhesus MonkeyIntravenous (IV)8.9[1]-
Rhesus MonkeyIntramuscular (IM)17.8[1]-
MouseIntravenous (IV)-23[2]

Data for rats, rabbits, and guinea pigs were not available in the searched literature.

Mechanism of Action and Receptor Affinity

This compound exerts its effect as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction.[2][3] By binding to these receptors, it blocks the action of the neurotransmitter acetylcholine, leading to muscle paralysis.

Experimental Protocols

Standardized methods are crucial for the accurate determination of the toxicity and potency of neuromuscular blocking agents like this compound. Below are outlines of key experimental protocols.

Determination of Median Lethal Dose (LD50)

The LD50 is a standardized measure of the acute toxicity of a substance. The following is a general protocol for determining the intravenous LD50 of a neuromuscular blocking agent.

Objective: To determine the dose of this compound that is lethal to 50% of the test animal population when administered intravenously.

Materials:

  • This compound solution of known concentration

  • Test animals (e.g., mice, rats) of a specific strain, age, and sex

  • Syringes and needles for intravenous injection

  • Animal restraints

  • Observation cages

Procedure:

  • Dose Range Finding: A preliminary experiment is conducted on a small number of animals to determine the approximate range of doses that cause effects from no mortality to 100% mortality.

  • Main Study:

    • Animals are randomly assigned to several dose groups, including a control group receiving the vehicle solution.

    • A minimum of 5-10 animals per group is recommended for statistical significance.

    • This compound is administered as a single intravenous bolus.

    • Animals are observed continuously for the first few hours and then periodically for up to 14 days.

    • Observations include the time of onset of paralysis, duration of paralysis, signs of respiratory distress, and mortality.

  • Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value and its 95% confidence intervals.

In Vivo Assessment of Neuromuscular Blockade

Electrophysiological monitoring provides a quantitative measure of the degree of neuromuscular blockade.

Objective: To quantify the potency and duration of action of this compound at the neuromuscular junction.

Experimental Setup:

  • Anesthetized animal (e.g., rat, rabbit).

  • Stimulating electrodes placed on a peripheral motor nerve (e.g., sciatic or ulnar nerve).

  • Recording electrodes placed on the corresponding muscle to measure the evoked muscle twitch tension or compound muscle action potential (CMAP).

  • Data acquisition system to record and analyze the responses.

Procedure:

  • Baseline Measurement: The nerve is stimulated with single supramaximal pulses or a train-of-four (TOF) pattern to establish a stable baseline muscle response.

  • Drug Administration: A specific dose of this compound is administered intravenously.

  • Monitoring: The nerve is continuously stimulated, and the resulting muscle response is recorded. The degree of block is quantified as the percentage reduction in twitch height or CMAP amplitude compared to the baseline.

  • Dose-Response Curve: By administering a range of doses, a dose-response curve can be constructed to determine the ED50 (the dose required to produce 50% of the maximal effect).

Visualizing Experimental Workflows

DOT Language Script for LD50 Determination Workflow

LD50_Determination_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis DosePrep Prepare this compound Solutions DoseAdmin Administer Doses (IV) DosePrep->DoseAdmin AnimalPrep Acclimate and Randomize Animals AnimalPrep->DoseAdmin Observation Observe for Toxicity and Mortality DoseAdmin->Observation DataRecord Record Mortalities per Dose Group Observation->DataRecord LD50Calc Calculate LD50 (e.g., Probit Analysis) DataRecord->LD50Calc

Caption: Workflow for LD50 Determination.

DOT Language Script for Neuromuscular Blockade Monitoring

NMJ_Blockade_Monitoring cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Analysis Anesthetize Anesthetize Animal Electrodes Place Stimulating and Recording Electrodes Anesthetize->Electrodes Baseline Establish Baseline Muscle Response Electrodes->Baseline DrugAdmin Administer this compound (IV) Baseline->DrugAdmin Monitoring Continuously Monitor Muscle Response DrugAdmin->Monitoring Quantify Quantify Degree of Blockade Monitoring->Quantify DoseResponse Construct Dose-Response Curve Quantify->DoseResponse

Caption: Neuromuscular Blockade Monitoring Workflow.

Signaling Pathway at the Neuromuscular Junction

This compound acts at the neuromuscular junction by competitively inhibiting the binding of acetylcholine to postsynaptic nicotinic acetylcholine receptors.

DOT Language Script for Neuromuscular Junction Signaling

NMJ_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Arrives Ca_influx Voltage-gated Ca²+ Channels Open Ca²+ Influx AP->Ca_influx Vesicle_fusion ACh Vesicle Fusion Ca_influx->Vesicle_fusion ACh_release Acetylcholine (ACh) Release Vesicle_fusion->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Blocks Na_influx Na+ Influx nAChR->Na_influx Depolarization Depolarization (EPP) Na_influx->Depolarization Muscle_contraction Muscle Contraction Depolarization->Muscle_contraction

Caption: Neuromuscular Junction Signaling Pathway.

References

Validating Synthetic Toxiferine: A Comparative Guide for Neuromuscular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic Toxiferine and its alternatives as neuromuscular blocking agents. The information presented is supported by experimental data to validate its use in a research setting.

This compound, a potent alkaloid originally isolated from curare, has historically been a valuable tool in neuromuscular research. However, its natural scarcity and inherent toxicity have led to the development of synthetic alternatives. This guide delves into the performance of synthetic this compound compared to its key analogue, Alcuronium, and other commonly used neuromuscular blocking agents, providing a comprehensive overview for its validated application in scientific investigation.

Comparative Analysis of Neuromuscular Blocking Agents

The primary mechanism of action for this compound and its analogues is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] This binding prevents acetylcholine from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction. The efficacy of these compounds is often evaluated based on their binding affinity, potency, and duration of action.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound, Alcuronium, and other relevant compounds for the muscle-type nAChR. A lower Ki value indicates a higher binding affinity.

CompoundBinding Affinity (Ki) at muscle-type nAChR (nM)Reference
This compound I 14[2]
Alcuronium 234[2]
Analogue 3b (nonhydroxylated)75[2]
Analogue 3c (nonhydroxylated)82[2]

This data demonstrates the significantly higher binding affinity of this compound I compared to Alcuronium.[2]

Experimental Protocols

To provide a framework for the validation of synthetic this compound in a research setting, two key experimental protocols are detailed below. These methodologies are fundamental for determining the potency and functional characteristics of neuromuscular blocking agents.

Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of a compound for the nicotinic acetylcholine receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the muscle-type nAChR.

  • Radioligand Incubation: Incubate the membranes with a known concentration of a radiolabeled competitive antagonist (e.g., [³H]-epibatidine) and varying concentrations of the test compound (e.g., synthetic this compound, Alcuronium).

  • Equilibrium Binding: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using filtration.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Ex Vivo Neuromuscular Junction Functional Assay

This protocol assesses the functional potency of a neuromuscular blocking agent by measuring its effect on muscle contraction in response to nerve stimulation.

Methodology:

  • Tissue Preparation: Isolate a phrenic nerve-hemidiaphragm preparation from a rodent model.

  • Experimental Setup: Mount the preparation in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with 95% O₂ and 5% CO₂.

  • Nerve Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses to elicit muscle contractions.

  • Force Transduction: Record the isometric contractile force of the diaphragm muscle using a force transducer.

  • Compound Application: After a stable baseline is established, add the neuromuscular blocking agent (e.g., synthetic this compound or an alternative) to the organ bath in a cumulative concentration-response manner.

  • Data Acquisition: Record the inhibition of the twitch response at each concentration.

  • Data Analysis: Plot the concentration-response curve and determine the IC50 value, which represents the concentration of the compound that produces 50% of the maximal inhibition of muscle contraction.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Synaptic Vesicles Synaptic Vesicles Ca2+ Influx->Synaptic Vesicles Triggers fusion ACh_in_cleft ACh Synaptic Vesicles->ACh_in_cleft Releases Acetylcholine (ACh) Acetylcholine (ACh) Nicotinic ACh Receptor (nAChR) Nicotinic ACh Receptor (nAChR) ACh_in_cleft->Nicotinic ACh Receptor (nAChR) Binds to This compound Synthetic this compound This compound->Nicotinic ACh Receptor (nAChR) Competitively Binds Ion Channel Ion Channel Nicotinic ACh Receptor (nAChR)->Ion Channel Opens No Depolarization No Depolarization Nicotinic ACh Receptor (nAChR)->No Depolarization Binding by this compound prevents opening Na+ Influx Na+ Influx Ion Channel->Na+ Influx Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction No Muscle Contraction No Muscle Contraction No Depolarization->No Muscle Contraction

Caption: Competitive antagonism of synthetic this compound at the neuromuscular junction.

cluster_workflow Experimental Workflow: Ex Vivo NMJ Functional Assay A 1. Isolate phrenic nerve- hemidiaphragm preparation B 2. Mount in organ bath with physiological salt solution A->B C 3. Stimulate phrenic nerve to elicit contractions B->C D 4. Record baseline isometric contractile force C->D E 5. Add synthetic this compound or alternative in cumulative doses D->E F 6. Record inhibition of twitch response E->F G 7. Plot concentration-response curve and determine IC50 F->G

References

A Comparative Analysis of Curare Alkaloids in Neuromuscular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of key curare alkaloids—d-tubocurarine, pancuronium, and atracurium—in neuromuscular research. The information presented is supported by experimental data to facilitate an objective evaluation of these neuromuscular blocking agents.

Introduction to Curare Alkaloids

Curare is a term for various plant-derived arrow poisons used by indigenous people in South America for hunting.[1][2] In modern medicine, the purified alkaloids from these plants, such as d-tubocurarine, and their synthetic analogs, like pancuronium and atracurium, are utilized as neuromuscular blocking agents.[1][3] These compounds play a crucial role in surgical anesthesia to induce muscle relaxation and are invaluable tools in neuromuscular research.[3][4] Their primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction, thereby preventing muscle contraction.[2]

Comparative Pharmacodynamics

The efficacy and potency of curare alkaloids can be quantified by their half-maximal inhibitory concentration (IC50) and effective dose (ED50) values. These parameters, along with onset and duration of action, are critical for selecting the appropriate agent for specific research or clinical applications.

Quantitative Comparison of Neuromuscular Blocking Activity
Parameterd-TubocurarinePancuroniumAtracuriumSpecies/ModelReference
IC50 41 ± 2 nM5.5 ± 0.5 nM~1 µMEmbryonic mouse muscle nAChR (in vitro)[5][6]
120 nM (competitive)--Electrophorus electricus nAChR (in vitro)[7]
4 µM (noncompetitive)--Electrophorus electricus nAChR (in vitro)[7]
ED50 0.38 mg/kg (male)--Mice (in vivo)[8]
0.01 mg/kg (female)--Mice (in vivo)[8]

Mechanism of Action: The Neuromuscular Junction Signaling Pathway

Curare alkaloids exert their effects by interrupting the normal signaling cascade at the neuromuscular junction. The following diagram illustrates this pathway and the point of intervention by these competitive antagonists.

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel 1. Arrival Ca_ion Ca²⁺ Ca_channel->Ca_ion 2. Opening Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle 3. Influx ACh_release ACh Release Vesicle->ACh_release 4. Fusion & Release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 5. Binding Curare Curare Alkaloid (e.g., d-tubocurarine) Curare->nAChR Blockade Ion_channel Ion Channel Opening nAChR->Ion_channel 6. Activation Na_ion Na⁺ Influx Ion_channel->Na_ion 7. Na⁺ flows in EPP End-Plate Potential Na_ion->EPP 8. Depolarization Muscle_AP Muscle Action Potential EPP->Muscle_AP 9. Threshold Reached Contraction Muscle Contraction Muscle_AP->Contraction 10. Contraction

Neuromuscular junction signaling pathway and the inhibitory action of curare alkaloids.

Experimental Protocols

Detailed methodologies for key experiments used in the study of curare alkaloids are provided below.

Radioligand Binding Assay for IC50 Determination

This protocol outlines a competitive binding assay to determine the IC50 value of a curare alkaloid for the nicotinic acetylcholine receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the nAChR (e.g., BC3H-1 cells).[5]

  • Radioligand: [³H]acetylcholine or a specific high-affinity antagonist like [¹²⁵I]α-bungarotoxin.

  • Test Compound: d-tubocurarine, pancuronium, or atracurium solutions of varying concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize nAChR-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + test compound at various concentrations).

  • Incubation: Add the membrane preparation to all wells and incubate at a specific temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Radioligand_Binding_Assay_Workflow prep Membrane Preparation setup Assay Setup (Total, Non-specific, Competitive) prep->setup incubation Incubation setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50) counting->analysis

Workflow for a radioligand binding assay.
Patch-Clamp Electrophysiology for Functional Analysis

This protocol describes the use of the patch-clamp technique to measure the functional inhibition of nAChR ion channels by curare alkaloids.

Materials:

  • Cell Line: Mouse myotubes or other cells expressing the nAChR of interest.[6]

  • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

  • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, pH 7.2.

  • Agonist: Acetylcholine (ACh).

  • Antagonist: d-tubocurarine, pancuronium, or atracurium.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull borosilicate glass capillaries to a fine tip (resistance of 2-5 MΩ when filled with internal solution).

  • Seal Formation: Under microscopic guidance, bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Drug Application: Perfuse the cell with the external solution containing a known concentration of ACh to elicit an inward current. After a stable baseline is established, co-apply the curare alkaloid at various concentrations with ACh and record the inhibition of the ACh-induced current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the functional IC50.

Patch_Clamp_Workflow prep Cell & Pipette Preparation seal Gigaohm Seal Formation prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell record Voltage Clamp & Baseline Recording whole_cell->record drug_app Agonist & Antagonist Application record->drug_app analysis Data Analysis (Functional Inhibition) drug_app->analysis

Workflow for a whole-cell patch-clamp experiment.

Side Effect Profiles

While effective as neuromuscular blockers, curare alkaloids are not without side effects, which primarily stem from their interactions with other receptors and their potential to induce histamine release.

Side Effectd-TubocurarinePancuroniumAtracuriumMechanismReference
Hypotension YesNoYesGanglionic blockade and/or histamine release[9]
Tachycardia NoYesNoVagolytic (antimuscarinic) effect[9]
Histamine Release YesMinimalYesDirect degranulation of mast cells[9]

Conclusion

The choice of a curare alkaloid for neuromuscular research depends on the specific requirements of the study. Pancuronium exhibits the highest potency in vitro, making it suitable for studies requiring complete receptor blockade at low concentrations.[5] d-Tubocurarine, the classic curare alkaloid, serves as a valuable research tool but its propensity for histamine release and ganglionic blockade can be a confounding factor.[9] Atracurium's unique metabolism via Hofmann elimination, which is independent of liver and kidney function, makes it a subject of interest in studies involving metabolic pathways. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their experimental designs.

References

Safety Operating Guide

Navigating the Safe Disposal of Toxiferine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like Toxiferine is a critical component of laboratory safety and environmental responsibility. this compound, a potent neurotoxin, requires stringent disposal procedures to mitigate risks of exposure and environmental contamination. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan based on established best practices for hazardous pharmaceutical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the high toxicity of this compound, a comprehensive PPE ensemble is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Double chemotherapy gloves are required.

  • Gown: A disposable, solid-front, back-closure gown.

  • Eye Protection: Chemical splash goggles or a full-face shield.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid form or if aerosolization is possible.

All handling of this compound and its waste must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation exposure.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with all federal, state, and local regulations.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams that have come into contact with this compound. This includes:

  • Unused or expired neat (pure) this compound.

  • Contaminated lab supplies (e.g., vials, pipette tips, absorbent pads).

  • Solutions containing this compound.

  • Contaminated PPE.

  • Contaminated sharps (e.g., needles, syringes).

Waste must be segregated into designated, clearly labeled, and color-coded containers to prevent accidental mixing of incompatible materials.[1]

Step 2: In-Lab Deactivation (for dilute aqueous solutions)

For dilute aqueous solutions of this compound, chemical deactivation may be a viable pre-treatment step before collection by hazardous waste personnel. Sodium hypochlorite has been shown to be effective in inactivating some biological toxins.[2][3] However, the efficacy for this compound must be confirmed.

Experimental Protocol for Deactivation:

  • Working in a chemical fume hood, prepare a fresh solution of sodium hypochlorite (e.g., 1-2.5% final concentration).

  • Slowly add the dilute this compound waste solution to the sodium hypochlorite solution with constant stirring.

  • Allow the mixture to react for a specified contact time (e.g., a minimum of 30 minutes to 4 hours) to ensure complete inactivation.[2]

  • After the contact time, the deactivated solution should still be treated as hazardous waste and collected for disposal.

Step 3: Containerization and Labeling

All this compound waste must be collected in robust, leak-proof containers that are compatible with the waste type.

  • Solid Waste: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect in a sealed, compatible container (e.g., glass or polyethylene). Do not fill containers beyond 80% capacity to allow for expansion.

  • Sharps Waste: All sharps must be placed in a designated sharps container.

Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific constituents and their approximate concentrations.

Step 4: Storage

Store all this compound waste in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and clearly marked with a warning sign.[1] The SAA must be under the control of laboratory personnel and should have secondary containment to capture any potential leaks.

Step 5: Professional Disposal

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [1][4] The ultimate disposal method for highly potent compounds like this compound is typically high-temperature incineration by a licensed hazardous waste disposal company.[2]

Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste. Ensure all necessary paperwork is completed accurately.

Quantitative Data for Hazardous Waste Disposal

The following table provides typical quantitative data and parameters relevant to the disposal of hazardous chemical waste. These values should be used as a guideline and may vary based on local regulations.

ParameterGuideline ValueRationale
pH of Aqueous Waste for Neutralization 5.5 - 9.5To prevent corrosion of plumbing and to comply with regulations for drain disposal of neutralized, non-hazardous solutions. Note: This does not apply to this compound waste, which must not be drain disposed.[4]
Flash Point for Flammable Waste < 60°C (140°F)Defines a liquid as an ignitable hazardous waste, requiring specific storage and disposal procedures.[5]
Acutely Hazardous Waste (P-List) Quantity Limit for Accumulation ≤ 1 kg of solid or 1 quart of liquidExceeding this limit in a Satellite Accumulation Area triggers more stringent regulatory requirements.[6]
Incineration Temperature > 815°C (1500°F)Ensures the complete destruction of potent organic compounds like toxins.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Toxiferine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_treatment Pre-Disposal Treatment (Conditional) cluster_storage Storage & Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) FumeHood Work in Chemical Fume Hood or BSC PPE->FumeHood IdentifyWaste Identify this compound Waste Streams (Solid, Liquid, Sharps, PPE) FumeHood->IdentifyWaste SegregateWaste Segregate Waste into Designated, Labeled Containers IdentifyWaste->SegregateWaste Deactivation Chemical Deactivation of Dilute Aqueous Waste (Optional, Consult EHS) SegregateWaste->Deactivation If applicable StoreWaste Store in Secure Satellite Accumulation Area (SAA) with Secondary Containment SegregateWaste->StoreWaste Deactivation->StoreWaste RequestPickup Contact EHS for Hazardous Waste Pickup StoreWaste->RequestPickup Incineration High-Temperature Incineration by Licensed Facility RequestPickup->Incineration

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific facility and regulatory landscape.

References

Navigating the Risks: A Comprehensive Safety and Handling Guide for Toxiferine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

Toxiferine, a highly potent plant alkaloid historically used as an arrow poison, presents significant handling challenges in a laboratory setting.[1] As one of the most toxic plant alkaloids known, its function as a neuromuscular blocking agent necessitates stringent safety protocols to prevent accidental exposure and ensure the well-being of researchers, scientists, and drug development professionals.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Due to the limited availability of specific safety data for this compound, the following guidelines are based on the established best practices for handling highly potent and cytotoxic compounds.

Understanding the Hazard: Toxidrome and Toxicity

This compound is a competitive antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction, leading to muscle paralysis.[2][3] In cases of severe exposure, this can result in respiratory depression and death.[1][4] The effects of this compound can be reversed by acetylcholinesterase inhibitors like neostigmine, which increase the concentration of acetylcholine to compete with the antagonist.[1]

Toxicity Data for this compound
Organism Lethal Dose (LD100)
Mice23 µg/kg (intravenous)[1]

Note: Data on human toxicity is limited. The provided data from animal studies should be considered indicative of high toxicity.

Personal Protective Equipment (PPE): A Critical Barrier

A comprehensive PPE strategy is paramount to mitigate the primary exposure routes of inhalation, dermal absorption, and ingestion.[5][6]

Activity Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Unpacking/Inventory Double Nitrile GlovesSafety Glasses with Side ShieldsDisposable Gown over Lab CoatRecommended: N95 Respirator
Weighing Solid Compound Double Nitrile GlovesSafety Goggles and Face ShieldDisposable, fluid-resistant GownMandatory: N95 or higher-level Respirator
Preparing Stock Solutions Double Nitrile GlovesSafety Goggles and Face ShieldDisposable, fluid-resistant GownRecommended: N95 Respirator (within a certified chemical fume hood)
Administering to Animals Double Nitrile GlovesSafety Glasses with Side ShieldsDisposable GownAs required by institutional animal care and use committee protocols
Cleaning and Decontamination Heavy-duty Nitrile or Neoprene GlovesSafety Goggles and Face ShieldDisposable, fluid-resistant GownAs needed, based on risk assessment

Note: Always inspect gloves for tears or punctures before and during use. Change outer gloves immediately upon suspected contact with this compound.[5]

PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown Don2 2. N95 Respirator (Perform Seal Check) Don1->Don2 Don3 3. Face Shield / Goggles Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (Over Gown Cuff) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Face Shield / Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (Outside Controlled Area) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Operational Plan: Handling and Preparation

All handling of solid this compound or concentrated solutions must be performed within a designated and controlled area, such as a certified chemical fume hood or a powder containment balance enclosure.[5]

Experimental Protocol: Weighing Solid this compound
  • Preparation: Assemble all necessary equipment (spatula, weigh paper, vials) inside the chemical fume hood.

  • PPE: Don the appropriate PPE for handling solid compounds as detailed in the table above.

  • Weighing: Tare a vial on an analytical balance inside the containment unit. Carefully transfer the desired amount of this compound powder to the vial.

  • Cleanup: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the powder. Dispose of contaminated weigh paper as hazardous waste.

Experimental Protocol: Preparing a Stock Solution
  • Preparation: Place all required materials (vial with weighed this compound, solvent, pipettes, vortexer) inside the chemical fume hood.

  • PPE: Don the specified PPE for preparing stock solutions.

  • Solubilization: Add the appropriate volume of solvent to the vial containing the this compound powder. Close the vial tightly and vortex until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, date, and your initials.

  • Cleanup: Decontaminate all surfaces within the fume hood and dispose of all contaminated consumables as outlined in the disposal plan.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure, immediate action is critical.[7]

Emergency Response to this compound Exposure

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Potential Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Skin Remove contaminated clothing. Rinse skin with running water for 15-20 minutes. Skin->Action_Skin Action_Eyes Rinse eyes with running water for 15-20 minutes. Eyes->Action_Eyes Action_Inhalation Move to fresh air immediately. Inhalation->Action_Inhalation Action_Ingestion DO NOT induce vomiting. Seek immediate medical help. Ingestion->Action_Ingestion Seek_Help Seek Immediate Medical Attention Action_Skin->Seek_Help Action_Eyes->Seek_Help Action_Inhalation->Seek_Help Action_Ingestion->Seek_Help Inform_Supervisor Inform Supervisor Seek_Help->Inform_Supervisor Provide_SDS Provide Safety Data Sheet (or this guide) to medical personnel Inform_Supervisor->Provide_SDS

Caption: Emergency response workflow for a potential this compound exposure.

In case of suspected poisoning, call emergency services immediately and be prepared to provide information about the substance.[8] Medical personnel should be informed that the toxin is a neuromuscular blocking agent and that respiratory support may be required. The potential for reversal with an acetylcholinesterase inhibitor like neostigmine should also be communicated.[1]

Disposal Plan: Managing this compound Waste

Waste contaminated with this compound is considered hazardous and must be segregated from regular laboratory trash.[5]

This compound Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Gowns, Vials, etc.) Collect_Solid Place in a labeled, sealed hazardous waste container. Solid_Waste->Collect_Solid Liquid_Waste Contaminated Liquids (Stock Solutions, Solvents) Collect_Liquid Collect in a labeled, sealed, shatter-resistant hazardous waste container. Liquid_Waste->Collect_Liquid Contact_EHS Contact Environmental Health & Safety (EHS) for pickup. Collect_Solid->Contact_EHS Collect_Liquid->Contact_EHS Incineration Dispose via licensed hazardous waste contractor (e.g., incineration). Contact_EHS->Incineration

Caption: Step-by-step process for the disposal of this compound-contaminated waste.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and vials, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous liquid waste container. Do not dispose of this compound solutions down the drain.

  • Decontamination: For spills, decontaminate the area using a suitable method as determined by your institution's safety office. This may involve chemical inactivation, if a validated procedure is available, or thorough cleaning with soap and water followed by a solvent rinse. All materials used for decontamination are also considered hazardous waste.

  • Disposal: All this compound waste must be disposed of through your institution's environmental health and safety program, typically via high-temperature incineration by a licensed hazardous waste contractor.[9][10][11]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the highly toxic compound this compound, ensuring a safer laboratory environment for the pursuit of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toxiferine
Reactant of Route 2
Toxiferine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.